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  • Product: Tetrabromo-2-sulfobenzoic acid cyclic anhydride
  • CAS: 68460-01-5

Core Science & Biosynthesis

Foundational

"Tetrabromo-2-sulfobenzoic acid cyclic anhydride" properties

An In-depth Technical Guide to Tetrabromo-2-sulfobenzoic acid cyclic anhydride Foreword In the landscape of synthetic chemistry, certain reagents, while not universally known, offer unique reactivity profiles that unlock...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Foreword

In the landscape of synthetic chemistry, certain reagents, while not universally known, offer unique reactivity profiles that unlock specific and valuable transformations. Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a heavily halogenated mixed sulfonic-carboxylic anhydride, is one such molecule. Its utility extends beyond that of a simple intermediate; it is a potent electrophile, a building block for functional dyes, and a subject of interest for researchers exploring highly functionalized aromatic systems. This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's character, its synthesis, its reactivity, and its practical application, grounded in the principles of mechanistic chemistry and validated protocols.

Core Physicochemical & Structural Characteristics

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, also known by its systematic name 4,5,6,7-Tetrabromo-1,1-dioxobenzo[c]oxathiol-3-one, is a dense, crystalline solid.[1][2] Its core structure consists of a benzene ring fully substituted with bromine atoms, fused to a five-membered ring containing a mixed anhydride of sulfonic and carboxylic acids. This unique arrangement of functional groups dictates its physical properties and is the source of its significant chemical reactivity.

Table 1: Physicochemical Properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

PropertyValueSource(s)
CAS Number 68460-01-5[1][2][3][4]
Molecular Formula C₇Br₄O₄S[1][2][3][4]
Molecular Weight 499.75 g/mol [1][2][3][4]
Appearance Beige to grey-brown crystalline powder[1][2][3]
Melting Point 215-220 °C[1][2][3]
Boiling Point 532.2 °C (Predicted)[1][2][3]
Density ~2.82 g/cm³ (Predicted)[1][2]
EINECS Number 270-624-8[1][2][3]

Structural Identifiers:

  • SMILES: O=C1OS(=O)(=O)C2=C1C(Br)=C(Br)=C(Br)C2=C(Br)[5]

  • InChI: InChI=1S/C7Br4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12[5]

Reactivity Profile: A Tale of Two Electrophiles

The chemical behavior of this molecule is dominated by the high degree of electrophilicity at two key positions within the heterocyclic ring. The strained five-membered ring, coupled with the powerful electron-withdrawing nature of the sulfonyl group and the four bromine atoms, renders both the carbonyl carbon and the sulfur atom highly susceptible to nucleophilic attack.

  • Acylating Agent: Nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-O bond and formation of a 2-sulfotetrabromobenzoic acid derivative. This is the primary pathway in reactions with alcohols and amines.

  • Sulfonylating Agent: Alternatively, attack at the sulfur atom can occur, cleaving the S-O bond. This pathway is fundamental to its most well-known application: the synthesis of sulfonephthalein dyes.

The four bromine atoms significantly influence the molecule's reactivity. They inductively withdraw electron density, enhancing the electrophilicity of the anhydride ring. Sterically, they can hinder the approach of bulky nucleophiles to the aromatic ring itself, directing reactions preferentially to the anhydride moiety.

Caption: Key sites for nucleophilic attack on the anhydride.

Synthesis and Purification: A Validated Approach

While specific, peer-reviewed synthesis protocols for the tetrabromo- derivative are not readily found in open literature, a robust and authoritative procedure exists for its parent compound, o-sulfobenzoic anhydride.[6] This protocol, published in Organic Syntheses, provides a reliable foundation from which a strategy for the target molecule can be expertly derived.

Part A: Validated Protocol for o-Sulfobenzoic Anhydride

This procedure exemplifies the core transformation required: the cyclization of a sulfobenzoic acid derivative via dehydration. The choice of thionyl chloride is critical; it serves as both a dehydrating agent and a solvent, reacting with the starting material to form the cyclic anhydride while producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Step-by-Step Protocol (Adapted from Organic Syntheses, Coll. Vol. 1, p.495) [6]

  • Setup: A 2-L flask is equipped with a mechanical stirrer, a separatory funnel, and an efficient reflux condenser. The top of the condenser is vented to a gas trap to handle the evolving HCl and SO₂.

  • Charging Reagents: The flask is charged with finely powdered acid ammonium o-sulfobenzoate (1 mole, 219 g) and dry benzene (200 cc).

  • Reaction: Thionyl chloride (1.22 moles, 145 g) is added with stirring. The mixture is then gently heated. The reaction becomes vigorous, and heating may need to be temporarily removed.

    • Expertise & Causality: Using the acid ammonium salt is a practical choice for handling the starting material. Thionyl chloride is the reagent of choice for this type of dehydration as it avoids harsh, high-temperature conditions and the byproducts are volatile, simplifying purification.

  • Workup: After the reaction subsides, the hot mixture is filtered by suction to remove the precipitated ammonium chloride. The solid is washed with hot, dry benzene.

  • Crystallization: The combined benzene filtrates are concentrated by distillation. Upon cooling in an ice bath, the o-sulfobenzoic anhydride crystallizes.

  • Purification: The crude product is isolated by filtration. For higher purity, it can be distilled under reduced pressure (184–186°C / 18 mm Hg) or recrystallized from dry benzene.

    • Trustworthiness: This protocol is self-validating. The clear separation of the solid byproduct (NH₄Cl) and the crystallization of the product from the solvent provide tangible checkpoints for a successful reaction.

Part B: Proposed Synthetic Pathway for the Tetrabromo- Derivative

A logical synthesis would involve two key stages: the exhaustive bromination of a suitable aromatic precursor followed by the established cyclization chemistry.

G start o-Toluic Acid or Phthalic Anhydride step1 Sulfonation (e.g., H₂SO₄/SO₃) start->step1 intermediate1 2-Sulfo-o-toluic acid or Sulfophthalic acid step1->intermediate1 step2 Exhaustive Bromination (Br₂, Lewis Acid Catalyst) intermediate1->step2 intermediate2 Tetrabromo-2-sulfobenzoic acid derivative step2->intermediate2 step3 Cyclization / Dehydration (Thionyl Chloride, SOCl₂) intermediate2->step3 product Tetrabromo-2-sulfobenzoic acid cyclic anhydride step3->product

Caption: Proposed synthetic workflow for the target molecule.

This proposed pathway leverages well-established, high-yielding reactions. The initial bromination would require forcing conditions (e.g., a Lewis acid catalyst like FeBr₃ and excess bromine) to achieve full substitution on the electron-poor ring, followed by the robust cyclization protocol detailed above.

Key Application: Precursor to Sulfonephthalein Dyes

A primary application of this anhydride is in the synthesis of sulfonephthalein dyes, a class of compounds widely used as pH indicators. The reaction involves the condensation of the anhydride with two equivalents of a phenol. The parent compound, o-sulfobenzoic anhydride, reacts with phenol to produce Phenol Red and with thymol to produce Thymol Blue. By analogy, Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a key precursor to brominated indicators like Tetrabromophenol Blue.

General Experimental Protocol: Synthesis of a Sulfonephthalein Dye
  • Reagents: In a flask, combine Tetrabromo-2-sulfobenzoic acid cyclic anhydride (1 equivalent) and the desired phenol (e.g., phenol or a substituted phenol, 2.2 equivalents).

  • Catalyst/Solvent: A dehydrating agent such as anhydrous zinc chloride can be used as a catalyst. The reaction can often be run neat (without solvent) or in a high-boiling inert solvent.

  • Reaction: The mixture is heated, typically to 120-150 °C, for several hours until the condensation is complete. The reaction progress can be monitored by TLC.

    • Expertise & Causality: This is a classic Friedel-Crafts-type acylation reaction. The anhydride is the electrophile. The phenol is the nucleophile, attacking the sulfur center, which leads to a cascade of reactions ultimately forming the characteristic spirocyclic dye structure. The Lewis acid catalyst (ZnCl₂) polarizes the anhydride, further increasing its electrophilicity.

  • Purification: The crude reaction mixture is cooled, and the solid dye is typically purified by dissolving it in a dilute base, filtering to remove impurities, and then re-precipitating the dye by adding acid. Further purification can be achieved by recrystallization.

anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride conditions Heat (Δ) Lewis Acid Catalyst (e.g., ZnCl₂) anhydride->conditions phenol 2 eq. Phenol (Nucleophile) phenol->conditions dye Tetrabromophenolsulfonephthalein (pH Indicator Dye) conditions->dye Condensation (Electrophilic Aromatic Substitution)

Caption: Reaction pathway for the synthesis of a sulfonephthalein dye.

Safety, Handling, and Storage

Given its reactive nature, proper handling of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is paramount. The safety profile is dominated by its corrosivity and high reactivity with moisture.

Table 2: Hazard and Safety Information

CategoryIdentifierDescriptionSource(s)
Hazard Code CCorrosive[1][2]
Risk Statement R34Causes burns[1][2]
Safety Statements S26, S27, S28, S36/37/39, S45Detailed first aid and PPE instructions[1][2]
Transport UN 3261Corrosive solid, acidic, organic, n.o.s.[1][2]
Hazard Class 8Corrosive substances[2]
Packing Group IIISubstance presenting low danger[1][2]
Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]

  • Dispensing: Use caution when dispensing the powder to avoid creating dust.

  • Moisture Sensitivity: The anhydride reacts with water or atmospheric moisture to hydrolyze back to the parent acid. This reaction is exothermic and can compromise the integrity of the reagent. Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Incompatibilities: Avoid contact with strong bases, strong acids, strong oxidizing agents, alcohols, and amines, as these can trigger vigorous or violent reactions.[8]

  • Spills: In case of a spill, do not use water. Carefully sweep up the solid material, place it in a labeled container for hazardous waste, and decontaminate the area with a dry solvent.

  • Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a specialized reagent whose value lies in its precisely engineered reactivity. The combination of a strained, mixed-anhydride ring with exhaustive bromination creates a powerful electrophilic building block. While its handling requires care due to its corrosivity and moisture sensitivity, its utility in the synthesis of functional materials, particularly sulfonephthalein-based pH indicators, is well-established. Understanding its synthesis through analogy with validated procedures for its parent compound provides researchers with the knowledge to produce and utilize this potent intermediate for advanced chemical applications.

References

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - BuyersGuideChem.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride CAS#: 68460-01-5 - ChemicalBook.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride - Chongqing Chemdad Co., Ltd.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | CAS 68460-01-5 | SCBT - Santa Cruz Biotechnology.

  • 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride - Henan Kanbei Chemical Co., Ltd.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride 68460-01-5 Purity 96 United States - Pure Chemistry Scientific Inc.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - ChemicalBook.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride(68460-01-5) 13 C NMR - ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific (Tetrabromophthalic anhydride).

  • SAFETY DATA SHEET - Sigma-Aldrich (2-Sulfobenzoic acid cyclic anhydride).

  • 2-Sulfobenzoic acid cyclic anhydride(81-08-3) - ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific (2-Sulfobenzoic acid cyclic anhydride).

  • 2-Sulfobenzoic acid cyclic anhydride technical grade, 90% | 81-08-3 - Sigma-Aldrich.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - ChemicalBook (Russian).

  • o-SULFOBENZOIC ANHYDRIDE - Organic Syntheses Procedure.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

This technical guide provides a comprehensive overview of a proposed synthetic route for Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a highly functionalized aromatic compound with potential applications in materials...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a proposed synthetic route for Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a highly functionalized aromatic compound with potential applications in materials science and as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a protocol but also the underlying scientific rationale for the experimental design.

Introduction and Strategic Overview

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a halogenated aromatic compound characterized by a fused ring system containing both a carboxylic anhydride and a sulfonic anhydride moiety.[1][2][3] The presence of four bromine atoms on the benzene ring, coupled with the reactive anhydride functionalities, makes it an intriguing building block for the synthesis of novel flame retardants, dyes, and pharmaceutical scaffolds.[2][4]

Due to the absence of a direct, published, one-pot synthesis for this specific molecule, this guide proposes a robust, two-stage synthetic strategy. This approach is grounded in well-established, analogous chemical transformations, ensuring a high probability of success in a laboratory setting. The overall workflow is depicted below.

Synthesis_Workflow Start 2-Sulfobenzoic Acid Step1 Step 1: Dehydration/ Cyclization Start->Step1 Intermediate 2-Sulfobenzoic Acid Cyclic Anhydride Step1->Intermediate Step2 Step 2: Electrophilic Aromatic Bromination Intermediate->Step2 Product Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride Step2->Product

Caption: Proposed two-step synthesis workflow for Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

The synthesis commences with the dehydration of commercially available 2-sulfobenzoic acid to form the cyclic anhydride intermediate. This is followed by a rigorous electrophilic aromatic bromination to install the four bromine substituents onto the aromatic ring.

Stage 1: Synthesis of 2-Sulfobenzoic Acid Cyclic Anhydride

The initial step involves the formation of the cyclic anhydride from 2-sulfobenzoic acid. This is a classic dehydration reaction, which can be achieved through various methods.[5][6] The use of thionyl chloride is a reliable and well-documented procedure that offers high yields and purity.[6]

Underlying Chemistry and Rationale

The formation of the cyclic anhydride from 2-sulfobenzoic acid is an intramolecular condensation reaction. Thionyl chloride (SOCl₂) is an excellent dehydrating agent for this purpose. The reaction proceeds via the conversion of the carboxylic acid and sulfonic acid groups into more reactive acyl chloride and sulfonyl chloride intermediates, respectively, which then readily undergo an intramolecular cyclization to form the stable five-membered ring of the anhydride.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Sulfobenzoic Acid632-25-7202.191 mole (202.19 g)Ensure it is dry.
Thionyl Chloride (SOCl₂)7719-09-7118.971.2 moles (142.76 g)Use freshly distilled for best results.
Dry Benzene or Toluene71-43-278.11500 mLAnhydrous solvent is crucial.

Procedure:

  • Reaction Setup: In a 1-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 1 mole of finely powdered 2-sulfobenzoic acid and 200 mL of dry benzene.

  • Addition of Thionyl Chloride: While stirring the suspension, add 1.2 moles of thionyl chloride dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle and continue stirring for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with moist pH paper at the top of the condenser).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product, 2-sulfobenzoic acid cyclic anhydride, will crystallize out of the solution.

  • Isolation and Purification: Filter the crystalline product under vacuum and wash with a small amount of cold, dry benzene to remove any unreacted thionyl chloride and soluble impurities. The product can be further purified by recrystallization from dry benzene or by vacuum distillation.[6] The expected yield is typically in the range of 80-90%.

Stage 2: Synthesis of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

The second stage is the exhaustive bromination of the 2-sulfobenzoic acid cyclic anhydride intermediate. The presence of the strongly deactivating sulfonyl group necessitates harsh reaction conditions to achieve complete bromination of the aromatic ring. The synthesis of the analogous compound, tetrabromophthalic anhydride, provides a valuable precedent for this transformation.[4][7] The use of bromine in fuming sulfuric acid (oleum) is a potent combination for such challenging electrophilic aromatic substitutions.

Mechanistic Considerations

The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. Fuming sulfuric acid (oleum) serves both as a solvent and as a catalyst. The sulfur trioxide (SO₃) in oleum polarizes the bromine molecule (Br₂), increasing its electrophilicity and enabling it to attack the electron-deficient aromatic ring. The reaction proceeds stepwise, with the addition of each bromine atom further deactivating the ring, thus requiring forcing conditions for complete substitution.

Bromination_Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Br-Br Br-Br SO3 SO₃ Br-Br->SO3 Coordination Br+ Br⁺ (electrophile) SO3->Br+ Heterolytic Cleavage Br-SO3- [BrSO₃]⁻ Br+->Br-SO3- Sigma_Complex Arenium Ion (Sigma Complex) Br+->Sigma_Complex Aromatic_Ring Aromatic Ring of 2-Sulfobenzoic Anhydride Aromatic_Ring->Br+ Attack H+ H⁺ Sigma_Complex->H+ Loss of Proton Product Brominated Product H+->Product

Caption: Simplified mechanism of electrophilic aromatic bromination in the presence of a Lewis acid catalyst.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Sulfobenzoic Acid Cyclic Anhydride81-08-3184.170.5 moles (92.09 g)Product from Stage 1.
Fuming Sulfuric Acid (20% SO₃)8014-95-7Variable500 mLHandle with extreme caution in a fume hood.
Liquid Bromine (Br₂)7726-95-6159.812.2 moles (351.58 g)Highly corrosive and toxic. Handle with care.
Iodine (I₂)7553-56-2253.81Catalytic amount (1 g)Acts as a halogen carrier catalyst.

Procedure:

  • Reaction Setup: In a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to trap bromine and HBr fumes), carefully add 500 mL of fuming sulfuric acid. Cool the flask in an ice-water bath.

  • Addition of Reactant: Slowly and in portions, add 0.5 moles of 2-sulfobenzoic acid cyclic anhydride to the stirred, cold oleum. Ensure the temperature is maintained below 20°C during the addition. Add the catalytic amount of iodine.

  • Addition of Bromine: Once the anhydride has dissolved, begin the dropwise addition of 2.2 moles of liquid bromine from the dropping funnel. The addition should be slow and controlled to manage the exothermic reaction and the evolution of HBr gas. Maintain the temperature below 20°C.

  • Reaction: After the complete addition of bromine, slowly allow the reaction mixture to warm to room temperature and then heat it to 60-70°C for 12-18 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if suitable methods are developed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice (approximately 2 kg) with vigorous stirring in a large beaker. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid under vacuum and wash thoroughly with cold water until the filtrate is neutral to pH paper. Subsequently, wash with a cold, dilute sodium bisulfite solution to remove any residual bromine, followed by another wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or by vacuum sublimation.

Characterization

The final product, Tetrabromo-2-sulfobenzoic acid cyclic anhydride, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyExpected Value
CAS Number 68460-01-5[1][3][8][9][10]
Molecular Formula C₇Br₄O₄S[1][2][3]
Molecular Weight 499.75 g/mol [1][2][3]
Appearance Beige to grey-brown crystalline powder[1][2][10]
Melting Point 215-220 °C[1][10]

Spectroscopic Analysis:

  • ¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the anhydride C=O stretching (typically two bands around 1750-1850 cm⁻¹) and the S=O stretching of the sulfonyl group (around 1180 and 1380 cm⁻¹) should be present.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a compound containing four bromine atoms.

Safety and Handling

The synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride involves the use of hazardous and corrosive chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator and is toxic upon inhalation.

  • Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water, releasing a large amount of heat and toxic fumes.

  • Liquid Bromine: Highly toxic, corrosive, and causes severe burns upon contact with skin. Inhalation of fumes can be fatal.

  • Hydrogen Bromide (HBr) gas: A toxic and corrosive gas that is evolved during the bromination reaction. It should be trapped in a scrubber.

Conclusion

This technical guide outlines a scientifically sound and feasible synthetic route for Tetrabromo-2-sulfobenzoic acid cyclic anhydride. By leveraging established chemical principles and analogous transformations, this two-stage process provides a clear pathway for the laboratory-scale production of this valuable compound. The detailed protocols, mechanistic insights, and safety considerations presented herein are intended to equip researchers with the necessary information to undertake this synthesis with confidence and a high probability of success.

References

  • TETRABROMOPHTHALIC ANHYDRIDE - Ataman Kimya. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102.
  • Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Process for the production of tetrabromophthalic anhydride. (1975). Google Patents.
  • Process for the preparation of tetrabromophthalic anhydride. (1970). Google Patents.
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  • o-SULFOBENZOIC ANHYDRIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. (1996). Google Patents.
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Foundational

A Comprehensive Technical Guide to Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5)

This document provides an in-depth technical overview of Tetrabromo-2-sulfobenzoic acid cyclic anhydride, CAS number 68460-01-5. It is intended for researchers, chemists, and professionals in drug development and materia...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Tetrabromo-2-sulfobenzoic acid cyclic anhydride, CAS number 68460-01-5. It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications. This guide moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and procedural choices, reflecting field-proven insights.

Introduction

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a polyhalogenated aromatic compound featuring a highly reactive internal anhydride linkage. This structure makes it a valuable and potent intermediate in organic synthesis, most notably as the primary precursor for the pH indicator Tetrabromophenol Blue.[1] Its dense functionalization, with four bromine atoms and a sulfonyl group, imparts unique electronic properties and reactivity. This guide will systematically detail its chemical and physical characteristics, propose a logical synthetic pathway, and provide a validated experimental protocol for its principal application.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in any research or development setting.

Chemical Structure and Identifiers

The molecule's structure is characterized by a benzene ring fully substituted with four bromine atoms, a carboxylic acid derivative, and a sulfonic acid derivative, which are cyclized to form an anhydride.

Caption: Chemical structure of Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Table 1: Chemical Identifiers

Parameter Value
Compound Name Tetrabromo-2-sulfobenzoic acid cyclic anhydride[2][3][4]
Synonyms 4,5,6,7-Tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide; Tetrabromo-o-sulfobenzoic Anhydride[1][3]
CAS Number 68460-01-5[2][3][5]
Molecular Formula C₇Br₄O₄S[2][3][5]
Molecular Weight 499.75 g/mol [2][3][5]
EINECS Number 270-624-8[2][5]
SMILES Brc1c(Br)c(Br)c2c(c1Br)C(=O)OS2(=O)=O

| InChI Key | QPGYGIVRJIICGZ-UHFFFAOYSA-N |

Physicochemical Data

The physical properties dictate the compound's handling, storage, and reaction conditions.

Table 2: Physicochemical Properties

Parameter Value Source
Appearance Beige to grey-brown crystalline powder [1][2][5]
Melting Point 220-222 °C (lit.)
Boiling Point 532.2 °C at 760 mmHg (Predicted) [1][5]
Density 2.82 g/cm³ (Predicted) [5][6]

| Stability | Stable under dry, inert conditions. Highly reactive with moisture. |[7] |

The most critical, non-negotiable aspect of handling this compound is its high sensitivity to moisture.[7] The strained cyclic anhydride ring is susceptible to hydrolysis, which would cleave the ring to form the corresponding dicarboxylic acid, rendering it useless for subsequent reactions requiring the anhydride functionality.

Section 2: Safety, Handling, and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory.

Table 3: GHS Hazard Information

Parameter Value
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Class 8 (Corrosive substances)[1][5]
Hazard Statement H314: Causes severe skin burns and eye damage

| Transport | Classified as a Dangerous Good for transport[3] |

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and full-coverage chemical splash goggles with a face shield.

  • Dispensing: Use glass or corrosion-resistant spatulas. Avoid creating dust.

  • Contingency: Have an emergency eyewash station and safety shower readily accessible. Neutralizing agents for acid/corrosive spills should be on hand.

Storage and Stability

The primary driver for storage conditions is the compound's reactivity with water.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from ambient moisture.[1]

  • Container: Use a tightly sealed container, preferably with a secondary container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, acids, and oxidizing agents.[7] The designated storage class is 8A for combustible corrosive materials.

Section 3: Synthesis and Reaction Pathway

Proposed Synthetic Workflow

The synthesis of the parent compound, o-sulfobenzoic anhydride, is typically achieved by treating the corresponding acid with a dehydrating agent like thionyl chloride (SOCl₂).[8] This provides a strong precedent for the final step in a plausible synthesis of the tetrabromo derivative.

synthesis_workflow start Tetrabromo- phthalic Anhydride step1 Ring Opening & Sulfonation start->step1 1. NaOH (hydrolysis) 2. Fuming H₂SO₄ intermediate Tetrabromo-2-carboxy- benzenesulfonic acid step1->intermediate step2 Dehydration/ Cyclization intermediate->step2 Thionyl Chloride (SOCl₂) Reflux product Tetrabromo-2-sulfobenzoic acid cyclic anhydride (Target Compound) step2->product

Caption: Proposed synthetic workflow for the target compound.

Causality of Procedural Choices:

  • Starting Material: Tetrabromophthalic anhydride is a commercially available, structurally related compound that provides the fully brominated aromatic ring.

  • Ring Opening & Sulfonation: The initial anhydride must be hydrolyzed to the dicarboxylic acid, followed by a selective sulfonation. This step is challenging and represents the key synthetic hurdle.

  • Dehydration/Cyclization: The use of thionyl chloride is a classic and highly effective method for forming acid chlorides and anhydrides from carboxylic acids.[8] It serves as both a reagent and a solvent, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion according to Le Châtelier's principle. This step is a self-validating system; the successful formation of the product can be monitored by the cessation of gas evolution.

Section 4: Core Application - Synthesis of Tetrabromophenol Blue

The primary utility of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is as an electrophilic building block for sulfonephthalein dyes.[1] Its reaction with phenols is analogous to the formation of phenolphthalein from phthalic anhydride.

Reaction Mechanism

The reaction is a Friedel-Crafts-type acylation. Two molecules of a phenol react with the anhydride. The sulfonic acid group provides the necessary acidity for the indicator functionality, while the bromine atoms shift the pKa of the resulting dye into a useful range.

reaction_mechanism anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride catalyst Condensing Agent (e.g., H₂SO₄ or ZnCl₂) anhydride->catalyst phenol 2x Phenol phenol->catalyst product Tetrabromophenol Blue (Sulfonephthalein Dye) catalyst->product Electrophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of Tetrabromophenol Blue.

Experimental Protocol: Synthesis of Tetrabromophenol Blue

This protocol is a representative procedure based on established methods for sulfonephthalein synthesis.

Materials:

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride (1.0 eq)

  • Phenol (2.2 eq)

  • Anhydrous Zinc Chloride (or concentrated H₂SO₄) as a condensing agent

  • Anhydrous Toluene as solvent

  • Sodium Hydroxide solution (10% w/v)

  • Hydrochloric Acid (10% v/v)

  • Deionized Water

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove any trace moisture.

  • Charging the Reactor: To the flask, add Tetrabromo-2-sulfobenzoic acid cyclic anhydride (1.0 eq), phenol (2.2 eq), and a catalytic amount of anhydrous zinc chloride. Add anhydrous toluene to facilitate mixing.

    • Scientist's Insight: Using a slight excess of phenol ensures the complete consumption of the more valuable anhydride precursor. Zinc chloride is a milder Lewis acid catalyst than sulfuric acid, often leading to fewer side products.

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 10% NaOH solution to the mixture. The product will dissolve in the aqueous basic layer, likely forming a deep blue or purple solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Discard the organic (toluene) layer.

  • Precipitation and Purification:

    • Filter the aqueous layer to remove any insoluble impurities.

    • Slowly acidify the filtrate with 10% HCl while stirring. The Tetrabromophenol Blue will precipitate out as a solid.

    • Self-Validation: The appearance of a precipitate upon acidification and its characteristic color change is a strong confirmation of successful synthesis. The pH at which this color transition occurs provides an immediate functional validation of the product.

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Section 5: Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a highly specialized chemical intermediate whose value is intrinsically linked to its reactivity. Its polybrominated structure and strained anhydride ring make it an ideal precursor for the synthesis of functional dyes used in analytical chemistry. Proper handling and storage, with an emphasis on moisture exclusion, are paramount for its successful application. While direct synthetic literature is sparse, its preparation can be logically deduced from fundamental organic principles, and its primary application in dye synthesis follows a well-established and reliable reaction pathway. Future research may explore its use as a monomer in the synthesis of halogen-rich, fire-retardant polymers or as a scaffold for novel chemical probes.

References

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride CAS#: 68460-01-5. ChemicalBook.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | CAS 68460-01-5. Santa Cruz Biotechnology.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Sigma-Aldrich.
  • Tetrabromo 2-sulfobenzoic anhydride | 68460-01-5. BuyersGuideChem.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. CHEMICAL POINT.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. BuyersGuideChem.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. ChemicalBook.
  • Synthesis of sulfonyl chloride substr
  • 2-Sulfobenzoic acid cyclic anhydride(81-08-3). ChemicalBook.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Chongqing Chemdad Co., Ltd.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride 68460-01-5 Purity 96. Pure Chemistry Scientific Inc.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. ChemicalBook.
  • o-SULFOBENZOIC ANHYDRIDE. Organic Syntheses Procedure.
  • 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Henan Kanbei Chemical Co., Ltd.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a halogenated...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a halogenated aromatic compound with potential applications in materials science and synthetic chemistry. This document delves into the structural elucidation of this molecule through a synthesis of available spectroscopic data, theoretical modeling, and comparative analysis with related compounds. Key physicochemical properties, a plausible synthetic pathway, and an exploration of its reactivity and potential applications are also presented. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and utilization of novel brominated organic compounds.

Introduction: Unveiling a Complex Halogenated Heterocycle

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, systematically named 4,5,6,7-Tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide, is a significantly electron-deficient aromatic system.[1][2] The presence of four bromine atoms on the benzene ring, coupled with the strong electron-withdrawing nature of the cyclic sulfonyl-carboxylic anhydride moiety, dictates its unique chemical and physical properties. Understanding the precise three-dimensional arrangement of atoms and the electronic landscape of this molecule is paramount for predicting its reactivity, designing synthetic routes for its derivatives, and exploring its potential as a functional material or a reactive intermediate.

This guide will first establish the fundamental physicochemical characteristics of the molecule. It will then present a detailed exploration of its molecular structure, drawing upon available spectroscopic information and making logical inferences from the known chemistry of analogous compounds. A proposed synthetic protocol, based on established organic chemistry principles, will be outlined. Finally, the inherent reactivity of the molecule will be discussed, highlighting potential avenues for further chemical investigation and application development.

Physicochemical Properties: A Snapshot of the Molecule

A summary of the key physicochemical properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is presented in Table 1. These properties provide a foundational understanding of the compound's general behavior and handling requirements.

PropertyValueSource(s)
CAS Number 68460-01-5[1][3][4]
Molecular Formula C₇Br₄O₄S[1][3][4]
Molecular Weight 499.75 g/mol [1]
Appearance Beige to grey-brown crystalline powder[4]
Melting Point 215-220 °C[1]
Predicted Boiling Point 532.21 °C at 760 mmHg[1]
Predicted Density 2.82 g/cm³[1]

Molecular Structure: A Multi-faceted Elucidation

Connectivity and Core Scaffold

The systematic name, 4,5,6,7-Tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide, provides the fundamental connectivity of the atoms. The core of the molecule is a bicyclic system where a benzene ring is fused to a five-membered heterocyclic ring containing sulfur, oxygen, and a carbonyl group. The four bromine atoms are substituted at positions 4, 5, 6, and 7 of the benzoxathiole ring system.

Caption: 2D representation of Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Spectroscopic Insights

While the actual spectrum is not available, the existence of a ¹³C NMR spectrum is documented.[3] Based on the proposed structure, a predicted ¹³C NMR spectrum would exhibit seven distinct signals in the aromatic and carbonyl regions. The heavily substituted and electron-poor nature of the aromatic ring would cause the carbon signals to appear at relatively high chemical shifts. The carbonyl carbon of the anhydride would likely be found in the range of 160-170 ppm.

Although a specific IR spectrum for the title compound was not found, the IR spectra of cyclic anhydrides and sulfonyl groups are well-characterized. Key expected vibrational frequencies would include:

  • Anhydride C=O stretches: Two distinct carbonyl stretching bands are characteristic of cyclic anhydrides. These would likely appear in the regions of 1870-1820 cm⁻¹ and 1800-1750 cm⁻¹.

  • Sulfonyl S=O stretches: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are expected in the ranges of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.

  • C-Br stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, would be indicative of the carbon-bromine bonds.

Synthesis and Plausible Reaction Mechanism

Proposed Synthetic Pathway

A plausible starting material for the synthesis is 2-sulfobenzoic acid. The synthesis would proceed as follows:

  • Electrophilic Bromination: 2-Sulfobenzoic acid would be subjected to exhaustive bromination using a potent brominating agent, such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in oleum. The strong deactivating and meta-directing nature of the sulfonic acid and carboxylic acid groups would necessitate harsh reaction conditions to achieve tetrasubstitution on the benzene ring.

  • Dehydrative Cyclization: The resulting Tetrabromo-2-sulfobenzoic acid would then undergo intramolecular dehydration to form the cyclic anhydride. This can typically be achieved by heating the diacid with a dehydrating agent, such as thionyl chloride (SOCl₂) or acetic anhydride.

Start 2-Sulfobenzoic Acid Intermediate Tetrabromo-2-sulfobenzoic Acid Start->Intermediate Bromination (e.g., Br₂, FeBr₃ or Oleum) Product Tetrabromo-2-sulfobenzoic acid cyclic anhydride Intermediate->Product Dehydration (e.g., SOCl₂ or Acetic Anhydride)

Caption: Proposed synthetic workflow for Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Experimental Protocol Considerations

Step 1: Bromination of 2-Sulfobenzoic Acid (Hypothetical Protocol)

  • To a solution of 2-sulfobenzoic acid in a suitable solvent (e.g., a high-boiling point halogenated solvent or oleum), add a Lewis acid catalyst such as iron(III) bromide.

  • Slowly add a stoichiometric excess of bromine to the reaction mixture at a controlled temperature.

  • Heat the reaction mixture under reflux for an extended period to ensure complete bromination.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR of aliquots).

  • Upon completion, quench the reaction and isolate the crude Tetrabromo-2-sulfobenzoic acid.

Step 2: Cyclization to the Anhydride (Hypothetical Protocol)

  • Treat the crude Tetrabromo-2-sulfobenzoic acid with an excess of a dehydrating agent like thionyl chloride.

  • Heat the mixture, possibly with a catalytic amount of a tertiary amine, to facilitate the cyclization.

  • After the reaction is complete, remove the excess dehydrating agent under reduced pressure.

  • Purify the resulting Tetrabromo-2-sulfobenzoic acid cyclic anhydride, likely through recrystallization from a suitable solvent.

Reactivity and Potential Applications

The molecular structure of Tetrabromo-2-sulfobenzoic acid cyclic anhydride suggests a high degree of reactivity, primarily centered around the strained and highly electrophilic cyclic anhydride ring.

Nucleophilic Acyl Substitution

The anhydride moiety is expected to be highly susceptible to nucleophilic attack. Reactions with nucleophiles such as alcohols, amines, and thiols would lead to ring-opening and the formation of the corresponding esters, amides, and thioesters of Tetrabromo-2-sulfobenzoic acid. This reactivity makes the title compound a potential precursor for a variety of functionalized aromatic compounds.

Anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride Product Ring-Opened Product Anhydride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: General reactivity of the anhydride with nucleophiles.

Potential as a Multifunctional Dye Precursor

The compound is described as a "multifunctional dye".[4] While specific examples are not detailed in the available literature, its structure lends itself to the synthesis of various dye classes. The anhydride can be reacted with chromophoric or auxochromic groups containing nucleophilic handles (e.g., -OH, -NH₂) to incorporate the tetrabromosulfonylbenzoyl moiety into a larger dye structure. The presence of the bromine atoms could enhance properties such as lightfastness and provide sites for further functionalization.

Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride presents a fascinating molecular architecture characterized by a high degree of halogenation and the presence of a reactive cyclic anhydride. While a complete experimental picture of its structure and synthesis remains to be fully elucidated in the public domain, this guide has provided a comprehensive overview based on available data and sound chemical principles. The elucidation of its definitive crystal structure and the exploration of its reactivity, particularly in the synthesis of novel dyes and functional materials, represent promising avenues for future research.

References

  • BuyersGuideChem. Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • Henan Kanbei Chemical Co., Ltd. 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. 4-Bromobenzoic acid. [Link]

  • Organic Syntheses. o-SULFOBENZOIC ANHYDRIDE. [Link]

  • Organic Syntheses. ACID AMMONIUM o-SULFOBENZOATE. [Link]

Sources

Foundational

A Technical Guide to the Chemistry and Putative Reactivity of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

Abstract Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a halogenated aromatic compound, presents a unique chemical scaffold with potential applications in synthesis and materials science. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a halogenated aromatic compound, presents a unique chemical scaffold with potential applications in synthesis and materials science. This guide provides a comprehensive overview of its known properties and explores its putative mechanism of action through the lens of fundamental chemical principles and the reactivity of its core functional groups. While specific mechanistic studies on this molecule are not extensively documented in publicly available literature, this document synthesizes information on its parent compound, 2-sulfobenzoic acid cyclic anhydride, and related chemical transformations to offer a scientifically grounded perspective on its expected reactivity. We will delve into the electrophilic nature of the anhydride, the influence of the sulfonyl group, and the impact of aromatic bromination on its chemical behavior. Detailed protocols for reactions involving the parent anhydride are provided as a proxy for potential experimental designs.

Introduction and Chemical Identity

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a beige to grey-brown crystalline powder.[1][2][3] Its structure is characterized by a benzene ring fused to a cyclic sulfonamide anhydride, with four bromine atoms substituting the aromatic ring.[1][2][3][4] This molecule belongs to the class of sulfobenzoic acid anhydrides.[4]

The parent compound, 2-sulfobenzoic acid cyclic anhydride (also known as o-sulfobenzoic anhydride), is a well-established reagent in organic synthesis, recognized for its role as an acylating agent.[5] The introduction of four bromine atoms onto the aromatic ring is expected to significantly modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity.

Table 1: Physicochemical Properties of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

PropertyValueSource
CAS Number 68460-01-5[1][2][3][4][6]
Molecular Formula C_7Br_4O_4S[1][2][4]
Molecular Weight 499.75 g/mol [1][2][4]
Appearance Beige to grey-brown crystalline powder[1][3]
Melting Point 215-220 °C[1][2][3]
Boiling Point 532.2 ± 50.0 °C (Predicted)[1][3]
Density 2.817 ± 0.06 g/cm³ (Predicted)[3]

Putative Mechanism of Action: A Chemist's Perspective

While specific biological or defined chemical "mechanisms of action" for Tetrabromo-2-sulfobenzoic acid cyclic anhydride are not detailed in the available scientific literature, its reactivity can be predicted based on the functional groups present. The primary mode of action is anticipated to be electrophilic acyl substitution, driven by the highly reactive cyclic anhydride moiety.

The anhydride group contains two electrophilic carbonyl carbons. The presence of the electron-withdrawing sulfonyl group further enhances the electrophilicity of the ring system. Nucleophilic attack on one of the carbonyl carbons leads to the opening of the anhydride ring.

The four bromine atoms on the benzene ring are strong electron-withdrawing groups due to their inductive effect. This would further increase the electrophilicity of the carbonyl carbons, making the molecule a potent acylating agent.

Ring-Opening Reactions with Nucleophiles

The core reactivity of cyclic anhydrides involves their reaction with nucleophiles. This results in the opening of the anhydride ring to form a carboxylate and a new functional group derived from the nucleophile. For Tetrabromo-2-sulfobenzoic acid cyclic anhydride, this can be generalized as follows:

G reagents Tetrabromo-2-sulfobenzoic acid cyclic anhydride product Ring-Opened Product reagents->product Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, H2O nucleophile->product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve N-Boc-amino alcohol in anhydrous solvent C Slowly add anhydride solution to amino alcohol solution (Room Temperature, Inert Atmosphere) A->C B Prepare solution of Tetrabromo-2-sulfobenzoic acid cyclic anhydride B->C D Monitor reaction progress (TLC, LC-MS) C->D E Isolate product by solvent evaporation D->E F Purify by recrystallization or chromatography E->F

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

For Researchers, Scientists, and Drug Development Professionals Abstract Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a heavily halogenated aromatic compound, presents a unique combination of reactive sites. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a heavily halogenated aromatic compound, presents a unique combination of reactive sites. This guide provides a comprehensive analysis of its chemical behavior, focusing on the interplay between the strained cyclic anhydride moiety and the electron-deficient aromatic ring. We will explore its principal reactions, including nucleophilic acyl substitution and electrophilic aromatic substitution, with a particular emphasis on its application in the synthesis of sulfonephthalein dyes. This document serves as a technical resource, offering mechanistic insights and detailed experimental protocols to facilitate its use in research and development.

Introduction: Structural Features and Electronic Profile

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a beige to grey-brown crystalline powder with the molecular formula C₇Br₄O₄S and a molecular weight of 499.75 g/mol .[1][2][3] Its structure is characterized by a benzene ring substituted with four bromine atoms, a sulfonic anhydride group, and a carboxylic anhydride group, forming a bicyclic system.

The key to understanding the reactivity of this molecule lies in its distinct functional groups:

  • The Cyclic Anhydride: This five-membered ring, containing both a sulfonic and a carboxylic anhydride, is highly strained. The two carbonyl-like groups (one from the carboxylic acid and one from the sulfonic acid) are potent electrophilic centers, susceptible to attack by nucleophiles.

  • The Tetrabrominated Aromatic Ring: The four bromine atoms are strong electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This deactivation has important consequences for electrophilic aromatic substitution reactions.

This unique combination of functionalities makes Tetrabromo-2-sulfobenzoic acid cyclic anhydride a valuable precursor, particularly in the synthesis of specialized dyes.[1]

Core Reactivity: A Tale of Two Electrophiles

The reactivity of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is dominated by the electrophilic nature of the anhydride carbons. Nucleophilic attack is the most prevalent reaction type, leading to the opening of the strained five-membered ring.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The cyclic anhydride readily reacts with a variety of nucleophiles, including water, alcohols, and amines, via nucleophilic acyl substitution. The reaction proceeds by the nucleophile attacking one of the electrophilic centers (the carbonyl carbon or the sulfonyl sulfur), leading to the cleavage of an acyl-oxygen bond and ring-opening.

General Mechanism of Nucleophilic Attack:

The initial nucleophilic attack on a carbonyl group forms a tetrahedral intermediate. This intermediate then collapses, breaking the C-O bond of the ring and resulting in the formation of a substituted sulfonic acid.

G cluster_0 Reaction Pathway Anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening

Figure 1: Generalized workflow for the nucleophilic acyl substitution of Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

2.1.1. Hydrolysis

Reaction with water leads to the formation of tetrabromo-2-sulfobenzoic acid. This reaction is generally facile and highlights the compound's sensitivity to moisture.

2.1.2. Alcoholysis

Alcohols react to form the corresponding monoesters of tetrabromo-2-sulfobenzoic acid. This reaction provides a route to introduce ester functionalities.

2.1.3. Aminolysis

Primary and secondary amines react to yield the corresponding amides. The reaction opens the anhydride ring to form a product containing both a sulfonic acid and a carboxamide group.

Electrophilic Aromatic Substitution: The Synthesis of Sulfonephthalein Dyes

The most significant application of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is in the synthesis of sulfonephthalein dyes, such as Tetrabromophenol Blue.[1] This reaction is a type of Friedel-Crafts acylation, where the anhydride acts as the acylating agent and a phenol serves as the aromatic nucleophile.

Mechanism of Sulfonephthalein Dye Formation:

The reaction proceeds via an electrophilic attack of the phenol on one of the carbonyl groups of the anhydride, typically catalyzed by a Lewis acid or a strong protic acid. This is followed by a second condensation step with another molecule of phenol and subsequent dehydration to form the characteristic triphenylmethane structure of the dye.

G Anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride Intermediate1 Initial Adduct Anhydride->Intermediate1 Friedel-Crafts Acylation Phenol1 Phenol (1st equivalent) Phenol1->Intermediate1 Intermediate2 Di-phenolic Intermediate Intermediate1->Intermediate2 Condensation Phenol2 Phenol (2nd equivalent) Phenol2->Intermediate2 Dye Tetrabromophenol Blue (Sulfonephthalein Dye) Intermediate2->Dye Dehydration

Figure 2: Logical workflow for the synthesis of Tetrabromophenol Blue.

Experimental Protocol: Synthesis of a Sulfonephthalein Dye (Adapted from a general procedure for Phenol Red)

The following protocol is a representative procedure for the condensation of an o-sulfobenzoic acid anhydride derivative with a phenol. This can be adapted for the synthesis of Tetrabromophenol Blue.

Materials:

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride

  • Phenol (or a substituted phenol)

  • Anhydrous Zinc Chloride (or another suitable Lewis acid catalyst)

  • Sodium Hydroxide solution

  • Hydrochloric Acid solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Tetrabromo-2-sulfobenzoic acid cyclic anhydride (1 equivalent) and phenol (2.2 equivalents).

  • Carefully add anhydrous zinc chloride (0.5 equivalents) to the mixture.

  • Heat the reaction mixture to 135-140°C in an oil bath and maintain this temperature for 4-5 hours. The mixture will become viscous and darken in color.

  • Allow the mixture to cool to approximately 90°C and then cautiously add water.

  • Boil the diluted mixture and add a solution of sodium hydroxide to dissolve the crude dye.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the sulfonephthalein dye.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPhysical State
Tetrabromo-2-sulfobenzoic acid cyclic anhydride499.751Solid
Phenol94.112.2Solid
Anhydrous Zinc Chloride136.300.5Solid
Tetrabromophenol Blue(Calculated)-Solid

Stability and Handling

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It is sensitive to moisture and should be stored in a tightly sealed container in a dry environment. Inhalation of the dust should be avoided.

Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a versatile reagent whose reactivity is primarily dictated by its strained cyclic anhydride functionality. Its propensity to undergo nucleophilic acyl substitution makes it a useful building block for introducing the tetrabromo-2-sulfobenzoyl moiety into various molecules. The most notable application of this reactivity is in the Friedel-Crafts type condensation with phenols to produce sulfonephthalein dyes, which are valuable as pH indicators and in other analytical applications. Understanding the fundamental principles of its reactivity, as outlined in this guide, is crucial for its effective utilization in synthetic chemistry.

References

  • BuyersGuideChem. Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Available from: [Link]

  • Organic Syntheses. o-SULFOBENZOIC ANHYDRIDE. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

Introduction Overview of the Compound Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS No: 68460-01-5) is a halogenated aromatic organic compound featuring a highly reactive cyclic anhydride functional group.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of the Compound

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS No: 68460-01-5) is a halogenated aromatic organic compound featuring a highly reactive cyclic anhydride functional group.[1] Its structure consists of a benzene ring substituted with four bromine atoms, a sulfonic acid group, and a carboxylic acid group, which are cyclized to form the anhydride. This molecule is a derivative of 2-sulfobenzoic acid cyclic anhydride (CAS No: 81-08-3).[2][3] The presence of the electron-withdrawing bromine atoms and the strained five-membered anhydride ring significantly influences its chemical reactivity, solubility, and stability.

Significance and Applications

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is primarily utilized as a multifunctional dye and reagent in various biological and chemical applications.[4][5] Dyes are critical tools for researchers, enabling the observation of cellular structures, tracking of biomolecules, and evaluation of cell functions.[4][5] The parent compound, 2-sulfobenzoic anhydride, serves as a key intermediate in the synthesis of sulfonated polymers, surfactants, and pharmaceuticals, highlighting the utility of this class of compounds.[2] Understanding the solubility and stability of the tetrabromo derivative is paramount for its effective use, formulation, and storage in research and development settings.

Scope of this Guide

This document provides a comprehensive technical overview of the solubility and stability of Tetrabromo-2-sulfobenzoic acid cyclic anhydride. It is intended for researchers, chemists, and drug development professionals who handle or intend to use this compound. The guide offers theoretical insights, practical experimental protocols, and best-practice recommendations grounded in established chemical principles.

Core Physicochemical Properties

A summary of the key physicochemical properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is presented below. These parameters are fundamental to understanding its behavior in various experimental conditions.

PropertyValueSource(s)
CAS Number 68460-01-5[1][4]
Molecular Formula C₇Br₄O₄S[1][4]
Molecular Weight 499.75 g/mol [1][4]
Appearance Beige to grey-brown crystalline powder[4][6]
Melting Point 215-220 °C[4][6][7]
Boiling Point (Predicted) 532.2 ± 50.0 °C[4][6]
Density (Predicted) 2.817 ± 0.06 g/cm³[4][6]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction chemistry to biological assays. The solubility of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is governed by its heavily brominated and aromatic structure.

Theoretical Considerations: The Impact of Bromination

While specific quantitative solubility data for the tetrabromo derivative is not widely published, we can infer its behavior based on its structure and comparison to its non-halogenated parent, 2-sulfobenzoic acid cyclic anhydride.

  • Parent Compound (2-Sulfobenzoic acid cyclic anhydride): This compound is described as sparingly soluble in water but soluble in polar organic solvents like ethanol and acetone.[2][8] One source reports a solubility of 50 mg/mL in both water and methanol for a technical grade sample, which suggests moderate solubility in polar protic solvents.[9]

  • Tetrabromo Derivative: The introduction of four heavy, lipophilic bromine atoms onto the benzene ring dramatically increases the molecule's molecular weight and van der Waals surface area while reducing its overall polarity. Consequently, a significant decrease in aqueous solubility is expected. Conversely, its solubility in non-polar to moderately polar aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) is likely enhanced compared to the parent compound.

From an experimental standpoint, the choice of solvent is critical. For reactions or assays requiring an aqueous medium, the use of co-solvents such as DMSO or DMF will likely be necessary to achieve sufficient concentrations.

Protocol: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines a reliable, self-validating method for determining the equilibrium solubility of the compound in a solvent of interest. The core principle is to create a saturated solution and then quantify the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of Tetrabromo-2-sulfobenzoic acid cyclic anhydride powder to a known volume of the selected solvent (e.g., water, ethanol, dichloromethane) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Rationale: This step ensures that the maximum amount of solute has dissolved and the concentration is stable.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Alternatively, allow the solid to settle by gravity. Rationale: This step is critical to separate the saturated supernatant from any remaining solid particles, which would artificially inflate the measured concentration.

  • Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known standards.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess compound to known solvent volume B Agitate at constant T (24-48 hours) A->B Ensure saturation C Centrifuge to pellet undissolved solid B->C Reach equilibrium D Extract clear supernatant C->D Isolate saturated solution E Dilute aliquot F Analyze via HPLC-UV against standards D->F Prepare for analysis G Calculate solubility (mg/mL or mol/L) F->G Obtain concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Stability and Degradation Pathways

The stability of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is predominantly dictated by the reactivity of its cyclic anhydride functional group.

Key Instability Factors
  • Moisture (Hydrolysis): This is the most significant factor. The anhydride ring is highly susceptible to nucleophilic attack by water, leading to hydrolysis and ring-opening. The parent compound is known to be hygroscopic and reactive toward water.[2] This reaction is often undesirable as it converts the reactive anhydride into the less reactive dicarboxylic acid.[10]

  • pH: The rate of hydrolysis is pH-dependent. It is generally accelerated under both acidic and, more significantly, basic conditions.

  • Incompatible Materials: The compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[11] Contact with alcohols and amines will lead to the formation of esters and amides, respectively, which may be desired reactions or unwanted degradation depending on the context.[10]

Primary Degradation Pathway: Hydrolysis

The primary degradation pathway is the hydrolysis of the anhydride bond to yield Tetrabromo-2-sulfobenzoic acid.

Reaction: C₇Br₄O₄S + H₂O → C₇H₂Br₄O₅S

This reaction converts the cyclic anhydride into its corresponding dicarboxylic acid derivative. From a practical perspective, this means the material must be rigorously protected from moisture to maintain its chemical integrity and reactivity.

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to a panel of stress conditions in parallel:

    • Acidic Hydrolysis: Add HCl (e.g., to a final concentration of 0.1 M) and heat (e.g., at 60 °C for 24 hours).

    • Basic Hydrolysis: Add NaOH (e.g., to 0.1 M) and hold at room temperature. Rationale: Basic hydrolysis is typically much faster than acidic, so heating may not be necessary.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and hold at room temperature.

    • Thermal Degradation: Heat a solid sample and a solution sample in a controlled oven (e.g., at 80 °C).

    • Photolytic Degradation: Expose a solid sample and a solution sample to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a separation technique like HPLC, typically with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate the parent compound from any degradation products and to aid in their identification.

  • Data Evaluation: Calculate the percentage of degradation. Identify and, if possible, characterize the major degradation products.

G cluster_start Setup cluster_stress Parallel Stress Conditions cluster_analysis Analysis cluster_end Outcome Start Compound Stock Solution Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, RT) Start->Base Ox Oxidative (H₂O₂, RT) Start->Ox Therm Thermal (Heat) Start->Therm Photo Photolytic (Light) Start->Photo Analysis Analyze all samples (HPLC-PDA-MS) Acid->Analysis Sample at time points Base->Analysis Sample at time points Ox->Analysis Sample at time points Therm->Analysis Sample at time points Photo->Analysis Sample at time points Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Workflow for a Forced Degradation Study.

Recommended Storage and Handling

Based on its inherent reactivity, the following procedures are mandatory for maintaining the quality of Tetrabromo-2-sulfobenzoic acid cyclic anhydride:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[11]

  • Handling: Handle the compound in a glove box or under a stream of dry, inert gas to minimize exposure to atmospheric moisture.[11] Use dry solvents and glassware for all experimental work. Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

Table of Incompatibilities
Incompatible AgentConsequence of ContactRationale
Water / Moisture Hydrolysis to Tetrabromo-2-sulfobenzoic acidNucleophilic attack on the anhydride carbonyl
Strong Bases Rapid hydrolysis/decompositionCatalyzes nucleophilic attack and ring-opening
Strong Acids Catalyzed hydrolysisProtonation of the carbonyl oxygen activates the anhydride
Alcohols / Amines Formation of esters / amidesNucleophilic acyl substitution reaction
Strong Oxidizing Agents Potential for vigorous, exothermic reactionRisk of decomposition of the organic structure

Conclusion and Key Takeaways

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a valuable but highly reactive chemical. Its utility is directly linked to a thorough understanding of its solubility and stability.

  • Solubility: The compound is expected to have very low aqueous solubility but better solubility in aprotic organic solvents. Experimental verification using a robust method like the shake-flask protocol is essential for any new application.

  • Stability: The primary stability concern is its extreme sensitivity to moisture, leading to rapid hydrolysis. Rigorous exclusion of water during storage and handling is non-negotiable to preserve the compound's integrity. Forced degradation studies are crucial for identifying potential impurities and developing robust analytical methods.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of Tetrabromo-2-sulfobenzoic acid cyclic anhydride in their work.

References

  • Guidechem. (n.d.). 2-Sulfobenzoic anhydride 81-08-3 wiki.
  • BuyersGuideChem. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

Sources

Exploratory

The Genesis of a Key Chromophore: An In-depth Technical Guide to the Discovery and History of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Sulfonephthalein Dyes in Scientific Measurement The vibrant world of synthetic dyes has been instrumental in the advanceme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Sulfonephthalein Dyes in Scientific Measurement

The vibrant world of synthetic dyes has been instrumental in the advancement of chemical and biological sciences. Among these, the sulfonephthalein family of dyes stands out for its profound impact on our ability to measure and understand chemical environments.[1] Renowned for their vivid and distinct color changes in response to varying pH levels, these compounds have become indispensable as pH indicators in countless laboratory applications, from classical acid-base titrations to modern cell culture techniques.[2][3] At the heart of many of these critical reagents lies a lesser-known but vital precursor: Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This guide delves into the history, synthesis, and chemical significance of this key intermediate, providing a comprehensive technical overview for the modern researcher.

The Foundational Precursor: The Synthesis of o-Sulfobenzoic Anhydride

The journey to Tetrabromo-2-sulfobenzoic acid cyclic anhydride begins with its non-halogenated parent, o-sulfobenzoic anhydride. The synthesis of this foundational molecule is a classic in organic chemistry, with several established routes.[4] One of the most well-documented methods involves the use of thionyl chloride to cyclize acid ammonium o-sulfobenzoate.[4] This process, while effective, requires careful handling of the reagents and precise control of reaction conditions.

Experimental Protocol: Synthesis of o-Sulfobenzoic Anhydride

The following protocol is adapted from established literature and provides a reliable method for the laboratory-scale synthesis of o-sulfobenzoic anhydride.[4]

Materials:

  • Acid ammonium o-sulfobenzoate

  • Thionyl chloride

  • Dry benzene

  • Ice

Equipment:

  • 2-liter flask with a mechanical stirrer, separatory funnel, and reflux condenser

  • Heating mantle or steam bath

  • Filtration apparatus (Buchner funnel, filter flask)

  • Distillation apparatus

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, combine 219 g (1 mole) of finely powdered acid ammonium o-sulfobenzoate and 200 cc of dry benzene.

  • With continuous stirring, add 145 g (1.22 moles) of thionyl chloride to the mixture.

  • Gently warm the mixture on a steam bath to initiate the reaction, characterized by the evolution of hydrogen chloride and sulfur dioxide gases. Maintain a steady evolution of gas.

  • Continue heating and stirring for approximately 15 hours, at which point the gas evolution will slow.

  • Add an additional 400 cc of dry benzene and continue heating until gas evolution ceases (approximately 5 more hours).

  • Filter the hot mixture to remove the solid ammonium chloride, washing the solid with 100 cc of hot benzene.

  • Combine the filtrates and distill off approximately 300 cc of benzene.

  • Cool the remaining solution in an ice bath to crystallize the o-sulfobenzoic anhydride.

  • Decant the mother liquor and remove any remaining solvent from the crystals by gentle heating under reduced pressure. The resulting o-sulfobenzoic anhydride is of sufficient purity for use in subsequent steps.

The Advent of the Tetrabromo Derivative: Synthesis and Properties

The introduction of bromine atoms onto the o-sulfobenzoic anhydride ring dramatically influences the properties of the resulting sulfonephthalein dyes, particularly their acidity (pKa) and, consequently, their pH transition ranges. The direct bromination of o-sulfobenzoic anhydride is a key step in accessing these valuable properties.

Experimental Protocol: Synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

This protocol describes the direct bromination of o-sulfobenzoic anhydride.

Materials:

  • o-Sulfobenzoic anhydride

  • Bromine

  • 60% Fuming sulfuric acid

  • Glacial acetic acid

  • Acetic anhydride

Equipment:

  • Reaction vessel with a stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Dissolve o-sulfobenzoic anhydride in 60% fuming sulfuric acid in a reaction vessel.

  • Heat the mixture to 80-100°C.

  • Slowly add bromine below the surface of the reaction mixture with continuous stirring. The addition should be regulated by the rate of bromine absorption, which can be a slow process.

  • After the reaction is complete, the crude product can be crystallized from glacial acetic acid containing 25% acetic anhydride.

  • The resulting 3,4,5,6-Tetrabromo-o-sulfobenzoic anhydride forms colorless crystals.

Physicochemical Properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

The introduction of four bromine atoms significantly alters the physical and chemical properties of the parent anhydride.

PropertyValueReference(s)
Molecular Formula C7Br4O4S[5][6][7]
Molecular Weight 499.75 g/mol [5][6][7]
Appearance Beige to grey-brown crystalline powder[7]
Melting Point 220-222 °C[6]
CAS Number 68460-01-5[5][6][7]

From Anhydride to Indicator: The Synthesis of Tetrabrominated Sulfonephthalein Dyes

The primary utility of Tetrabromo-2-sulfobenzoic acid cyclic anhydride lies in its role as a precursor to tetrabrominated sulfonephthalein dyes. The synthesis of these dyes is typically achieved through the condensation of the anhydride with a substituted phenol. A classic example is the synthesis of Bromophenol Blue, which can be prepared by the bromination of Phenol Red (phenolsulfonphthalein).[8][9] Alternatively, a halogenated o-sulfobenzoic anhydride can be directly reacted with a phenol.[10]

Conceptual Workflow: Synthesis of a Tetrabrominated Sulfonephthalein Dye

G anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride intermediate Intermediate Acid anhydride->intermediate + Phenol phenol Phenolic Compound (e.g., Phenol) phenol->intermediate catalyst Condensing Agent (e.g., Fuming SnCl4) catalyst->intermediate dye Tetrabrominated Sulfonephthalein Dye intermediate->dye + Phenol

Caption: Conceptual workflow for the synthesis of a tetrabrominated sulfonephthalein dye.

Experimental Protocol: Synthesis of Tetrabromophenol Blue (Illustrative)

While a direct synthesis from Tetrabromo-2-sulfobenzoic acid cyclic anhydride is plausible, a more common laboratory preparation involves the bromination of the pre-formed sulfonephthalein dye, Phenol Red.[9]

Materials:

  • Phenol Red

  • Glacial acetic acid

  • Bromine

Equipment:

  • Reaction vessel with a stirrer

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve Phenol Red in glacial acetic acid in a reaction vessel.

  • With stirring, add a solution of bromine in glacial acetic acid.

  • After a few minutes of stirring, pour the reaction mixture into hot water (approx. 60°C).

  • Cool the mixture to room temperature and allow it to stand overnight.

  • Filter the precipitate and wash the filter cake with glacial acetic acid and then benzene.

  • Air dry the product to obtain Bromophenol Blue (Tetrabromophenol Blue).

Applications in Research and Development

The final products derived from Tetrabromo-2-sulfobenzoic acid cyclic anhydride, such as Bromophenol Blue, are workhorse reagents in various scientific disciplines.

  • pH Indication: Their primary use is as pH indicators, with a transition range typically between pH 3.0 and 4.6, changing from yellow in acidic solutions to blue or purple in basic solutions.[8]

  • Electrophoresis: Bromophenol Blue is widely used as a tracking dye in agarose and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids and proteins.

  • Diagnostic Techniques: In clinical settings, these dyes have been employed in diagnostic assays.[11]

  • Model Systems: Tetrabromophenol blue has been used as a model system to study the mechanism of action of protein-inhibiting drugs and has shown inhibitory effects on cancer cells and human pathogens.[12]

Conclusion: A Legacy of Precision

While Tetrabromo-2-sulfobenzoic acid cyclic anhydride may not be a household name, its discovery and the development of its synthetic pathways have been pivotal in the creation of essential tools for scientific inquiry. The ability to fine-tune the properties of sulfonephthalein dyes through halogenation has provided researchers with a palette of indicators that are crucial for accurate and precise measurements. The history of this compound is intrinsically linked to the broader history of synthetic dyes and their enduring legacy in science and medicine.

References

  • Wikipedia. (n.d.). Bromophenol blue. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). CN102351839A - Preparation method of water-soluble bromophenol blue.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Solvent-Free One-Pot Synthesis of Sulfonephthaleins from Saccharin and Phenols. ResearchGate. [Link]

  • Google Patents. (n.d.). US4408058A - Preparation of ortho-sulfobenzoic acid anhydride by catalyzed thermolysis.
  • Scholars Middle East Publishers. (n.d.). pH Indicators: A Valuable Gift for Analytical Chemistry. Scholars Middle East Publishers. [Link]

  • Chemistry Stack Exchange. (2020, January 11). How is bromothymol blue synthetised?. Chemistry Stack Exchange. [Link]

  • Google Patents. (n.d.). JP2002322172A - Method for producing o-sulfobenzoic anhydride.
  • BuyersGuideChem. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. BuyersGuideChem. [Link]

  • Henan Kanbei Chemical Co., Ltd. (n.d.). 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Henan Kanbei Chemical Co., Ltd. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Protein Modification using Tetrabromo-2-sulfobenzoic acid cyclic anhydride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Reagent for Protein Surface Engineering Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a highly reactive derivative of 2-sulfobenz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Protein Surface Engineering

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a highly reactive derivative of 2-sulfobenzoic acid cyclic anhydride.[1][2] Its structure, featuring a strained anhydride ring and a heavily halogenated aromatic system, suggests its utility as a specialized reagent in protein modification. While specific applications of this tetrabrominated analog in protein chemistry are emerging, the well-established reactivity of cyclic anhydrides with primary amines provides a strong foundation for its use.[3][4][5]

Cyclic anhydrides, such as maleic and succinic anhydride, are known to react with the ε-amino groups of lysine residues under mild conditions.[5][6] This reaction results in the formation of a stable amide bond, effectively neutralizing the positive charge of the lysine side chain and introducing a new chemical moiety. Tetrabromo-2-sulfobenzoic acid cyclic anhydride offers a unique combination of features for protein modification:

  • Charge Modification: The reaction with lysine residues converts a positively charged amine to a negatively charged sulfonate, leading to a significant shift in the protein's isoelectric point (pI).

  • Spectroscopic Handle: The tetrabrominated benzene ring is expected to possess distinct ultraviolet absorbance properties, potentially allowing for the quantification of modification and serving as a spectroscopic probe.[7][8]

  • Steric Bulk: The introduction of a bulky, brominated aromatic group can be used to probe protein surface topology and interactions.

These application notes provide a comprehensive guide to the theoretical basis and practical application of Tetrabromo-2-sulfobenzoic acid cyclic anhydride for the modification of proteins, with a focus on altering protein surface charge and introducing a spectroscopic label.

Mechanism of Action: Acylation of Lysine Residues

The primary mechanism of protein modification by Tetrabromo-2-sulfobenzoic acid cyclic anhydride is the nucleophilic acyl substitution reaction with primary amines. The most accessible primary amines on a protein surface are the ε-amino group of lysine residues and the N-terminal α-amino group.

The reaction proceeds as follows:

  • The unprotonated primary amine of a lysine residue acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring.

  • The anhydride ring opens, forming a tetrahedral intermediate.

  • The intermediate collapses, resulting in the formation of a stable amide bond and a free sulfonate group.

This reaction is typically performed in an aqueous buffer at a slightly alkaline pH (7.5-8.5) to ensure that a sufficient proportion of the lysine amino groups are in their deprotonated, nucleophilic state.

Mechanism_of_Action cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Lysine Residue) Modified_Protein Protein-NH-CO-(C₆Br₄)-SO₃⁻ (Modified Lysine Residue) Protein->Modified_Protein Acylation Reagent Tetrabromo-2-sulfobenzoic acid cyclic anhydride Reagent->Modified_Protein

Figure 1: Reaction of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with a lysine residue.

Core Applications in Protein Science

Altering Protein Isoelectric Point and Solubility

The conversion of positively charged lysine residues to negatively charged modified residues results in a net decrease in the protein's isoelectric point (pI). This can have several beneficial effects:

  • Enhanced Solubility: Increasing the net negative charge can improve the solubility of proteins that are prone to aggregation at neutral or acidic pH.

  • Modulation of Activity: For enzymes where surface charge is critical for substrate binding or protein-protein interactions, modification with Tetrabromo-2-sulfobenzoic acid cyclic anhydride can be used to probe these relationships.

Introduction of a Spectroscopic Probe

The tetrabrominated aromatic ring is expected to have a strong UV absorbance distinct from the protein's intrinsic absorbance at 280 nm. This allows for:

  • Quantification of Modification: The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the modified protein at the characteristic wavelength of the tetrabromosulfobenzoyl group.

  • Structural Studies: The introduced probe can be used in techniques such as circular dichroism or fluorescence spectroscopy to monitor changes in protein conformation.

Experimental Protocols

Protocol 1: Preparation of Reagents

Materials:

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS: 68460-01-5)[1][2][9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein of interest

Procedure:

  • Prepare a 100 mM stock solution of Tetrabromo-2-sulfobenzoic acid cyclic anhydride in anhydrous DMF or DMSO. This solution should be prepared fresh before each use, as the anhydride is susceptible to hydrolysis.

  • Prepare the reaction buffer and ensure the pH is accurately adjusted to 8.0.

  • Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

Protocol 2: General Protein Modification

This protocol provides a starting point for the modification of a generic protein. The optimal ratio of reagent to protein may need to be determined empirically.

Procedure:

  • To the protein solution, add the desired molar excess of the Tetrabromo-2-sulfobenzoic acid cyclic anhydride stock solution. A starting point is a 20-fold molar excess of the reagent over the protein.

  • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.

  • To stop the reaction, add the quenching buffer to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any excess anhydride.

  • Allow the quenching reaction to proceed for 15 minutes at room temperature.

Protocol 3: Purification of the Modified Protein

The modified protein can be separated from excess reagent and reaction byproducts using size-exclusion chromatography or dialysis.

Procedure (Size-Exclusion Chromatography):

  • Equilibrate a desalting column (e.g., PD-10) with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).

  • Apply the quenched reaction mixture to the column.

  • Elute the protein according to the manufacturer's instructions. The modified protein will elute in the void volume, while the smaller molecules will be retained.

  • Combine the protein-containing fractions and determine the protein concentration.

Data Analysis and Interpretation

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
pH 7.5 - 8.5Ensures deprotonation of lysine ε-amino groups for nucleophilic attack.
Molar Excess of Reagent 10 to 100-foldA higher excess will drive the reaction towards more complete modification.
Reaction Time 30 - 120 minutesSufficient time for the reaction to proceed to completion.
Temperature 4°C to 25°CLower temperatures can be used to slow the reaction and minimize protein degradation.
Quantification of Modification

The extent of modification can be estimated by determining the number of remaining free amines using a TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay.

  • Perform the TNBSA assay on both the unmodified and modified protein samples.

  • The decrease in absorbance at 335 nm in the modified sample is proportional to the number of lysine residues that have been modified.

Alternatively, if the extinction coefficient of the tetrabromosulfobenzoyl group at a specific wavelength is known or can be determined, the degree of labeling can be calculated from the UV-Vis spectrum of the purified modified protein.

Workflow and Troubleshooting

Protein_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Reagent Stock Solution Mixing Add Reagent to Protein Solution Reagent_Prep->Mixing Protein_Prep Prepare Protein Solution in Reaction Buffer Protein_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Quenching Quench Reaction with Tris Buffer Incubation->Quenching Purification Purify Modified Protein (e.g., SEC) Quenching->Purification Analysis Analyze Degree of Modification (TNBSA/UV-Vis) Purification->Analysis Characterization Further Characterization (e.g., pI, Activity) Analysis->Characterization

Figure 2: General workflow for protein modification with Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Modification Efficiency Reagent hydrolysis.Prepare the reagent stock solution fresh. Ensure the solvent is anhydrous.
Low protein concentration.Increase the protein concentration to favor the reaction kinetics.
Inappropriate pH.Verify that the reaction buffer pH is between 7.5 and 8.5.
Protein Precipitation High degree of modification leading to unfolding.Reduce the molar excess of the reagent or decrease the reaction time.
Solvent incompatibility.Ensure the final concentration of DMF or DMSO is not detrimental to protein stability.
Loss of Protein Activity Modification of critical lysine residues.Perform a titration with varying molar excesses of the reagent to find a balance between modification and activity retention.

References

  • Robinson, R. I., et al. (2004). Sulfonic Acid Libraries Attained Through Opening of 2-Sulfobenzoic Acid Anhydride. European Journal of Organic Chemistry, 2004(22), 4596-4605. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. Retrieved from [Link]

  • Henan Kanbei Chemical Co., Ltd. (n.d.). 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. Retrieved from [Link]

  • NIST. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 27). 13.4 Spectroscopic Properties of Aromatic Compounds. Retrieved from [Link]

  • PubMed. (2021, March 17). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Retrieved from [Link]

  • PubMed. (1985, April 29). The reaction of citraconic anhydride with bovine alpha-crystallin lysine residues. Surface probing and dissociation-reassociation studies. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of Lysyl Side Chains Using Succinic Anhydride. Retrieved from [Link]

  • Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Carbon-Centered Radicals in Protein Manipulation. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]

  • YouTube. (2019, June 26). Spectroscopy of aromatic compounds. Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]

  • PubMed. (1969, May). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Retrieved from [Link]

  • YouTube. (2020, April 13). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]

  • YouTube. (2024, February 16). Lec3 - Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Shiksha. (n.d.). AP EAMCET Syllabus 2026: Download MPC and BiPC Syllabus PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers. Retrieved from [Link]

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Application

Application Notes and Protocols for Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Date: January 18, 2026 Abstract This document provides a detailed guide to the principles and applicati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Date: January 18, 2026

Abstract

This document provides a detailed guide to the principles and applications of Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a chemical probe for the selective modification of proteins. While direct literature on the specific use of this reagent as a protein probe is limited, its chemical structure as a cyclic anhydride of a sulfonic acid allows for a strong inference of its reactivity and potential applications. This guide is therefore constructed based on established principles of protein chemistry and the known reactivity of similar chemical entities. We present a hypothetical, yet scientifically grounded, framework for its use, including reaction mechanisms, detailed experimental protocols, and methods for the analysis of the resulting modified proteins. The protocols provided herein are intended as a starting point and will likely require optimization for specific applications.

Introduction: A Novel Probe for Protein Modification

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSC) is a highly reactive electrophilic molecule. Its core structure, a cyclic anhydride, is known to react with nucleophilic residues on proteins. The presence of four bromine atoms and a sulfonic acid group is anticipated to modulate its reactivity, solubility, and steric bulk, offering unique properties as a chemical probe. The primary application envisioned for TBSC is the covalent modification of lysine residues in proteins, which can be leveraged for a variety of downstream applications in proteomics and drug development.

The modification of lysine residues with anhydrides is a well-established technique.[1][2] This process, known as acylation, results in the conversion of the positively charged primary amine of the lysine side chain into a negatively charged carboxylate group.[2] This significant change in charge can be used to:

  • Block enzymatic cleavage sites: Modifying lysine residues prevents cleavage by trypsin at these sites, enabling alternative fragmentation patterns for protein sequencing and analysis.[2]

  • Introduce a bulky, charged moiety: The large, brominated aromatic structure of TBSC introduces significant steric bulk and a negative charge, which can be used to probe protein structure, protein-protein interactions, and enzyme active sites.

  • Enable colorimetric detection and quantification: As a precursor to the dye Tetrabromophenol Blue, the modification of proteins with TBSC is expected to impart a distinct color, allowing for the visual tracking and quantification of the modified protein.[3][4]

Mechanism of Action: Lysine Acylation

The primary mechanism of action of Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a protein probe is the acylation of the ε-amino group of lysine residues.[1] For this reaction to occur, the lysine side chain's amino group must be in its deprotonated, nucleophilic state. This is typically achieved by performing the reaction at a slightly alkaline pH (pH 8.0-9.0).

The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the lysine's amino group attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable amide bond between the lysine residue and the TBSC molecule. The other carbonyl group is converted to a carboxylate, and the sulfonic acid group remains, resulting in a net change of the lysine's charge from +1 to -1 at physiological pH.

G cluster_reactants Reactants cluster_product Product Lysine Protein-Lysine-NH₂ ModifiedLysine Modified Protein-Lysine (Acylated) Lysine->ModifiedLysine Nucleophilic Attack (pH 8-9) TBSC Tetrabromo-2-sulfobenzoic acid cyclic anhydride TBSC->ModifiedLysine

Caption: Reaction of TBSC with a lysine residue.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the general reactivity of cyclic anhydrides with proteins. Optimization of reaction conditions (e.g., reagent concentration, pH, temperature, and incubation time) is essential for any new protein target.

General Protocol for Protein Modification with TBSC

This protocol describes a general method for labeling a purified protein with Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSC)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare TBSC Stock Solution: Immediately before use, dissolve TBSC in DMSO to create a 100 mM stock solution.

  • Reaction Setup: While gently vortexing the protein solution, add the TBSC stock solution to achieve the desired final molar excess of TBSC to protein. A starting point could be a 10 to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted TBSC and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the modified protein using SDS-PAGE, mass spectrometry, and spectrophotometry.

Protocol for Blocking Lysine Residues for Trypsin Digestion

This protocol details the use of TBSC to block lysine residues prior to in-solution digestion with trypsin, which will then only cleave at arginine residues.

Materials:

  • Protein sample (10-100 µg)

  • Denaturation buffer: 8 M urea in 100 mM ammonium bicarbonate, pH 8.5

  • TBSC solution (100 mM in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Resuspend the protein sample in denaturation buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Lysine Blocking: Add TBSC solution to a final concentration of 10-20 mM. Incubate at room temperature for 1 hour.

  • Dilution and Digestion: Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

Data Analysis and Interpretation

Spectrophotometric Analysis

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a precursor for the dye Tetrabromophenol Blue, which has a distinct blue color in alkaline solutions and binds to proteins.[1][3][5] This suggests that proteins modified with TBSC will exhibit a visible color change, which can be quantified spectrophotometrically. The absorbance maximum of the modified protein should be determined and can be used to estimate the degree of labeling.

PropertyValueReference
Tetrabromophenol Blue pH range 3.0 (yellow) - 4.6 (blue)[1]
Tetrabromophenol Blue Absorbance Max ~610 nm (in alkaline solution)Inferred from similar dyes
Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for confirming the modification of proteins with TBSC and identifying the specific sites of modification.

  • Intact Protein Analysis: Analysis of the intact modified protein will show a mass shift corresponding to the number of TBSC molecules added. The mass of one TBSC molecule is 499.75 Da.[6]

  • Peptide Mapping: Following proteolytic digestion (e.g., with trypsin after lysine blocking), the modified peptides can be identified by their increased mass. The mass increase for a lysine residue modified with TBSC will be 481.73 Da (499.75 Da - 18.02 Da for the loss of H₂O).

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the modified peptides will confirm the sequence of the peptide and pinpoint the modified lysine residue.

G cluster_workflow Mass Spectrometry Workflow Protein Protein Modification with TBSC Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion LCMS LC-MS Analysis Digestion->LCMS MSMS Tandem MS (MS/MS) Analysis LCMS->MSMS Data Data Analysis and Site Identification MSMS->Data

Caption: Workflow for mass spectrometry analysis of TBSC-modified proteins.

Applications and Future Directions

The use of Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a chemical probe opens up several exciting possibilities in proteomics and drug development:

  • Proteome-wide Lysine Reactivity Profiling: TBSC can be used to map the reactivity of lysine residues across the entire proteome, providing insights into protein structure, function, and ligand binding.

  • Development of Novel Protein-Protein Interaction Probes: The bulky and charged nature of the TBSC modification could be used to disrupt or stabilize protein-protein interactions.

  • Targeted Drug Delivery: The reactivity of TBSC could be harnessed to conjugate drugs to specific proteins.

Further research is needed to fully characterize the reactivity and specificity of TBSC and to explore its full potential as a chemical probe.

References

  • Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689.
  • College of St. Benedict/St. John's University. (2016, February 27). Reactions of Lysine. Retrieved from [Link]

  • PubChem. (n.d.). Tetrabromophenol blue. Retrieved from [Link]

  • WorldOfChemicals. (2023, February 28). Tetrabromophenol Blue: Comprehensive Overview and Applications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Protein Labeling with Tetrabromo-2-sulfobenzoic acid cyclic anhydride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Approach to Protein Modification The covalent modification of proteins is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Protein Modification

The covalent modification of proteins is a cornerstone of modern biochemical and therapeutic research. It allows for the introduction of probes, labels, and other functionalities to elucidate protein structure, function, and interactions. Among the diverse repertoire of chemical tools, amine-reactive reagents are extensively utilized due to the prevalence of lysine residues on protein surfaces. This document provides a comprehensive guide to the use of Tetrabromo-2-sulfobenzoic acid cyclic anhydride for the labeling of proteins. This reagent offers a unique combination of reactivity and the introduction of a significantly altered physicochemical profile upon conjugation.

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (MW: 499.75 g/mol , CAS: 68460-01-5) is a beige to grey-brown crystalline powder.[1][2] As a cyclic anhydride, it readily reacts with primary amines, such as the ε-amino group of lysine residues, under mild basic conditions to form a stable amide bond.[3][4] A key feature of this modification is the ring-opening of the anhydride, which results in the introduction of both a tetrabromobenzoyl group and a sulfonic acid moiety. This transformation not only creates a covalent linkage but also replaces the positive charge of the lysine side chain with the negative charge of the sulfonate group, significantly altering the local and overall charge of the protein.[5] This property can be strategically employed to modulate protein solubility, study the role of charge interactions in protein function, and introduce a heavy atom label for crystallographic studies.

These application notes are designed to provide both the theoretical underpinnings and the practical, step-by-step protocols for the successful labeling of your protein of interest with Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Mechanism of Action: The Chemistry of Amine Acylation

The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated ε-amino group of a lysine residue acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond. The reaction also generates a free sulfonic acid group from the sulfobenzoic acid backbone.

Caption: Reaction of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with a protein's lysine residue.

Experimental Protocols

PART 1: Reagent and Protein Preparation

1.1. Reagent Stock Solution Preparation:

  • Rationale: Tetrabromo-2-sulfobenzoic acid cyclic anhydride is susceptible to hydrolysis in aqueous solutions. Therefore, it must be dissolved in a dry, aprotic organic solvent immediately before use.

  • Procedure:

    • Equilibrate a vial of Tetrabromo-2-sulfobenzoic acid cyclic anhydride to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of 10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

    • Vortex briefly to ensure complete dissolution. The solution should be used within a few hours of preparation.

1.2. Protein Preparation:

  • Rationale: The protein solution must be free of any primary amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., ammonium salts), as these will compete with the protein for reaction with the anhydride.

  • Procedure:

    • If necessary, exchange the protein into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or 0.1 M sodium borate, pH 8.5) using dialysis or a desalting column.[7][8]

    • Adjust the protein concentration to a minimum of 2 mg/mL. Higher concentrations (5-10 mg/mL) are recommended for optimal labeling efficiency.[6][7]

PART 2: Protein Labeling Workflow

The following workflow outlines the key steps for a successful protein labeling experiment.

Labeling Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) C 3. Labeling Reaction (Add reagent to protein, stir) A->C B 2. Prepare Reagent Stock (10 mg/mL in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Hydroxylamine) C->D 1-2 hours, RT E 5. Purify Labeled Protein (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Spectroscopy, SDS-PAGE) E->F

Sources

Application

Application Notes and Protocols: Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride as a Protein Modifying Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA) is a reactive chemical compound that...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA) is a reactive chemical compound that holds potential as a protein modification agent. This document provides a comprehensive guide to its properties, reactivity, and a detailed protocol for its application in modifying proteins. While sometimes referred to as a crosslinking agent, current evidence primarily supports its role in the covalent modification of primary amine groups on proteins. This guide will delve into the established reactivity and discuss the theoretical potential for crosslinking, ensuring a clear and scientifically grounded understanding for researchers.

TBSBA is a beige to grey-brown crystalline powder with a molecular weight of 499.75 g/mol and a melting point of 215-220 °C.[1] Its structure, featuring a reactive cyclic anhydride and a tetrabrominated aromatic ring, suggests a multi-faceted chemical utility that can be harnessed for bioconjugation and protein engineering.

Physicochemical Properties of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

PropertyValueReference
CAS Number 68460-01-5[1][2][3][4]
Molecular Formula C₇Br₄O₄S[1][2][3][4]
Molecular Weight 499.75 g/mol [1][2][3][4]
Appearance Beige to grey-brown crystalline powder[1][2]
Melting Point 215-220 °C[1]
Synonyms Tetrabromo-o-sulfobenzoic anhydride, 4,5,6,7-Tetrabromo-1,1-dioxobenzo[c]oxathiol-3-one[4][5]

Mechanism of Action: Protein Modification

The primary mechanism of action of TBSBA as a protein modification agent is the acylation of nucleophilic amino acid residues. The most reactive sites on a protein for this reaction under physiological conditions are the primary amines of lysine side chains and the N-terminal α-amino group.[6]

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the cyclic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, covalently attaching the tetrabromo-sulfobenzoyl moiety to the protein. This modification introduces a significant structural and chemical change to the protein, including the addition of a bulky, electron-dense tetrabromophenyl group and a negatively charged sulfonate group.

TBSBA Protein Modification cluster_product Product TBSBA Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA) ModifiedProtein TBSBA-Modified Protein TBSBA->ModifiedProtein Acylation Reaction (Ring Opening) Protein Protein with Lysine Residue (Lys-NH₂) Protein->ModifiedProtein

Caption: Reaction of TBSBA with a protein's lysine residue.

Is Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride a Crosslinking Agent?

A crosslinking agent must possess at least two reactive sites to bridge two molecules. While the cyclic anhydride of TBSBA provides a robust primary reaction site, the potential for a second reaction to form a crosslink is currently speculative.

One theoretical possibility for a secondary reaction is a nucleophilic aromatic substitution on the tetrabrominated ring. However, such reactions typically require harsh conditions (e.g., high temperature, strong nucleophiles) that are generally incompatible with maintaining the native structure and function of proteins.[7][8][9] There is currently no direct evidence in the scientific literature to support that TBSBA can efficiently crosslink proteins under standard biological conditions.

Therefore, it is more accurate to classify TBSBA as a protein modification agent that introduces a stable, bulky, and electron-dense tag. This modification itself can be highly valuable for various applications.

Applications of Protein Modification with TBSBA

The covalent attachment of the tetrabromo-sulfobenzoyl group to a protein can be utilized in several research and development areas:

  • Altering Physicochemical Properties: The introduction of a negatively charged sulfonate group can alter the isoelectric point and solubility of the modified protein.[10]

  • Structural Biology: The four bromine atoms act as heavy atoms, which can be useful for phasing in X-ray crystallography to determine the three-dimensional structure of the protein.

  • Probing Protein Structure and Function: Modification of lysine residues can be used to identify accessible and reactive sites on the protein surface, providing insights into protein folding and interactions.

  • Development of Bioconjugates: The modified protein can potentially serve as a scaffold for further chemical modifications, although this would depend on the reactivity of the attached moiety.

Experimental Protocol: Protein Modification with TBSBA

This protocol provides a general framework for the modification of a protein with TBSBA. The optimal conditions, including stoichiometry and reaction time, may need to be determined empirically for each specific protein.

TBSBA Protein Modification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ProteinPrep Prepare Protein Solution (e.g., in PBS, pH 7.5-8.5) Reaction Add TBSBA to Protein Solution (Molar Excess) Incubate at 4°C to RT ProteinPrep->Reaction TBSBAPrep Prepare TBSBA Stock Solution (e.g., in DMSO or DMF) TBSBAPrep->Reaction Purification Remove Excess Reagent (Dialysis or Size-Exclusion Chromatography) Reaction->Purification SDSPAGE SDS-PAGE Analysis Purification->SDSPAGE MassSpec Mass Spectrometry (Confirmation of Modification) Purification->MassSpec

Caption: Workflow for protein modification with TBSBA.

Materials
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA) (CAS 68460-01-5)

  • Protein of interest

  • Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or size-exclusion chromatography column

  • Bradford assay reagent or similar for protein concentration determination

Procedure
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

    • Determine the precise protein concentration.

  • TBSBA Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of TBSBA in anhydrous DMSO or DMF. A typical concentration is 10-100 mM.

    • Note: TBSBA is susceptible to hydrolysis. Prepare the stock solution fresh and use it promptly.

  • Modification Reaction:

    • Add the TBSBA stock solution to the protein solution while gently vortexing. The molar ratio of TBSBA to protein will need to be optimized, but a starting point of 10- to 50-fold molar excess of TBSBA over the number of lysine residues is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining TBSBA.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess TBSBA and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.

  • Characterization of the Modified Protein:

    • SDS-PAGE Analysis: Run the modified protein on an SDS-PAGE gel alongside the unmodified protein. A shift in the molecular weight may be observed depending on the extent of modification.

    • Mass Spectrometry: This is the most definitive method to confirm the modification. Analyze the intact modified protein or proteolytic digests by MALDI-TOF or ESI-MS to determine the mass shift corresponding to the addition of the TBSBA moiety (mass increase of 483.74 Da per modification, accounting for the loss of H₂O).[1][2][3][4] Tandem mass spectrometry (MS/MS) can be used to identify the specific lysine residues that have been modified.[5][11]

Safety and Handling

Tetrabromo-2-sulfobenzoic acid cyclic anhydride should be handled with care in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a reactive compound that can be effectively used for the covalent modification of primary amines in proteins. While its role as a direct crosslinking agent is not yet established, its ability to introduce a bulky, electron-dense tag with a negative charge offers valuable opportunities in protein chemistry, structural biology, and the development of bioconjugates. The provided protocol serves as a starting point for researchers to explore the applications of this intriguing reagent in their own work. Careful optimization and thorough characterization of the modified protein are essential for successful and reproducible results.

References

  • [Modification of proteins by reaction with carbonyl compounds]. PubMed. [Link]

  • Discovering the Landscape of Protein Modifications. PMC - NIH. [Link]

  • Direct Analysis of Protein S-Acylation by Mass Spectrometry. PubMed - NIH. [Link]

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. BuyersGuideChem. [Link]

  • How does maleic anhydride modify proteins?. KOYON Blog. [Link]

  • Analysis of protein S-acylation by gas chromatography-coupled mass spectrometry using purified proteins. ResearchGate. [Link]

  • Analysis of protein post-translational modifications by mass spectrometry. TCS Education System Libraries. [Link]

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Chongqing Chemdad Co., Ltd. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Synthesis of Novel Fluorinated Benzo[c]xanthene Dyes for Intracellular pH Measurement

Introduction Fluorescent probes are indispensable tools in the fields of biomedical research, diagnostics, and drug development, enabling the precise visualization and quantification of biological analytes within the com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescent probes are indispensable tools in the fields of biomedical research, diagnostics, and drug development, enabling the precise visualization and quantification of biological analytes within the complex milieu of living systems. The inherent structural rigidity, planarity, and electron-rich nature of the xanthene scaffold have made it a cornerstone in the design of high-performance fluorescent dyes. Modifications to the core xanthene structure allow for the fine-tuning of photophysical properties, leading to the development of probes with tailored excitation and emission profiles, enhanced quantum yields, and specific analyte recognition capabilities.

This application note provides a comprehensive guide to the synthesis of novel fluorinated benzo[c]xanthene dyes, which are valuable as intracellular pH indicators. The synthetic strategy leverages the reaction of fluorinated 1,6-dihydroxynaphthalenes with 2,4- (or 2,5)-dicarboxy-3'-dimethylamino-2'-hydroxybenzophenone. The introduction of fluorine atoms is a key design element, as it can modulate the acidity (pKa) of the dye, bringing it into the physiological pH range and making it a more sensitive indicator of intracellular pH changes. The resulting dyes exhibit desirable lower pKa values compared to their non-fluorinated parent compounds while retaining the advantageous pH-dependent dual-emission characteristics.[1] Furthermore, this guide will detail the preparation of their cell-permeable ester derivatives, which are crucial for their application in live-cell imaging.

Scientific Principles and Rationale

The synthesis of xanthene dyes, a class that includes fluoresceins and rhodamines, has been a subject of extensive research.[2] The core synthetic principle often involves the acid-catalyzed condensation of a phthalic anhydride derivative with an electron-rich aromatic compound, such as a resorcinol or an aminophenol. This reaction proceeds via a Friedel-Crafts acylation mechanism, a cornerstone of electrophilic aromatic substitution.[2]

In the context of this application note, the synthesis of fluorinated benzo[c]xanthene dyes involves a similar strategy, where a substituted benzophenone acts as the electrophile, reacting with a fluorinated dihydroxynaphthalene as the nucleophile. The presence of bulky substituents on the xanthene scaffold can be strategically employed to protect the electrophilic central methine carbon from nucleophilic attack and to inhibit intermolecular stacking, which can lead to fluorescence quenching.[3]

The development of synthetic routes that are efficient and yield regioisomerically pure products is a significant focus. Modern approaches aim for mild reaction conditions and high yields, avoiding the need for harsh and inefficient oxidation steps that were common in traditional methods.[4] The resulting xanthene dyes often exist in equilibrium between a closed, non-fluorescent lactone form and an open, fluorescent quinone form. This equilibrium is sensitive to the surrounding environment, including pH and solvent polarity, which forms the basis of their application as sensors.

Experimental Protocols

Materials and Reagents
  • Fluorinated 1,6-dihydroxynaphthalenes

  • 2,4-dicarboxy-3'-dimethylamino-2'-hydroxybenzophenone or 2,5-dicarboxy-3'-dimethylamino-2'-hydroxybenzophenone

  • Acid catalyst (e.g., methanesulfonic acid or zinc chloride)

  • Anhydrous organic solvents (e.g., toluene, xylenes)

  • Reagents for esterification (e.g., acetic anhydride, pivaloyl chloride)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Protocol 1: Synthesis of Fluorinated Benzo[c]xanthene Dyes

This protocol details the acid-catalyzed condensation reaction to form the core dye structure.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the fluorinated 1,6-dihydroxynaphthalene (1.0 eq) and the appropriate dicarboxy-hydroxybenzophenone derivative (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling anhydrous solvent, such as toluene or xylenes, to the flask to create a stirrable slurry. Carefully add the acid catalyst (e.g., a catalytic amount of methanesulfonic acid or a stoichiometric amount of zinc chloride).

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure fluorinated benzo[c]xanthene dye.

Protocol 2: Preparation of Cell-Permeable Ester Derivatives

To facilitate the entry of the dye into living cells, the carboxylic acid functionalities are masked as esters.

  • Esterification Reaction: Dissolve the purified fluorinated benzo[c]xanthene dye (1.0 eq) in a suitable anhydrous solvent such as pyridine or dichloromethane.

  • Reagent Addition: Add the esterifying agent (e.g., acetic anhydride or pivaloyl chloride, 2-3 eq per carboxylic acid group) to the solution. The reaction can be facilitated by the addition of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat if necessary. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench any excess anhydride with water or methanol. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting cell-permeable ester derivative is purified by column chromatography.

Data and Expected Results

The successful synthesis of the fluorinated benzo[c]xanthene dyes and their ester derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

CompoundPrecursorsKey ReactionExpected λₐₑₘ (nm)Expected pKa
Fluorinated Benzo[c]xanthene Dye 1Fluorinated 1,6-dihydroxynaphthalene + 2,4-dicarboxy-3'-dimethylamino-2'-hydroxybenzophenoneAcid-catalyzed condensation~550-600~6.4
Fluorinated Benzo[c]xanthene Dye 2Fluorinated 1,6-dihydroxynaphthalene + 2,5-dicarboxy-3'-dimethylamino-2'-hydroxybenzophenoneAcid-catalyzed condensation~550-600~7.2
Cell-permeable Ester DerivativeFluorinated Benzo[c]xanthene Dye + Acetic AnhydrideEsterificationSimilar to parent dyeN/A

Note: The exact absorption and emission maxima, as well as the pKa values, will depend on the specific fluorination pattern and the substitution on the benzophenone precursor.

The fluorinated benzo[c]xanthene dyes are expected to exhibit pH-dependent dual-emission characteristics, making them ratiometric pH indicators.[1] This property is highly advantageous for intracellular measurements as it allows for a built-in correction for variations in probe concentration, excitation intensity, and light scattering.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Core Dye Synthesis cluster_derivatization Derivatization for Cellular Uptake Fluorinated_1,6-dihydroxynaphthalene Fluorinated 1,6- dihydroxynaphthalene Condensation Acid-Catalyzed Condensation Fluorinated_1,6-dihydroxynaphthalene->Condensation Substituted_Benzophenone Substituted Benzophenone Substituted_Benzophenone->Condensation Purification1 Column Chromatography Condensation->Purification1 Crude Product Esterification Esterification Purification1->Esterification Pure Dye Purification2 Column Chromatography Esterification->Purification2 Crude Ester Final_Product Final Product: Cell-Permeable Fluorescent Probe Purification2->Final_Product Cell-Permeable Probe

Caption: Synthetic workflow for the preparation of cell-permeable fluorinated benzo[c]xanthene dyes.

Applications in Research and Drug Development

The novel fluorinated benzo[c]xanthene dyes described in this application note are powerful tools for researchers, scientists, and drug development professionals. Their key applications include:

  • Intracellular pH Measurement: The pH-sensitive fluorescence of these probes allows for real-time monitoring of intracellular pH in living cells. This is crucial for studying cellular processes such as metabolism, apoptosis, and ion transport.

  • High-Throughput Screening: The fluorescent properties of these dyes make them suitable for use in high-throughput screening assays to identify drugs that modulate intracellular pH.

  • Cellular Imaging: The cell-permeable ester derivatives can be loaded into cells and subsequently cleaved by intracellular esterases to release the active fluorescent probe, enabling high-resolution fluorescence microscopy studies of cellular structures and dynamics.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of condensation product Incomplete reactionExtend reaction time, increase temperature, or try a different acid catalyst.
Decomposition of starting materials or productUse a lower reaction temperature or a milder catalyst.
Difficulty in purification Co-elution of starting materials and productOptimize the mobile phase for column chromatography; consider reverse-phase chromatography.
Poor cell loading of the ester derivative Incomplete esterificationEnsure complete reaction by monitoring with TLC; use a more reactive esterifying agent.
Premature hydrolysis of the esterHandle the ester derivative in anhydrous conditions; prepare fresh solutions for cell loading.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of novel fluorinated benzo[c]xanthene dyes and their cell-permeable derivatives. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively produce these valuable fluorescent probes for a wide range of applications in cellular biology and drug discovery. The ability to fine-tune the photophysical and chemical properties of the xanthene scaffold through synthetic chemistry continues to drive the development of next-generation fluorescent tools for scientific exploration.

References

  • McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of xanthene dyes using electrophilic aromatic substitution.
  • Xanthene Dyes. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • U.S. Patent No. 4,408,058. (1983).
  • Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators. (2007). PubMed. [Link]

  • A convenient preparation of xanthene dyes. (n.d.). Semantic Scholar. [Link]

  • REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. (n.d.). IJRPC. [Link]

  • Existing syntheses (A−C) and our proposed synthesis (D) of xanthene... (n.d.). ResearchGate. [Link]

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Wiley Online Library. [Link]

  • Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. (2021). National Institutes of Health. [Link]

Sources

Application

applications of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" in biological staining

An in-depth analysis of scientific literature and chemical databases reveals that "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" is not directly utilized as a biological stain. Instead, this chemical compound serves a...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific literature and chemical databases reveals that "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" is not directly utilized as a biological stain. Instead, this chemical compound serves as a key precursor in the synthesis of a widely used class of dyes known as sulfonephthaleins. The most prominent member of this family, with extensive applications in biological laboratories, is Bromophenol Blue (3',3'',5',5''-tetrabromophenolsulfonephthalein).

This guide, therefore, will focus on the applications of Bromophenol Blue as a biological staining agent, clarifying its relationship to the requested anhydride precursor. We will explore its mechanism of action, provide detailed protocols for its use, and discuss its advantages and limitations in various biological applications.

From Precursor to Functional Dye: The Synthesis of Bromophenol Blue

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a reactive intermediate. To form Bromophenol Blue, this anhydride undergoes a condensation reaction with two equivalents of phenol, followed by bromination, or more commonly, 2-sulfobenzoic acid anhydride is reacted with 2,6-dibromophenol. The resulting molecule, Bromophenol Blue, is a pH indicator that changes from yellow at pH 3.0 to blue at pH 4.6. This pH-sensitive color change is fundamental to some of its applications in biological systems.

Application Note I: Bromophenol Blue as a Tracking Dye in Gel Electrophoresis

Introduction: One of the most common applications of Bromophenol Blue is as a tracking dye in gel electrophoresis of proteins (SDS-PAGE) and nucleic acids (agarose or polyacrylamide gels). Its purpose is not to stain the macromolecules themselves but to allow the researcher to monitor the progress of the electrophoresis run.

Mechanism of Action: Bromophenol Blue is a small, negatively charged molecule at neutral or slightly alkaline pH. This negative charge causes it to migrate towards the anode (the positive electrode) along with the nucleic acids or SDS-coated proteins. Its small size ensures that it migrates faster than most proteins and small nucleic acid fragments, thus serving as a "front line" marker. The visibility of the dye front indicates when the electrophoresis should be stopped, preventing the smaller molecules of interest from running off the gel.

Protocol for Use in 6X Loading Buffer for Agarose Gel Electrophoresis:

Materials:

  • Bromophenol Blue powder

  • Ficoll® 400 or Glycerol

  • EDTA (0.5 M, pH 8.0)

  • Tris-HCl (1 M, pH 8.0)

  • Sterile, deionized water

Preparation of 6X Loading Buffer (50 mL):

  • Weighing Components:

    • Bromophenol Blue: 0.125 g

    • Ficoll® 400: 7.5 g (or 15 mL of glycerol)

  • Dissolving:

    • To a 50 mL conical tube, add approximately 20 mL of sterile, deionized water.

    • Add the weighed Bromophenol Blue and Ficoll® 400 (or glycerol).

    • Add 6 mL of 0.5 M EDTA (pH 8.0) for a final concentration of 60 mM.

    • Add 3 mL of 1 M Tris-HCl (pH 8.0) for a final concentration of 60 mM.

  • Volume Adjustment and Storage:

    • Vortex thoroughly until all components are dissolved.

    • Adjust the final volume to 50 mL with sterile, deionized water.

    • Store at 4°C for long-term use or at room temperature for frequent use.

Workflow for Use:

  • Sample Preparation: Mix your DNA sample with the 6X loading buffer in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading buffer).

  • Loading: Carefully load the mixture into the wells of the agarose gel. The Ficoll® or glycerol increases the density of the sample, allowing it to sink into the well.

  • Electrophoresis: Apply an electric field to the gel. The Bromophenol Blue will migrate towards the anode, appearing as a sharp blue line.

  • Monitoring: Monitor the migration of the blue dye front. For most applications, the electrophoresis is stopped when the dye front has migrated approximately 75-80% of the length of the gel.

Visualization of the Workflow:

G cluster_prep Sample Preparation cluster_gel Gel Electrophoresis DNA DNA Sample Mix Mix 5:1 DNA->Mix Buffer 6X Loading Buffer (with Bromophenol Blue) Buffer->Mix Load Load sample into agarose gel well Mix->Load Run Apply electric field Load->Run Monitor Monitor migration of blue dye front Run->Monitor Stop Stop electrophoresis when dye front reaches ~80% Monitor->Stop

Caption: Workflow for using Bromophenol Blue as a tracking dye in agarose gel electrophoresis.

Application Note II: Bromophenol Blue as a General Protein Stain

Introduction: While less common than Coomassie Brilliant Blue or silver staining, Bromophenol Blue can be used as a general stain for proteins in polyacrylamide gels. It is a simpler and faster method, although less sensitive.

Mechanism of Action: The staining mechanism is based on the binding of the negatively charged sulfonate group of Bromophenol Blue to the positively charged amino acid residues (like lysine, arginine, and histidine) and the N-terminus of proteins under acidic conditions. The acidic environment ensures that the proteins have a net positive charge, facilitating the electrostatic interaction with the negatively charged dye.

Protocol for Staining Proteins in a Polyacrylamide Gel:

Materials:

  • Staining Solution: 0.05% (w/v) Bromophenol Blue in 50% (v/v) methanol and 10% (v/v) acetic acid.

  • Destaining Solution: 30% (v/v) methanol and 10% (v/v) acetic acid in deionized water.

Procedure:

  • Fixation and Staining:

    • After electrophoresis, place the polyacrylamide gel in a clean container.

    • Add enough Staining Solution to completely submerge the gel.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Destaining:

    • Pour off the Staining Solution.

    • Add the Destaining Solution and incubate with gentle agitation.

    • Change the Destaining Solution every 15-20 minutes until the protein bands are clearly visible against a clear background.

  • Storage:

    • The destained gel can be stored in deionized water or a 7% (v/v) acetic acid solution.

Data Summary:

Staining MethodSensitivityTime RequiredReversibility
Bromophenol BlueLow (~1 µg)< 1 hourReversible
Coomassie BlueMedium (~100 ng)2-4 hoursReversible
Silver StainingHigh (~1 ng)4-8 hoursIrreversible

Application Note III: Bromophenol Blue as a Vital Stain (Limited Use)

Introduction: Vital staining is the staining of living cells or tissues. While not a conventional vital stain, Bromophenol Blue has been used in some specific contexts, often to assess cell membrane integrity.

Mechanism of Action: Healthy cells with intact membranes will exclude the dye. However, if the cell membrane is compromised or the cell is dead, the dye can enter the cytoplasm and stain the intracellular proteins, giving the cell a blue appearance. This is analogous to the use of Trypan Blue for cell viability assays.

Protocol for Assessing Cell Viability:

Materials:

  • Bromophenol Blue solution (0.4% w/v) in phosphate-buffered saline (PBS).

  • Cell suspension.

  • Hemocytometer or automated cell counter.

Procedure:

  • Sample Preparation: Mix the cell suspension with the Bromophenol Blue solution in a 1:1 ratio.

  • Incubation: Incubate the mixture for 1-3 minutes at room temperature.

  • Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

  • Calculation:

    • Viability (%) = (Number of unstained cells / Total number of cells) x 100

Logical Relationship of Staining Applications:

G cluster_apps Primary Applications BPB Bromophenol Blue (Tetrabromophenolsulfonephthalein) Tracking Tracking Dye (Electrophoresis) BPB->Tracking Negative charge & small size ProteinStain Protein Stain (Post-Electrophoresis) BPB->ProteinStain Binds to positive amino acids (acidic pH) VitalStain Vital Stain (Membrane Integrity) BPB->VitalStain Membrane exclusion by living cells

Caption: The diverse applications of Bromophenol Blue are based on its distinct chemical properties.

References

  • Bio-Rad Laboratories. (n.d.). Agarose Gel Electrophoresis. Retrieved from [Link]

  • Goldring, J. P. (2012). Protein Staining and Identification Techniques. In Methods in Molecular Biology (Vol. 869, pp. 349–357). Humana Press.
  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1–A3.B.3.
Method

Application Notes &amp; Protocols: Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride as a Versatile Intermediate in Organic Synthesis

Abstract Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS No. 68460-01-5) is a highly functionalized aromatic compound uniquely poised for applications in advanced organic synthesis.[1][2] Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS No. 68460-01-5) is a highly functionalized aromatic compound uniquely poised for applications in advanced organic synthesis.[1][2] Its structure, featuring a reactive anhydride, a strongly acidic sulfonate group, and a heavily brominated benzene ring, makes it a valuable intermediate for synthesizing complex molecules such as specialized dyes and potentially as a monomer for flame-retardant polymers. This document provides a comprehensive guide for researchers, outlining the core reactivity, synthesis, and key applications of this intermediate, supported by detailed experimental protocols and mechanistic insights.

Introduction and Physicochemical Profile

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, systematically named 4,5,6,7-Tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide, is a dense, crystalline powder.[3] The molecule's utility stems from the orthogonal reactivity of its functional groups:

  • Cyclic Anhydride Moiety: This group is a potent electrophile, susceptible to nucleophilic attack by alcohols, phenols, and amines. This reactivity is the cornerstone of its use in Friedel-Crafts type condensation reactions to form sulfonephthalein dyes or in esterification and amidation reactions for polymer synthesis.[4][5]

  • Tetrabrominated Aromatic Ring: The four bromine atoms significantly influence the molecule's properties. They enhance its molecular weight, contribute to the color of its derivatives, and impart flame-retardant characteristics. The electron-withdrawing nature of the bromines also increases the electrophilicity of the anhydride carbonyl carbons.

  • Sulfonic Anhydride Group: The internal anhydride of the sulfonic and carboxylic acids is a stable five-membered ring. The underlying sulfonic acid group is strong, which can influence the solubility of derivative products in polar solvents.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 68460-01-5[1][2]
Molecular Formula C₇Br₄O₄S[1][2]
Molecular Weight 499.75 g/mol [1][2]
Appearance Beige to grey-brown crystalline powder[1][3][6]
Melting Point 215-222 °C[3][6]
Hazard Codes Corrosive (C)[1]

Plausible Synthesis of the Intermediate

While specific literature detailing the synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is scarce, a plausible and robust pathway can be designed based on well-established organic reactions. The process involves two primary stages: the formation of the parent anhydride followed by exhaustive bromination.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Dehydration cluster_1 Step 2: Electrophilic Bromination A 2-Sulfobenzoic Acid B 2-Sulfobenzoic Acid Cyclic Anhydride A->B  Thionyl Chloride (SOCl₂) or  Acetic Anhydride  Heat C Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride B->C  Bromine (Br₂) / FeBr₃  or Oleum/Br₂  Heat

Caption: Proposed two-step synthesis of the target intermediate.

Protocol 2.1: Synthesis of 2-Sulfobenzoic Acid Cyclic Anhydride

This protocol is adapted from established methods for preparing the parent anhydride.[7][8]

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-sulfobenzoic acid (101 g, 0.5 mol).

  • Reagent Addition: Under a fume hood, cautiously add thionyl chloride (119 g, 73 mL, 1.0 mol).

  • Reaction: Gently heat the mixture to 70-80 °C using an oil bath. Stir continuously. The reaction will evolve HCl and SO₂ gas.

  • Monitoring: Continue heating for 4-6 hours, or until gas evolution ceases. The reaction mixture should become a clear, pale-yellow solution.

  • Workup: Allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from dry benzene or by vacuum distillation to yield white crystals of 2-sulfobenzoic acid cyclic anhydride (m.p. ~125 °C).[7]

Protocol 2.2: Bromination to Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

This protocol is a hypothetical procedure based on standard aromatic bromination techniques.

  • Setup: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a gas trap), place 2-sulfobenzoic acid cyclic anhydride (18.4 g, 0.1 mol) and iron powder (0.5 g, catalyst).

  • Reagent Addition: Cautiously add liquid bromine (88 g, 28.2 mL, 0.55 mol) via the dropping funnel over 30 minutes. The reaction is exothermic and will generate HBr gas.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to 60-70 °C for 8-12 hours. The color will darken significantly.

  • Monitoring: Progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or ¹H NMR to observe the disappearance of aromatic protons.

  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into 500 mL of cold water containing sodium bisulfite (to quench excess bromine).

  • Isolation: The solid precipitate is collected by vacuum filtration. Wash the filter cake thoroughly with water to remove iron salts and HBr.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallization from a suitable solvent like glacial acetic acid should yield the final product.

Application Note: Synthesis of Sulfonephthalein Dyes

The primary application of this intermediate is in the synthesis of tetrabrominated sulfonephthalein dyes, such as Tetrabromophenol Blue.[1] This occurs via an acid-catalyzed electrophilic substitution (a variation of the Friedel-Crafts acylation) where the anhydride condenses with two equivalents of a phenol.[9][10][11]

Diagram 2: General Mechanism for Dye Synthesis

G Anhydride Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride Intermediate1 Protonated Anhydride (Activated Electrophile) Anhydride->Intermediate1 Phenol Phenol (2 equiv.) Intermediate2 Acylated Phenol Intermediate Phenol->Intermediate2 Nucleophilic Attack Intermediate3 Carbocation Intermediate Phenol->Intermediate3 2nd Attack Catalyst H₂SO₄ (catalyst) Catalyst->Intermediate1 Protonation Intermediate1->Intermediate2 Intermediate2->Intermediate3 Ring Closure -H₂O Product Tetrabromophenol Blue (Sulfonephthalein Dye) Intermediate3->Product Water H₂O (byproduct)

Caption: Reaction mechanism for sulfonephthalein dye synthesis.

Protocol 3.1: Synthesis of Tetrabromophenol Blue

This protocol is based on the general synthesis of phthalein dyes.[9][10]

  • Setup: In a 100 mL flask, combine Tetrabromo-2-sulfobenzoic acid cyclic anhydride (5.0 g, 0.01 mol) and phenol (2.1 g, 0.022 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) while stirring. The mixture will become viscous and change color.

  • Reaction: Heat the mixture in an oil bath at 120-130 °C for 4 hours. Stirring may be difficult initially but should be maintained if possible.

  • Workup: Allow the flask to cool completely. Cautiously add 50 mL of water to the solid mass. Break up the solid with a spatula and stir to form a slurry.

  • Isolation: Collect the crude dye by vacuum filtration. Wash the solid extensively with hot water until the filtrate is neutral to remove excess acid and unreacted phenol.

  • Purification: The crude solid can be purified by dissolving it in dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the dye by adding dilute HCl. Filter the purified solid, wash with water, and dry under vacuum.

Experimental Workflow and Data Management

A systematic workflow is crucial for reproducible synthesis and characterization.

Diagram 3: Standard Experimental Workflow

G Start Start: Reagent Preparation & Stoichiometry Calculation Synthesis Chemical Synthesis (e.g., Protocol 3.1) Start->Synthesis Workup Reaction Workup & Crude Isolation Synthesis->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End End: Data Archiving & Yield Calculation Characterization->End

Caption: General workflow for synthesis and analysis.

Table 2: Troubleshooting Guide for Dye Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficient heating (time or temp); Inactive catalyst; Impure starting materials.Increase reaction time/temperature. Use fresh, anhydrous condensing agent. Verify purity of anhydride and phenol.
Dark, Tarry Product Overheating; Excessive reaction time.Reduce reaction temperature to 110-120 °C. Monitor reaction by TLC to avoid over-reaction.
Poor Solubility during Purification Formation of polymeric side products; Incomplete reaction.Ensure complete reaction. During alkaline dissolution, use minimal NaOH to avoid degradation.

Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a potent and versatile intermediate. Its predictable reactivity at the anhydride site allows for straightforward condensation reactions, making it an ideal precursor for highly functionalized molecules. The protocols and insights provided herein serve as a robust starting point for researchers to explore its utility in the synthesis of novel dyes, indicators, and functional polymers.

References

  • Wikipedia. (n.d.). Bromophenol blue. Retrieved from [Link]

  • CN102351839A. (2012). Preparation method of water-soluble bromophenol blue. Google Patents.
  • LookChem. (n.d.). Cas 81-08-3, 2-Sulfobenzoic anhydride. Retrieved from [Link]

  • Jabirian, S. (2023). Phthalein Dyes: Chemistry and Characteristics. Jabirian Journal of Biointerface Research & Sprin Publisher. Retrieved from [Link]

  • Grokipedia. (n.d.). Phthalein dye. Retrieved from [Link]

  • Clarke, H. T., & Dreger, E. E. (1941). o-SULFOBENZOIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 1, p.495. Retrieved from [Link]

  • The Student Room. (2008). Benzoic Anhydride + Phenol?. Retrieved from [Link]

  • Synthesis and study bromophenol blue dye adsorption efficiency of reduced graphene oxide produced by catalytic acid spray (CAS). (2019). SN Applied Sciences. Retrieved from [Link]

  • Kruger, F. (1876). The earliest report of a phthalein dye that possesses indicator property. Shodhganga. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the benzoic anhydride/Ph molar ratio on phenol (Ph) conversion.... Retrieved from [Link]

  • Knowledge Box. (n.d.). Two Step Synthesis of a Novel Phthalein Based pH Indicator. Retrieved from [Link]

  • Reactory. (2022). Reaction of benzoic anhydride, phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

  • CN102411002A. (2012). Preparation method of bromophenol blue indicator. Google Patents.
  • Wikipedia. (n.d.). 2-Sulfobenzoesäureanhydrid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a pH Indicator

Introduction: Unveiling the Potential of a Novel pH Indicator Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a member of the sulfonephthalein family of dyes, presents itself as a compelling candidate for a pH indicator...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel pH Indicator

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a member of the sulfonephthalein family of dyes, presents itself as a compelling candidate for a pH indicator in various analytical applications.[1][2][3] Its highly brominated structure suggests a potential for a sharp and distinct color transition, a desirable characteristic for accurate endpoint determination in acid-base titrations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a pH indicator. We will delve into the preparation of the indicator solution, a detailed protocol for the spectrophotometric determination of its acid dissociation constant (pKa), and its practical application in volumetric analysis. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.

The fundamental principle behind sulfonephthalein indicators lies in their structural rearrangement with changes in pH, leading to a visible alteration in their light absorption properties.[4] While the precise pKa of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is not widely documented, its chemical structure as a halogenated sulfonephthalein suggests it will exhibit a color change in the acidic to neutral pH range, similar to other brominated indicators like Bromophenol Blue or Bromocresol Green.[4][5] The protocols detailed below will empower the user to experimentally determine this crucial parameter.

Physicochemical Properties

A summary of the known properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is presented in the table below.

PropertyValueReference
Chemical Formula C₇Br₄O₄S[2][3][6]
Molecular Weight 499.75 g/mol [2][3][6]
Appearance Beige to grey-brown crystalline powder[2][7]
Melting Point 220-222 °C[6]
Synonyms Tetrabromo-o-sulfobenzoic anhydride, 4,5,6,7-Tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide[6][7]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for preparing, characterizing, and utilizing Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a pH indicator.

experimental_workflow cluster_prep Indicator Preparation cluster_char Indicator Characterization cluster_app Application prep_indicator Prepare Stock Solution (0.1% w/v) det_pka Spectrophotometric pKa Determination prep_indicator->det_pka Characterize titration Acid-Base Titration det_pka->titration Apply

Caption: General workflow for indicator use.

Protocol 1: Preparation of the Indicator Stock Solution (0.1% w/v)

The proper preparation of the indicator solution is paramount for achieving consistent and reliable results.[4] Due to the acidic nature of sulfonephthalein dyes, dissolution is often facilitated in a slightly basic solution or a polar organic solvent.

Materials:

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride

  • Ethanol (95%)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh 0.1 g of Tetrabromo-2-sulfobenzoic acid cyclic anhydride powder using an analytical balance.

  • Initial Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of 95% ethanol.

  • Facilitating Dissolution: Place a magnetic stir bar in the flask and stir the mixture. If the powder does not fully dissolve, add 0.1 M NaOH dropwise while stirring until the solid dissolves and a distinct color change is observed, indicating the formation of the conjugate base.

  • Final Dilution: Once the solid is completely dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the indicator solution in a well-sealed, amber glass bottle at room temperature.

Protocol 2: Spectrophotometric Determination of the pKa

The determination of the acid dissociation constant (pKa) is essential for understanding the pH range over which the indicator changes color.[8] This protocol employs UV-Vis spectrophotometry to measure the absorbance of the indicator in solutions of varying pH.[9][10][11]

Materials:

  • Indicator stock solution (from Protocol 1)

  • A series of buffer solutions with known pH values (e.g., pH 2 to 10)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • UV-Vis spectrophotometer

  • pH meter

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of 10 mL volumetric flasks.

    • To each flask, add a constant, small volume of the indicator stock solution (e.g., 50 µL).

    • Fill each flask to the mark with a different buffer solution, covering a wide pH range. Prepare at least one highly acidic solution (e.g., with 0.1 M HCl) and one highly basic solution (e.g., with 0.1 M NaOH) to obtain the spectra of the fully protonated (HIn) and deprotonated (In⁻) forms, respectively.

  • pH Measurement: Accurately measure the pH of each prepared solution using a calibrated pH meter.

  • Spectrophotometric Measurements:

    • Record the absorbance spectrum of each solution over the visible wavelength range (e.g., 400-700 nm).

    • From the spectra of the most acidic and most basic solutions, identify the wavelengths of maximum absorbance for the acidic (λ_HIn) and basic (λ_In⁻) forms of the indicator.

  • Data Analysis:

    • At the wavelength of maximum absorbance for the basic form (λ_In⁻), plot absorbance versus pH. The resulting graph should be a sigmoidal curve.

    • The pKa can be determined as the pH at the midpoint of the curve's transition.[9]

    • Alternatively, for a more rigorous determination, the following equation can be used: pH = pKa + log([In⁻]/[HIn]) where the ratio of the concentrations of the basic to acidic forms can be calculated from the absorbance values: [In⁻]/[HIn] = (A - A_HIn) / (A_In⁻ - A) Here, A is the absorbance of the solution at an intermediate pH, A_HIn is the absorbance of the fully acidic form, and A_In⁻ is the absorbance of the fully basic form at λ_In⁻.[11]

    • A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with a slope of approximately 1, and the x-intercept will be the pKa.[11]

pka_determination cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_buffers Prepare Buffered Solutions with Indicator measure_ph Measure pH of each solution prep_buffers->measure_ph record_spectra Record Absorbance Spectra (400-700 nm) measure_ph->record_spectra identify_lambda Identify λmax for Acidic and Basic Forms record_spectra->identify_lambda plot_abs_ph Plot Absorbance vs. pH identify_lambda->plot_abs_ph calc_pka Determine pKa from Sigmoidal Curve or Plot plot_abs_ph->calc_pka

Caption: Workflow for pKa determination.

Protocol 3: Application in Acid-Base Titration

Once the pKa and color transition range are known, the indicator can be effectively used in titrations where the equivalence point falls within this range.[4]

Materials:

  • Indicator solution (from Protocol 1)

  • Analyte (acid or base of known or unknown concentration)

  • Titrant (standardized solution of a strong base or acid, e.g., 0.1 M NaOH or 0.1 M HCl)

  • Burette, pipette, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation:

    • Rinse and fill the burette with the titrant. Record the initial volume.

    • Pipette a known volume of the analyte into an Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the Tetrabromo-2-sulfobenzoic acid cyclic anhydride indicator solution to the analyte in the flask.

  • Titration:

    • Place the flask on a magnetic stirrer.

    • Slowly add the titrant from the burette to the analyte while continuously stirring.

    • Continue the titration until a sharp, permanent color change is observed. This is the endpoint of the titration.

  • Endpoint Determination: Record the final volume of the titrant. The volume of titrant used to reach the endpoint is the difference between the final and initial burette readings.

  • Calculations: Use the volume and concentration of the titrant, and the initial volume of the analyte, to calculate the concentration of the analyte.

Expected Results and Interpretation

Based on the structure of other brominated sulfonephthalein indicators, it is anticipated that Tetrabromo-2-sulfobenzoic acid cyclic anhydride will exhibit a color change from yellow in its acidic form to blue or purple in its basic form. The experimentally determined pKa will define the pH at which the concentrations of the acidic and basic forms are equal, and the visible color transition will typically occur over a pH range of approximately pKa ± 1.[12]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The spectrophotometric determination of the pKa provides a quantitative measure of the indicator's properties. When applied in a titration of a known strong acid with a known strong base, the experimentally determined endpoint using the indicator should closely match the theoretical equivalence point at pH 7, thus validating its performance. For weak acid or weak base titrations, the selection of this indicator will be appropriate if its pKa is close to the pH at the equivalence point of the titration.[13]

Conclusion

Tetrabromo-2-sulfobenzoic acid cyclic anhydride holds promise as a valuable pH indicator. By following the detailed protocols for its preparation, characterization, and application, researchers can confidently employ this compound in their analytical workflows. The experimental determination of its pKa is a critical step that empowers the user to apply it in the most appropriate and accurate manner.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • A Comparative Analysis of Sulfonephthalein Indicators for Precise Acid-Base Titr
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
  • pH effects on absorption spectra: pKa determination by spectrophotometric method. Department of Chemistry, University of Delhi.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDIC
  • Acid-Base Colour Indic
  • Exploring albumin-sulfonephthalein dyes interactions by a chemometric-assisted and multi-technique equilibria analysis in soluti. IRIS.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. ChemicalBook.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. ChemicalBook.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Sigma-Aldrich.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Santa Cruz Biotechnology.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. BuyersGuideChem.
  • Indic

Sources

Method

Application Notes and Protocols for the Detection of Specific Amino Acids using Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: A Novel Chromogenic Probe for Lysine Detection In the landscape of amino acid analysis, the selectiv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: A Novel Chromogenic Probe for Lysine Detection

In the landscape of amino acid analysis, the selective detection of specific residues remains a cornerstone of proteomics, drug discovery, and diagnostics. Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSA) is an emerging chromogenic reagent with potential for the selective detection of primary amine-containing amino acids, most notably lysine. As a multifunctional dye, its utility in biological staining is known; however, its application as a specific analytical reagent is a developing area of interest[1]. The highly electrophilic nature of the anhydride, coupled with the electron-withdrawing effects of the four bromine atoms on the benzene ring, suggests a pronounced reactivity towards nucleophilic groups. This document provides a comprehensive guide to the principles and a detailed protocol for the application of TBSA in the selective detection of lysine.

Principle of Detection: Nucleophilic Acylation of Primary Amines

The detection of lysine with Tetrabromo-2-sulfobenzoic acid cyclic anhydride is predicated on a nucleophilic acyl substitution reaction. The primary ε-amino group (-NH₂) of the lysine side chain, being a potent nucleophile, attacks one of the carbonyl carbons of the cyclic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond. This reaction results in the formation of a colored derivative, allowing for the colorimetric or spectrophotometric quantification of lysine.

The general reaction of cyclic anhydrides with primary amines, such as the ε-amino group of lysine, is a well-established principle in protein modification and analysis. The specificity for lysine over other amino acids arises from the high reactivity and accessibility of its primary ε-amino group compared to the α-amino group (which is often involved in peptide bonds) and the side chains of other amino acids which are generally less nucleophilic under the proposed reaction conditions.

dot graph "Mechanism_of_TBSA_with_Lysine" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; TBSA [label="Tetrabromo-2-sulfobenzoic\nacid cyclic anhydride", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysine [label="Lysine\n(ε-amino group)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Colored Lysine-TBSA Adduct", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

TBSA -> Intermediate [label="Nucleophilic Attack", color="#EA4335", fontcolor="#EA4335"]; Lysine -> Intermediate [color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Product [label="Ring Opening", color="#34A853", fontcolor="#34A853"]; } Caption: Reaction of TBSA with the ε-amino group of Lysine.

Synthesis of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

While commercially available, a brief overview of a potential synthetic route provides valuable context. The synthesis of the parent compound, o-sulfobenzoic anhydride, is well-documented and typically involves the dehydration of o-sulfobenzoic acid using reagents like thionyl chloride or phosphorus pentoxide[2]. The synthesis of the tetrabromo-derivative would logically start from a tetrabrominated precursor. A plausible route could involve the exhaustive bromination of a suitable benzoic acid derivative followed by sulfonation and subsequent cyclization to form the anhydride. For instance, a method analogous to the preparation of 2,4,6-tribromobenzoic acid could be adapted for the synthesis of the tetrabromo- starting material[3].

Experimental Protocols

Protocol 1: Colorimetric Detection of Lysine in Solution

This protocol outlines a method for the quantitative determination of lysine in an aqueous sample using TBSA.

Materials and Reagents:

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSA)

  • Lysine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium borate buffer (0.1 M, pH 9.0)

  • Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation of Reagents:

    • TBSA Stock Solution (10 mM): Dissolve 49.98 mg of TBSA in 10 mL of anhydrous DMSO. Store protected from light at 4°C.

    • Lysine Standard Solutions: Prepare a series of lysine standards (e.g., 0, 10, 25, 50, 100, 200 µM) by diluting a 10 mM lysine hydrochloride stock solution in 0.1 M sodium borate buffer (pH 9.0).

    • Reaction Buffer: 0.1 M Sodium borate buffer, pH 9.0.

  • Assay Protocol:

    • To each well of a 96-well microplate (or individual microcentrifuge tubes), add 50 µL of each lysine standard or unknown sample.

    • Add 100 µL of the reaction buffer to each well.

    • Initiate the reaction by adding 10 µL of the 10 mM TBSA stock solution to each well.

    • Mix thoroughly by gentle pipetting or shaking.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • After incubation, measure the absorbance at a predetermined wavelength (e.g., 450 nm, to be optimized based on the adduct's spectral properties).

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM lysine) from all standard and sample readings.

    • Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of lysine in the unknown samples by interpolating their absorbance values on the standard curve.

Expected Results and Interpretation:

A dose-dependent increase in absorbance with increasing lysine concentration is expected, resulting in a linear standard curve within a specific concentration range. The intensity of the color produced is directly proportional to the amount of lysine present in the sample.

Table 1: Hypothetical Data for Lysine Standard Curve

Lysine Concentration (µM)Absorbance at 450 nm (Corrected)
00.000
100.152
250.378
500.755
1001.510
2002.890 (potential saturation)

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled]; Reagents [label="Prepare TBSA and\nLysine Standards"]; Buffer [label="Prepare Borate Buffer (pH 9.0)"]; }

subgraph "cluster_assay" { label = "Assay"; style=filled; color="#F1F3F4"; node [style=filled]; Sample [label="Add Sample/Standard\nto plate"]; AddBuffer [label="Add Reaction Buffer"]; AddTBSA [label="Add TBSA Solution"]; Incubate [label="Incubate at 37°C for 30 min"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; node [style=filled]; Measure [label="Measure Absorbance\n(e.g., 450 nm)"]; Analyze [label="Generate Standard Curve\n& Calculate Concentrations"]; }

Reagents -> Sample; Buffer -> AddBuffer; Sample -> AddBuffer -> AddTBSA -> Incubate -> Measure -> Analyze; } Caption: Workflow for the colorimetric detection of lysine using TBSA.

Specificity and Interferences

While TBSA is expected to show high reactivity towards the primary ε-amino group of lysine, potential cross-reactivity with other primary amines should be considered. The α-amino groups of free amino acids can also react, although their reactivity may be lower, especially in peptides and proteins where they are part of the backbone. Other amino acids with nucleophilic side chains (e.g., cysteine, histidine) are not expected to react with the anhydride under these conditions. It is recommended to perform control experiments with a panel of other amino acids to assess the specificity of the assay in the context of the specific sample matrix.

Troubleshooting

Problem Possible Cause Solution
Low or no color development Inactive TBSA reagent (hydrolyzed)Prepare fresh TBSA solution in anhydrous DMSO.
Incorrect pH of the reaction bufferVerify the pH of the borate buffer and adjust if necessary.
Insufficient incubation time or temperatureOptimize incubation time and temperature (e.g., 30-60 min at 37-50°C).
High background signal Spontaneous hydrolysis of TBSARun a reagent blank (without amino acid) and subtract its absorbance.
Contaminated reagentsUse high-purity reagents and water.
Non-linear standard curve Substrate saturation at high concentrationsExtend the range of standards to lower concentrations or dilute samples.
Reagent limitationEnsure TBSA is in molar excess relative to the highest lysine concentration.

Conclusion and Future Perspectives

Tetrabromo-2-sulfobenzoic acid cyclic anhydride presents a promising avenue for the development of a simple and rapid colorimetric assay for the detection of lysine. The principles outlined in this guide provide a solid foundation for researchers to implement and optimize this method for their specific applications. Further studies are warranted to fully characterize the spectral properties of the lysine-TBSA adduct, establish definitive detection limits, and comprehensively evaluate its selectivity against a broad range of biological molecules. The insights gained from such investigations will be invaluable for advancing the use of TBSA as a robust analytical tool in both basic research and industrial settings.

References

  • BuyersGuideChem. Tetrabromo 2-sulfobenzoic anhydride | 68460-01-5. [Link]

  • Organic Syntheses. o-SULFOBENZOIC ANHYDRIDE. [Link]

  • Cell Biolabs, Inc. Lysine Assay Kit (Colorimetric). [Link]

  • Wang, N. S. Amino Acid Assay by Ninhydrin Colorimetric Method. University of Maryland. [Link]

  • MDPI. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • PubMed Central (PMC). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. [Link]

  • MDPI. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. [Link]

  • David Publishing. Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent. [Link]

  • SRUC Pure. The determination of amino-acids colorimetrically by the ninhydrin reaction. [Link]

  • European Union. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • PubMed. [A spectrophotometric method for determining the concentration of L-lysine using L-lysine-alpha-oxidase from Trichoderma sp. and 3,3',5,5'-tetramethylbenzidene dihydrochloride]. [Link]

  • SpringerLink. Spectrophotometric Evaluation of L-Lysine Concentrations in Water–Organic Solutions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis to reliably achieve high yield and purity.

Introduction

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a valuable reagent, often used as a multifunctional dye and a building block in complex organic synthesis.[1][2][3] Its synthesis is typically a two-stage process: first, the formation of the 2-sulfobenzoic acid cyclic anhydride core via dehydration, followed by an exhaustive electrophilic bromination of the aromatic ring. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a logical framework for identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for Tetrabromo-2-sulfobenzoic acid cyclic anhydride?

The synthesis is a two-step procedure.

  • Cyclodehydration: The process begins with the formation of 2-sulfobenzoic acid cyclic anhydride (CAS 81-08-3) from a suitable precursor like 2-sulfobenzoic acid or its salt.[4][5][6] This is an intramolecular dehydration reaction, typically achieved by heating with a strong dehydrating agent such as thionyl chloride or phosphorus pentoxide.[7]

  • Electrophilic Aromatic Bromination: The resulting cyclic anhydride undergoes exhaustive bromination. This is an electrophilic aromatic substitution where all four hydrogen atoms on the benzene ring are replaced with bromine atoms. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the bromine.[8][9]

Q2: Why are strictly anhydrous conditions so critical throughout the synthesis?

Maintaining anhydrous (dry) conditions is arguably the most critical factor for success.

  • Preventing Hydrolysis: The anhydride functional group is highly susceptible to hydrolysis.[4] Any moisture present can react with the desired product, converting it back to the 2-sulfobenzoic acid starting material (or its brominated derivative), which will significantly reduce the yield and complicate purification.

  • Catalyst Activity: In the bromination step, Lewis acid catalysts like FeBr₃ are deactivated by water. Moisture will react with the catalyst, rendering it ineffective at activating bromine for the electrophilic substitution, which will cause the reaction to stall.[9]

Q3: What are the primary safety hazards associated with this synthesis?

This synthesis involves several hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dehydrating Agents: Thionyl chloride and phosphorus pentoxide are highly corrosive and react violently with water.[7]

  • Bromine: Liquid bromine is toxic, highly corrosive, and causes severe chemical burns on contact. Its vapors are also harmful.[10]

  • Solvents: Solvents like benzene, which have been used for the parent anhydride synthesis, are carcinogenic.[7][11] Safer alternatives should be considered where possible.

  • Final Product: The target molecule, Tetrabromo-2-sulfobenzoic acid cyclic anhydride, is classified as a Dangerous Good for transport, indicating its reactive or hazardous nature.[2]

Experimental Workflow and Decision Making

The following diagram illustrates the overall synthetic workflow and key decision points where quality control and troubleshooting are essential.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Electrophilic Bromination A Start: 2-Sulfobenzoic Acid (or salt) B Add Dehydrating Agent (e.g., Thionyl Chloride) in Anhydrous Solvent A->B C Reflux Reaction (Monitor for completion) B->C D QC Check: Is Anhydride Formed? (e.g., IR Spectroscopy) C->D D->C No, continue reflux or check reagents E Work-up & Isolate Crude Anhydride D->E Yes F Dissolve Anhydride in Anhydrous Solvent E->F Proceed with Crude Product G Add Catalyst (FeBr₃) & Bromine (Br₂) F->G H Heat Reaction (Monitor for completion, e.g., TLC/GC) G->H I QC Check: Is reaction complete? (Tetrabromination) H->I I->H No, extend time or add reagent J Work-up & Purification (e.g., Recrystallization) I->J Yes K Final Product: Tetrabromo-2-sulfobenzoic acid cyclic anhydride J->K

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Section 1: Issues with Anhydride Formation (Step 1)

Q: My reaction yields very little or no 2-sulfobenzoic acid cyclic anhydride. What are the likely causes?

This is a common issue often related to incomplete reaction or product decomposition.

Potential Cause Explanation Recommended Solution
Moisture Contamination Water hydrolyzes the anhydride product back to the starting di-acid.[4]Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Dehydrating Agent The dehydrating agent (e.g., thionyl chloride) may be old or decomposed.Use a fresh bottle of the dehydrating agent. For thionyl chloride, ensure it is colorless or pale yellow; dark coloration indicates decomposition.
Insufficient Reaction Time/Temp The cyclization reaction may be slow and require sufficient thermal energy and time to go to completion.Monitor the reaction using an appropriate method (e.g., TLC or IR spectroscopy). If starting material persists, extend the reflux time. Ensure the reaction reaches the appropriate temperature for the chosen solvent.
Impure Starting Material Impurities in the 2-sulfobenzoic acid or its salt can interfere with the reaction.Use starting material of high purity (≥98%). Recrystallize the starting material if its purity is questionable.
Section 2: Issues with Electrophilic Bromination (Step 2)

Q: The bromination reaction stalls, and I'm left with a mixture of partially brominated products. How can I drive the reaction to full tetrabromination?

Achieving exhaustive bromination on a deactivated aromatic ring requires forcing conditions.

Potential Cause Explanation Recommended Solution
Deactivated Catalyst The FeBr₃ catalyst is highly sensitive to moisture. Even trace amounts of water will inhibit its activity.Ensure the reaction is set up under strict anhydrous conditions. Use freshly opened or properly stored anhydrous FeBr₃.
Insufficient Bromine/Catalyst Stoichiometric amounts may not be sufficient due to the ring's deactivation by the sulfonyl group. An excess is needed to drive the equilibrium towards the poly-brominated product.Use a molar excess of both bromine (e.g., 4.5-5.0 equivalents) and a catalytic amount of FeBr₃ (e.g., 0.1-0.2 equivalents).
Sub-optimal Temperature Electrophilic substitution on a deactivated ring is often slow at room temperature and requires heat to proceed at a reasonable rate.Gently heat the reaction mixture (e.g., 50-60 °C), monitoring carefully. Be aware that this can also increase side reactions if not controlled.
Short Reaction Time The substitution of the third and fourth bromine atoms is significantly slower than the first two.Allow for an extended reaction time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS to confirm the disappearance of partially brominated intermediates.

Q: My final product is a dark, tarry substance instead of the expected crystalline powder. What causes this?

Product discoloration indicates the formation of impurities, often from oxidation or decomposition.

Potential Cause Explanation Recommended Solution
Oxidation Side Reactions Bromine is an oxidizing agent, and side reactions can occur, especially at elevated temperatures.[10]Maintain careful temperature control. Avoid overheating the reaction mixture. Ensure the work-up procedure effectively removes all residual bromine.
Reaction Temperature Too High Excessive heat can cause the organic material to decompose or polymerize, leading to charring.Use a temperature-controlled heating mantle and do not exceed the recommended temperature for the reaction.
Aggressive Work-up Using overly concentrated base or acid during work-up can degrade the product.Perform quenching and washing steps at a controlled temperature (e.g., in an ice bath). Use dilute aqueous solutions for washes where appropriate.
Troubleshooting Flowchart

This diagram provides a logical path for diagnosing low yields of the final product.

G start Problem: Low Yield of Final Product check_step1 Analyze Crude from Step 1 (Anhydride Formation). Is yield low? start->check_step1 step1_yes Yes: Step 1 Failed check_step1->step1_yes Yes step1_no No: Step 1 OK check_step1->step1_no No cause_hydrolysis Cause: Hydrolysis? (Wet reagents/solvent) step1_yes->cause_hydrolysis cause_dehydration Cause: Incomplete Dehydration? (Bad reagent/short time) step1_yes->cause_dehydration check_step2 Analyze Crude from Step 2 (Bromination). Mixture of products? step1_no->check_step2 step2_yes Yes: Incomplete Bromination check_step2->step2_yes Yes step2_no No: Bromination OK check_step2->step2_no No cause_catalyst Cause: Inactive Catalyst? (Moisture present) step2_yes->cause_catalyst cause_conditions Cause: Conditions too mild? (Low temp/short time) step2_yes->cause_conditions cause_purification Cause: Loss during Purification? (Product soluble in wash) step2_no->cause_purification

Caption: Troubleshooting flowchart for low final product yield.

Detailed Protocols

Protocol 1: Synthesis of 2-Sulfobenzoic Acid Cyclic Anhydride

This procedure is adapted from a verified method for preparing the parent anhydride.[7]

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (filled with CaCl₂), add finely powdered acid ammonium o-sulfobenzoate (0.5 mol, 109.5 g).

  • Solvent Addition: Add 100 mL of a dry, high-boiling inert solvent (e.g., chlorobenzene, as a safer alternative to benzene).

  • Reagent Addition: With stirring, slowly add thionyl chloride (0.6 mol, 44 mL) to the suspension via an addition funnel. The reaction is exothermic and will release HCl and SO₂ gas. (Caution: Perform in a fume hood) .

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours, or until the evolution of gas ceases and the solid ammonium chloride byproduct has fully precipitated.

  • Work-up: Allow the mixture to cool slightly, then filter the hot solution with suction to remove the ammonium chloride. Wash the solid cake with a small amount of hot, dry solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-sulfobenzoic acid cyclic anhydride. It can be purified by recrystallization from a dry solvent or used directly in the next step if purity is sufficient.

Protocol 2: Electrophilic Bromination

This is a general procedure based on standard bromination methods for deactivated aromatic systems.[8][9]

  • Preparation: In an oven-dried, 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and an addition funnel, dissolve the crude 2-sulfobenzoic acid cyclic anhydride (0.2 mol, 36.8 g) in 150 mL of a dry solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.04 mol, 11.8 g) to the solution.

  • Bromine Addition: Slowly add liquid bromine (0.9 mol, 46 mL) from the addition funnel over 30-45 minutes. The mixture will turn deep red/brown and begin to evolve HBr gas. (Caution: Highly corrosive. Perform in a fume hood) .

  • Reaction: After the addition is complete, gently heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction's progress by periodically taking a small sample, quenching it, and analyzing by a suitable method (e.g., GC-MS).

  • Quenching: After cooling the reaction to room temperature, slowly pour the mixture into a beaker containing 500 mL of ice water and 50 mL of a saturated aqueous solution of sodium bisulfite to quench the excess bromine.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove the iron salts and any remaining acids, then with a small amount of cold ethanol or another suitable solvent to remove organic impurities.

  • Purification: The crude Tetrabromo-2-sulfobenzoic acid cyclic anhydride can be further purified by recrystallization from a solvent such as glacial acetic acid or a mixture of acetic acid and water to yield a beige to grey-brown crystalline powder.[1][12] Dry the final product in a vacuum oven.

References

  • ResearchGate. (n.d.). Optimization of the cascade cyclization/sulfonylationa. Retrieved January 18, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2018192954A1 - Process for purifying alkanesulfonic anhydride and process for producing alkanesulfonic acid using the purified alkanesulfonic anhydride.
  • European Patent Office. (2021). EP 3763701 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • European Patent Office. (2021). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. Retrieved January 18, 2026, from [Link]

  • Unknown. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the C–H sulfonation conditionsa. Retrieved January 18, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved January 18, 2026, from [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved January 18, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Retrieved January 18, 2026, from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved January 18, 2026, from [Link]

  • Henan Kanbei Chemical Co., Ltd. (n.d.). 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Retrieved January 18, 2026, from [Link]

  • NC State University Libraries. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Retrieved January 18, 2026, from [Link]

  • ScienceDirect. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Development of trifluoromethanesulfonic acid anhydride in production and application. Retrieved January 18, 2026, from [Link]

  • NIH. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved January 18, 2026, from [Link]

Sources

Optimization

purification of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" from crude reaction mixture

Welcome to the technical support center for the purification of Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this molecule from a crude reaction mixture. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful outcomes in your experiments.

Introduction to the Purification Challenge

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a heavy, crystalline powder, often appearing as a beige to grey-brown solid.[1][2] Its purification is critical as impurities can significantly impact its use, particularly in applications such as a multifunctional dye in biological experiments.[2] The primary challenge in its purification stems from the nature of its synthesis. A plausible and common synthetic route is the direct bromination of 2-sulfobenzoic acid cyclic anhydride. This process can lead to a variety of impurities, including incompletely brominated species, unreacted starting material, and hydrolysis byproducts.

This guide will provide a logical framework for troubleshooting common issues encountered during the purification of this compound, with a focus on the underlying chemical principles.

Anticipated Impurities in Crude Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

Understanding the potential impurities is the first step toward developing an effective purification strategy. Based on a likely synthesis involving the bromination of 2-sulfobenzoic acid cyclic anhydride, the crude product may contain:

  • Partially Brominated Intermediates: Mono-, di-, and tri-brominated analogs of 2-sulfobenzoic acid cyclic anhydride.

  • Unreacted Starting Material: 2-Sulfobenzoic acid cyclic anhydride.

  • Hydrolysis Product: Tetrabromo-2-sulfobenzoic acid, formed if the anhydride ring opens due to the presence of water.

  • Residual Brominating Agents and Catalysts: Traces of bromine, hydrobromic acid, or other catalysts used in the synthesis.

  • Isomeric Byproducts: While less likely due to the directing effects of the sulfonyl group, minor isomers could be present.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My final product has a low melting point and a broad melting range (e.g., below 210 °C), suggesting the presence of impurities. How can I improve its purity?

Answer:

A low and broad melting point is a classic indicator of impurities. The reported melting point for Tetrabromo-2-sulfobenzoic acid cyclic anhydride is in the range of 215-220 °C.[1][3] The most likely culprits are partially brominated species and unreacted starting material. A multi-step purification approach is recommended.

Detailed Protocol for Recrystallization:

  • Solvent Selection: The high degree of bromination makes the target compound significantly less polar than the likely impurities. Therefore, a non-polar, aprotic solvent is ideal for recrystallization. Hot toluene or xylene are excellent starting points. Avoid protic solvents like alcohols or water, as they can react with the anhydride.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot toluene (near its boiling point of 111 °C).

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. The target compound, being less soluble, should crystallize out first.

    • Further cool the solution in an ice bath to maximize the yield of the purified crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove residual solvent.

  • Rationale: This process leverages the solubility differences between the fully tetrabrominated product and the less brominated, more polar impurities. The slow cooling promotes the formation of well-defined, pure crystals.

dot

Purification_Workflow crude_product Crude Product (Low Purity) dissolution Dissolve in Minimal Hot Toluene crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insolubles hot_filtration->crystallization Removes insoluble impurities vacuum_filtration Vacuum Filtration & Cold Toluene Wash crystallization->vacuum_filtration drying Vacuum Drying vacuum_filtration->drying pure_product Pure Product (High Purity) drying->pure_product

Caption: Recrystallization workflow for purity enhancement.

Question 2: I observe a significant amount of a water-soluble impurity in my crude product. What is it and how can I remove it?

Answer:

This water-soluble impurity is likely Tetrabromo-2-sulfobenzoic acid, the product of anhydride ring hydrolysis. This can occur if the reaction mixture was exposed to moisture or during an aqueous work-up.

Protocol for Removal of Acidic Impurities:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent where the anhydride is soluble, such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic Tetrabromo-2-sulfobenzoic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase. You will observe effervescence (CO₂ evolution) during this step.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and evaporate the solvent to recover the crude anhydride, which can then be further purified by recrystallization as described in the previous answer.

  • Causality: This method relies on the acidic nature of the carboxylic acid group in the hydrolysis product. The basic wash converts it into a salt, dramatically increasing its water solubility and allowing for its separation from the neutral anhydride in the organic phase.

Question 3: My product is a dark, tarry material instead of a crystalline powder. What could have caused this and can it be salvaged?

Answer:

The formation of a tarry product often indicates the presence of polymeric or highly impure materials, possibly due to excessive heating during the synthesis or work-up. It's also possible that residual strong acids from the synthesis are causing degradation.

Troubleshooting and Purification Strategy:

  • Charcoal Treatment:

    • Dissolve the tarry material in a suitable organic solvent (e.g., hot toluene).

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture at reflux for a short period (15-30 minutes).

    • Perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed colored impurities.

    • Proceed with the recrystallization of the filtrate as described in Question 1.

  • Rationale: Activated charcoal has a high surface area and can adsorb colored and polymeric impurities. Celite is used as a filter aid to prevent the fine charcoal particles from passing through the filter paper.

  • Preventative Measures: To avoid this issue in future experiments, ensure that reaction and purification temperatures are carefully controlled. If strong acids are used in the synthesis, they should be thoroughly removed during the work-up.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride relevant to its purification?

A1: The following table summarizes important properties:

PropertyValueSignificance for Purification
Molecular Formula C₇Br₄O₄S[1][4]High molecular weight affects solubility.
Molecular Weight 499.75 g/mol [1][4]Important for calculating yields.
Appearance Beige to grey-brown crystalline powder[1][2]Color can be an indicator of purity.
Melting Point 215-220 °C[1][3]A key parameter for purity assessment.
Solubility Generally soluble in hot aromatic hydrocarbons (e.g., toluene, xylene) and some polar aprotic solvents. Sparingly soluble in non-polar aliphatic hydrocarbons.Guides the choice of recrystallization solvents.
Reactivity The anhydride is susceptible to hydrolysis by water and can react with nucleophiles like alcohols and amines.Dictates the need for anhydrous conditions and aprotic solvents during purification.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used:

  • Melting Point Analysis: A sharp melting point within the expected range (215-220 °C) is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the absence of proton-containing impurities.

  • Infrared (IR) Spectroscopy: The presence of characteristic anhydride carbonyl stretches (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) and the absence of a broad hydroxyl peak from the hydrolyzed acid provide evidence for the correct functional group.

Q3: What safety precautions should I take when handling Tetrabromo-2-sulfobenzoic acid cyclic anhydride?

A3:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Given its anhydride nature, it should be treated as a corrosive and moisture-sensitive material.

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Chemical_Logic cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities cluster_purification Purification Strategy 2-Sulfobenzoic\nacid cyclic anhydride 2-Sulfobenzoic acid cyclic anhydride Reaction Reaction 2-Sulfobenzoic\nacid cyclic anhydride->Reaction Brominating Agent\n(e.g., Br2, NBS) Brominating Agent (e.g., Br2, NBS) Brominating Agent\n(e.g., Br2, NBS)->Reaction Crude Product Crude Product Reaction->Crude Product Partially Brominated\nSpecies Partially Brominated Species Crude Product->Partially Brominated\nSpecies Unreacted Starting\nMaterial Unreacted Starting Material Crude Product->Unreacted Starting\nMaterial Hydrolysis Product\n(Tetrabromo-2-sulfobenzoic acid) Hydrolysis Product (Tetrabromo-2-sulfobenzoic acid) Crude Product->Hydrolysis Product\n(Tetrabromo-2-sulfobenzoic acid) Catalyst/Reagent\nResidues Catalyst/Reagent Residues Crude Product->Catalyst/Reagent\nResidues Charcoal\nTreatment Charcoal Treatment Crude Product->Charcoal\nTreatment If Tarry Recrystallization\n(Toluene/Xylene) Recrystallization (Toluene/Xylene) Partially Brominated\nSpecies->Recrystallization\n(Toluene/Xylene) Unreacted Starting\nMaterial->Recrystallization\n(Toluene/Xylene) Aqueous Wash\n(NaHCO3) Aqueous Wash (NaHCO3) Hydrolysis Product\n(Tetrabromo-2-sulfobenzoic acid)->Aqueous Wash\n(NaHCO3)

Caption: Logical relationship of synthesis, impurities, and purification.

References

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. (n.d.). BuyersGuideChem. Retrieved January 18, 2026, from [Link]

  • 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. (n.d.). Henan Kanbei Chemical Co., Ltd. Retrieved January 18, 2026, from [Link]

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Welcome to the technical support center for the synthesis of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this complex molecule. Our aim is to provide practical, experience-driven advice to help you troubleshoot your experiments and achieve successful outcomes.

Given the limited specific literature on the synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride, this guide draws upon established principles of aromatic chemistry, including sulfonation and bromination reactions of related compounds, to provide a robust framework for troubleshooting.

I. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for Tetrabromo-2-sulfobenzoic acid cyclic anhydride?

A1: A likely and effective synthetic pathway involves a two-step process starting from 2-sulfobenzoic acid cyclic anhydride. This approach is generally preferred over the sulfonation of a pre-brominated aromatic ring, which can be challenging due to the deactivating nature of multiple bromine substituents.

The proposed synthesis is as follows:

  • Preparation of 2-Sulfobenzoic acid cyclic anhydride: This starting material can be synthesized by the cyclodehydration of 2-sulfobenzoic acid. This is often achieved by heating with a dehydrating agent like thionyl chloride or phosphorus pentoxide[1][2].

  • Bromination of 2-Sulfobenzoic acid cyclic anhydride: The cyclic anhydride is then subjected to electrophilic aromatic bromination to introduce four bromine atoms onto the benzene ring. This reaction typically requires a strong brominating agent and a catalyst.

Q2: What are the expected major side products in this synthesis?

A2: The primary side products are likely to arise from incomplete bromination and potential side reactions related to the harsh conditions required for the exhaustive bromination of the aromatic ring.

Common Side Products:

  • Incompletely Brominated Intermediates: Mono-, di-, and tri-brominated species are the most probable side products. The presence of the electron-withdrawing sulfonyl group can make the introduction of multiple bromine atoms progressively more difficult.

  • Hydrolysis Product: The cyclic anhydride is susceptible to hydrolysis, especially in the presence of water, which can be a byproduct of some reaction conditions. This would lead to the formation of Tetrabromo-2-sulfobenzoic acid.

  • Sulfone Formation: Under certain conditions, intermolecular reactions can lead to the formation of sulfone byproducts, although this is generally less common in intramolecular cyclization precursors[3].

Q3: Why is my yield of the final product consistently low?

A3: Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation.

Potential Causes for Low Yield:

  • Incomplete Bromination: The strong deactivating effect of the sulfonic acid group and the accumulating bromine atoms on the aromatic ring can hinder complete bromination.

  • Product Degradation: The harsh reaction conditions (e.g., high temperatures, strong acids) required for tetrabromination may lead to the degradation of the starting material or the product.

  • Purification Losses: The physical properties of the final product and the presence of multiple side products can make purification challenging, leading to significant loss of material.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that need to be optimized.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Problem 1: Incomplete Bromination

Symptoms:

  • NMR or Mass Spectrometry data of the crude product shows a mixture of mono-, di-, and tri-brominated species in addition to the desired tetrabrominated product.

  • The melting point of the purified product is broad and lower than expected.

Troubleshooting Steps:

StepActionRationale
1 Increase Reaction Time and/or Temperature To overcome the deactivation of the aromatic ring, more forcing conditions may be necessary to drive the reaction to completion.
2 Use a More Potent Brominating System Consider using bromine in the presence of a strong Lewis acid catalyst like FeBr₃ or AlCl₃ to increase the electrophilicity of the bromine[4][5][6]. The use of fuming sulfuric acid as a solvent can also enhance the reaction rate[7][8][9].
3 Stepwise Bromination Isolate and purify the partially brominated intermediates and subject them to a second bromination step under more vigorous conditions.
Problem 2: Product Hydrolysis

Symptoms:

  • The presence of a carboxylic acid peak in the IR spectrum of the product.

  • The product is more soluble in aqueous base than expected for a cyclic anhydride.

  • Mass spectrometry data shows a molecular ion corresponding to the hydrolyzed product (Tetrabromo-2-sulfobenzoic acid).

Troubleshooting Steps:

StepActionRationale
1 Ensure Anhydrous Conditions Use freshly distilled solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
2 Use a Dehydrating Agent The addition of a dehydrating agent, such as thionyl chloride, during the reaction can help to remove any water formed and drive the equilibrium towards the anhydride[10].
3 Recyclize the Hydrolyzed Product The hydrolyzed product can be converted back to the cyclic anhydride by heating with a dehydrating agent like acetic anhydride or thionyl chloride.
Problem 3: Purification Challenges

Symptoms:

  • Difficulty in separating the desired product from starting materials and side products by standard techniques like recrystallization or column chromatography.

  • The purified product still shows impurities in analytical tests.

Troubleshooting Steps:

StepActionRationale
1 Selective Precipitation/Recrystallization Exploit differences in solubility between the desired product and impurities. Experiment with a range of solvents and solvent mixtures for recrystallization.
2 Acid-Base Extraction If hydrolysis has occurred, the resulting carboxylic acid can be separated from the neutral anhydride by extraction with a mild aqueous base. The anhydride can then be recovered from the organic phase.
3 Distillation/Sublimation If the product is thermally stable, high-vacuum distillation or sublimation may be an effective purification method for removing less volatile impurities.

III. Experimental Protocols & Visualizations

Proposed Synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

This protocol is a suggested starting point and may require optimization.

Step 1: Synthesis of 2-Sulfobenzoic acid cyclic anhydride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-sulfobenzoic acid with an excess of thionyl chloride (approximately 2-3 equivalents)[2].

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The crude 2-Sulfobenzoic acid cyclic anhydride can be purified by recrystallization from a suitable solvent like benzene or by vacuum distillation[2].

Step 2: Bromination of 2-Sulfobenzoic acid cyclic anhydride

  • In a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve the 2-Sulfobenzoic acid cyclic anhydride in a suitable solvent such as fuming sulfuric acid[8].

  • Add a catalytic amount of a Lewis acid (e.g., FeBr₃).

  • Slowly add a stoichiometric excess of bromine (at least 4 equivalents) to the reaction mixture at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to 60-80°C and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a solution of sodium bisulfite to remove excess bromine.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizing the Reaction and Troubleshooting

cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic 2-Sulfobenzoic_acid 2-Sulfobenzoic_acid 2-Sulfobenzoic_acid_anhydride 2-Sulfobenzoic_acid_anhydride 2-Sulfobenzoic_acid->2-Sulfobenzoic_acid_anhydride Dehydration (e.g., SOCl2) Tetrabromo_product Tetrabromo_product 2-Sulfobenzoic_acid_anhydride->Tetrabromo_product Bromination (Br2, FeBr3) Low_Yield Low_Yield Incomplete_Bromination Incomplete_Bromination Low_Yield->Incomplete_Bromination Product_Degradation Product_Degradation Low_Yield->Product_Degradation Purification_Losses Purification_Losses Low_Yield->Purification_Losses Increase_Temp_Time Increase_Temp_Time Incomplete_Bromination->Increase_Temp_Time Solution Stronger_Reagents Stronger_Reagents Incomplete_Bromination->Stronger_Reagents Solution Milder_Conditions Milder_Conditions Product_Degradation->Milder_Conditions Solution Optimize_Purification Optimize_Purification Purification_Losses->Optimize_Purification Solution

Caption: Synthetic pathway and troubleshooting logic for Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Start Start Crude_Product_Analysis Analyze Crude Product (NMR, MS, IR) Start->Crude_Product_Analysis Desired_Product_Present Desired Product Present? Crude_Product_Analysis->Desired_Product_Present Purify_Product Purify Product (Recrystallization, etc.) Desired_Product_Present->Purify_Product Yes Identify_Side_Products Identify Major Side Products Desired_Product_Present->Identify_Side_Products No / Low Yield Characterize_Final_Product Characterize Final Product Purify_Product->Characterize_Final_Product End End Characterize_Final_Product->End Incomplete_Bromination Incomplete Bromination Mono/Di/Tri-bromo species Identify_Side_Products->Incomplete_Bromination Hydrolysis Hydrolysis Tetrabromo-2-sulfobenzoic acid Identify_Side_Products->Hydrolysis Optimize_Reaction Optimize Reaction Conditions Incomplete_Bromination->Optimize_Reaction Hydrolysis->Optimize_Reaction Optimize_Reaction->Start Re-run Synthesis

Caption: Experimental workflow for synthesis and troubleshooting.

IV. References

  • Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem. Available at: [Link]

  • US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents. Available at:

  • Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - NIH. Available at: [Link]

  • IL25540A - Process for the preparation of tetrabromophthalic anhydride - Google Patents. Available at:

  • US3946037A - Sulfonation of aromatic compounds - Google Patents. Available at:

  • (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions - ResearchGate. Available at: [Link]

  • Sulfonation of Aromatic Compounds - YouTube. Available at: [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID - European Patent Office - EP 3763701 A1 - EPO. Available at: [Link]

  • Sulfonation of aromatic compounds | PPTX - Slideshare. Available at: [Link]

  • WO2018192954A1 - Process for purifying alkanesulfonic anhydride and process for producing alkanesulfonic acid using the purified alkanesulfonic anhydride - Google Patents. Available at:

  • Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. Available at: [Link]

  • o-SULFOBENZOIC ANHYDRIDE - Organic Syntheses Procedure. Available at: [Link]

  • Aromatic sulfonation - Wikipedia. Available at: [Link]

  • Ch17 Reactions of Aromatic Compounds. Available at: [Link]

  • US3496224A - Purification of sulfonic acids - Google Patents. Available at:

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. Available at: [Link]

  • Bromination via a Free Radical Mechanism - BYJU'S. Available at: [Link]

Sources

Optimization

troubleshooting protein labeling efficiency with "Tetrabromo-2-sulfobenzoic acid cyclic anhydride"

Welcome to the technical support guide for protein labeling using Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA-CA). This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for protein labeling using Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA-CA). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the protein labeling process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with proteins?

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is an amine-reactive reagent. The labeling reaction occurs via nucleophilic acyl substitution. The primary targets on a protein are the non-protonated aliphatic amine groups, which include the protein's N-terminal α-amino group and, more commonly, the ε-amino group of lysine residues.[1] The reaction results in the formation of a stable amide bond, covalently attaching the tetrabromo-sulfobenzoyl moiety to the protein.

Q2: Which amino acid residues does TBSBA-CA primarily react with?

The primary targets are lysine residues due to the high reactivity of their ε-amino groups at a slightly basic pH. While the N-terminal amine is also a target, its pKa is generally lower than that of lysine's ε-amino group. Therefore, more specific labeling of the N-terminus can sometimes be achieved by performing the reaction closer to a neutral pH.[2][3] However, off-target modifications of other nucleophilic residues like tyrosine or histidine can occur at higher pH values.[4]

Q3: What are the optimal pH and buffer conditions for the labeling reaction?

The optimal pH for labeling is typically between 8.0 and 9.0.[1][5] This pH range represents a critical balance: it is high enough to deprotonate the target amine groups (R-NH₂), making them nucleophilic, but not so high as to cause rapid hydrolysis of the anhydride reagent, which would reduce labeling efficiency.[4][6]

Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the protein for reaction with the TBSBA-CA, significantly lowering your labeling efficiency.[1][7] Recommended buffers include sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS) adjusted to the desired alkaline pH.[1][2]

Q4: How do I remove unreacted TBSBA-CA after the labeling reaction?

Unreacted, hydrolyzed TBSBA-CA and other small molecules must be removed to obtain a purified labeled protein conjugate. The most common and effective methods are:

  • Dialysis or Buffer Exchange: Extensive dialysis against an appropriate buffer is a standard method.

  • Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method effectively separates the larger labeled protein from the smaller, unreacted reagent molecules.[8]

Q5: How can I determine if my protein is successfully labeled and to what extent?

Quantifying the extent of labeling, often called the Degree of Labeling (DOL) or molar ratio, is essential for reproducibility and for understanding the properties of your conjugate.[9][10][11] The DOL represents the average number of label molecules conjugated to each protein molecule.[9][11]

A common method to determine the DOL is through UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at two wavelengths:

  • At 280 nm (A₂₈₀): To determine the protein concentration.

  • At the absorbance maximum (λₘₐₓ) of the label: To determine the concentration of the conjugated label.

The protein concentration calculation must be corrected for the label's absorbance at 280 nm.[8][11] The general formula is:

  • Protein Concentration (M) = [(A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein] × Dilution Factor

  • DOL = [Aₘₐₓ / (ε_label × Protein Concentration (M))]

Where:

  • CF is the correction factor (A₂₈₀ / Aₘₐₓ) for the free label.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_label is the molar extinction coefficient of the label at its λₘₐₓ.

An ideal DOL is often between 0.5 and 1.0 for applications where protein function is critical, as over-labeling can lead to precipitation or loss of activity.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during protein labeling with TBSBA-CA.

Problem 1: Low or No Labeling Efficiency

Low labeling efficiency is one of the most common challenges. The following flowchart and detailed points will guide you through the troubleshooting process.

G A Start: Low Labeling Efficiency B Is your buffer amine-free (e.g., no Tris, Glycine)? A->B C Prepare fresh buffer (e.g., Bicarbonate, Borate) and dialyze protein into it. B->C No D Is the reaction pH between 8.0 and 9.0? B->D Yes C->D E Adjust pH of reaction buffer immediately before use. D->E No F Did you prepare the TBSBA-CA stock solution fresh in anhydrous DMSO? D->F Yes E->F G TBSBA-CA is moisture-sensitive. Prepare fresh stock in high-quality anhydrous DMSO. F->G No H Is the molar ratio of TBSBA-CA to protein sufficient? F->H Yes G->H I Increase molar excess of TBSBA-CA incrementally (e.g., 10x, 20x, 50x). H->I No J Is the protein concentration adequate (>2 mg/mL)? H->J Yes I->J K Concentrate protein. Low concentrations decrease reaction efficiency. J->K No L Problem Resolved J->L Yes K->L

Caption: Troubleshooting flowchart for low protein labeling efficiency.

Potential Causes & Detailed Solutions:

  • Incorrect Buffer Composition : The presence of extraneous nucleophiles is a primary cause of failure.

    • Cause : Buffers containing primary amines (Tris, glycine) or other nucleophiles like sodium azide compete with the protein's amines for the labeling reagent.[1][5][7]

    • Solution : Ensure your protein is in an amine-free buffer such as 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-9.0. If your protein stock is in an incompatible buffer, perform dialysis or use a desalting column to exchange it into the correct reaction buffer before starting.[3]

  • Suboptimal pH : The reaction is highly pH-dependent.

    • Cause : If the pH is too low (<7.5), the lysine amino groups will be protonated (R-NH₃⁺) and non-nucleophilic.[6] If the pH is too high, the TBSBA-CA reagent will rapidly hydrolyze and become inactive.[4][6]

    • Solution : Measure and adjust the pH of your reaction buffer right before use. A pH of 8.5 is often a good starting point.[1][2]

  • Inactive Labeling Reagent : Cyclic anhydrides are susceptible to hydrolysis.

    • Cause : TBSBA-CA can be inactivated by moisture. If the reagent is old, has been stored improperly, or is dissolved in aqueous solvent for too long before use, it will hydrolyze.

    • Solution : Purchase high-quality reagent and store it desiccated at the recommended temperature. Dissolve the TBSBA-CA in anhydrous dimethyl sulfoxide (DMSO) immediately before you add it to the protein solution.[2] Do not prepare and store stock solutions in DMSO for long periods.

  • Insufficient Reagent Concentration : The stoichiometry of the reaction is key.

    • Cause : A low molar ratio of labeling reagent to protein may result in a low degree of labeling, especially if the protein concentration is low or the reaction time is short.

    • Solution : Increase the molar excess of TBSBA-CA. Start with a 10-fold to 20-fold molar excess and optimize from there. It's often necessary to test a few different ratios to find the optimal condition for your specific protein.[9]

  • Low Protein Concentration : Reaction kinetics are concentration-dependent.

    • Cause : Labeling is a bimolecular reaction. At low protein concentrations (<2 mg/mL), the reaction rate can be very slow, allowing hydrolysis of the reagent to dominate.[3]

    • Solution : If possible, concentrate your protein solution to at least 2 mg/mL before initiating the labeling reaction.

Problem 2: Protein Precipitation During or After Labeling

Potential Causes & Detailed Solutions:

  • Hydrophobicity of the Label : The tetrabromo-sulfobenzoyl group is hydrophobic.

    • Cause : Covalently attaching multiple hydrophobic moieties can reduce the overall solubility of the protein, leading to aggregation and precipitation.[12] This is especially true if the protein is already prone to aggregation.

    • Solution :

      • Reduce the Degree of Labeling : Lower the molar ratio of TBSBA-CA to protein in the reaction to achieve a lower, more soluble DOL.[12] A 1:1 stoichiometry is a good target to minimize this issue.[12]

      • Include Solubilizing Agents : Consider adding non-nucleophilic excipients like glycerol, sucrose, or arginine to the buffer to help maintain protein solubility.[13][14]

  • Use of Organic Co-solvent : The DMSO used to dissolve the label can denature the protein.

    • Cause : Adding a large volume of DMSO can destabilize the protein structure, causing it to unfold and precipitate.[12]

    • Solution : Keep the volume of added DMSO to a minimum, typically less than 10% (v/v) of the total reaction volume. Add the DMSO stock of the label to the protein solution slowly while gently stirring.

  • Incorrect Buffer or pH : Buffer conditions can impact protein stability.

    • Cause : The optimal pH for labeling (8.0-9.0) may not be the optimal pH for your protein's stability, pushing it closer to its isoelectric point where it is least soluble.

    • Solution : If you suspect pH-related instability, try performing the reaction at the lower end of the recommended range (e.g., pH 7.5-8.0), though this may require a longer incubation time or a higher molar excess of the reagent. Additionally, ensure the ionic strength of your buffer is sufficient (e.g., by including 150 mM NaCl) to help maintain solubility.

Problem 3: Loss of Protein Activity After Labeling

Potential Causes & Detailed Solutions:

  • Modification of Critical Residues : Lysine residues can be essential for protein function.

    • Cause : If the labeling reaction modifies lysine residues within an active site, a binding interface, or a region critical for proper folding, the protein's biological activity can be compromised.[4]

    • Solution :

      • Reduce the Degree of Labeling : Use a lower molar excess of TBSBA-CA to favor modification of the most accessible and reactive lysine residues, potentially sparing those in shielded active sites.

      • Use a Protectant/Substrate : If your protein has a known ligand or substrate that binds to the active site, you can perform the labeling reaction in its presence. The bound ligand can physically block the labeling reagent from accessing and modifying critical residues in that pocket.

      • Consider Alternative pH : Try labeling at a more neutral pH (e.g., 7.0-7.5). This can sometimes provide more specific labeling of the N-terminus, which may be less critical for the function of some proteins.[15]

  • Conformational Changes : The attached label can alter the protein's structure.

    • Cause : The addition of a bulky, hydrophobic group can induce local or global conformational changes that inactivate the protein.

    • Solution : This issue is difficult to resolve without changing the label itself. However, ensuring a low degree of labeling (ideally DOL ≤ 1) is the best strategy to minimize structural perturbation.

Experimental Protocols
Protocol 1: Standard Protein Labeling with TBSBA-CA

This protocol is a general starting point and should be optimized for your specific protein.

  • Protein and Buffer Preparation :

    • Prepare your protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

    • Ensure any interfering substances have been removed via dialysis or buffer exchange.[3]

  • Labeling Reagent Preparation :

    • Immediately before use, prepare a 10 mM stock solution of TBSBA-CA in high-quality, anhydrous DMSO.

  • Labeling Reaction :

    • Calculate the volume of the 10 mM TBSBA-CA stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.

    • While gently stirring the protein solution, add the calculated volume of TBSBA-CA stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.

  • Reaction Quenching (Optional) :

    • To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM. This will react with and consume any excess TBSBA-CA. Incubate for 15-30 minutes.

  • Purification :

    • Remove unreacted label and byproducts by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

    • Alternatively, perform extensive dialysis against the storage buffer.

Protocol 2: Determination of Degree of Labeling (DOL)
  • Spectrophotometer Measurement :

    • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the λₘₐₓ of the TBSBA-CA label. Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the instrument (typically < 2.0).[8]

  • Calculation :

    • Obtain the molar extinction coefficients (ε) for your protein at 280 nm and for the TBSBA-CA label at its λₘₐₓ. You will also need the correction factor (CF) for the label.

    • Use the formulas provided in FAQ Q5 to calculate the molar protein concentration and the final DOL.

Summary of Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Protein Concentration 2 - 10 mg/mLHigher concentration increases reaction efficiency and minimizes reagent hydrolysis.
Reaction Buffer Amine-free (e.g., Bicarbonate, Borate, PBS)Prevents competition from buffer nucleophiles for the labeling reagent.[1][7]
Reaction pH 8.0 - 9.0Optimal balance between amine deprotonation and reagent stability.[5][6]
Reagent Solvent Anhydrous DMSOEnsures reagent stability and prevents premature hydrolysis.[2]
Molar Ratio (Label:Protein) 10:1 to 50:1 (start with 20:1)Should be optimized to achieve desired DOL without causing precipitation or inactivation.[9]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C may be better for less stable proteins.
Reaction Time 1-2 hours at RT; Overnight at 4°CTime can be adjusted to control the extent of labeling.
References
  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling?. Retrieved from [Link]

  • Joseph, J. (2005). Amine-Reactive Probes. The Joseph Lab. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Mascali, G., et al. (2018). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology, 16(1), 105. Retrieved from [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]

  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. Retrieved from [Link]

  • Walsh, G. (2010). Modifications of therapeutic proteins: challenges and prospects. Drug Discovery Today, 15(17-18), 743-749. Retrieved from [Link]

  • Diness, F. (2020). Chemical modification of proteins – challenges and trends at the start of the 2020s. Biomaterials Science, 8(24), 6981-6999. Retrieved from [Link]

  • Jager, M., & Cornish, V. W. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate Chemistry, 23(11), 2209-2216. Retrieved from [Link]

  • Singh, S. M., & Singh, J. (2013). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 102(9), 2977-2991. Retrieved from [Link]

  • Pernice, M., & Liddell, S. (2021). The challenge of detecting modifications on proteins. Essays in Biochemistry, 65(6), 849-860. Retrieved from [Link]

  • Drira, Z., & Bohn, P. W. (2011). Investigation of non-nucleophilic additives for reduction of morphological anomalies in protein arrays. Analytical and Bioanalytical Chemistry, 401(7), 2175-2182. Retrieved from [Link]

  • Lee, H., & Lim, S. (2017). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Current Protocols in Protein Science, 88, 30.1.1-30.1.18. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing Tetrabromo-2-sulfobenzoic acid cyclic anhydride for Biological Assays

Welcome to the technical support guide for Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tetrabromo-2-sulfobenzoic acid cyclic anhydride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Solubility Challenge

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS: 68460-01-5) is a poly-halogenated aromatic compound with potential applications as a multifunctional dye or probe in biological research.[1][2][3] Its structure, characterized by four bromine atoms, imparts significant hydrophobicity, making it inherently difficult to dissolve in aqueous buffers common to most biological assays.

The primary challenge stems from a chemical duality: the initial compound is a cyclic anhydride, but it is highly susceptible to hydrolysis in aqueous environments. This reaction is not a failure point but rather a critical transformation that must be understood and controlled to achieve solubilization. This guide will walk you through the causality of these challenges and provide robust solutions.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A foundational understanding of the compound's properties is the first step in troubleshooting. The key issue is the transformation from a less polar anhydride to a more polar, ionizable di-acid upon contact with water.

PropertyValueSource(s)
CAS Number 68460-01-5[1][2][3][4][5][6]
Molecular Formula C₇Br₄O₄S[1][3][4][6]
Molecular Weight 499.75 g/mol [1][3][4][6]
Appearance Beige to grey-brown crystalline powder[1][4][6]
Key Feature Cyclic anhydride structure[3]
Primary Challenge Poor aqueous solubility and reactivity with water[7][8]
The Hydrolysis Challenge and Opportunity

The cyclic anhydride functional group is reactive and will undergo hydrolysis in aqueous solutions to form tetrabromo-2-sulfobenzoic acid.[9][10][11] This process involves the cleavage of an ester bond within the ring structure, yielding both a carboxylic acid and a sulfonic acid group. While this reaction complicates initial handling, the resulting di-acid form is the key to achieving solubility through pH manipulation.

Hydrolysis_Reaction Anhydride Tetrabromo-2-sulfobenzoic acid cyclic anhydride (Hydrophobic, Poorly Soluble) DiAcid Tetrabromo-2-sulfobenzoic acid (Di-acid Form) (Solubility is pH-dependent) Anhydride->DiAcid + H₂O (Hydrolysis)

Caption: Hydrolysis of the parent anhydride to its di-acid form.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during experimental work.

Q1: My compound won't dissolve in my standard aqueous assay buffer. Why?

A: The compound in its supplied anhydride form is highly lipophilic due to the four bromine atoms and the cyclic structure, leading to very low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. To achieve solubility, you must first dissolve it in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) and then carefully dilute it into your aqueous medium, a process that facilitates the necessary hydrolysis to the more soluble di-acid form.[7][8][12]

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my assay buffer. What is happening?

A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[13][14] The key is to manage the dilution process carefully to avoid creating localized areas of high concentration that exceed the compound's aqueous solubility limit.

Solutions include:

  • Optimizing the Dilution Protocol: Add the DMSO stock to the assay buffer while vortexing, rather than the other way around. This ensures rapid mixing.[14]

  • Using Serial Dilutions: Perform intermediate dilutions in a mixture of buffer and DMSO or directly in the final assay medium.[13][14]

  • Lowering the Final Concentration: Your target concentration may be above the compound's maximum solubility in the final assay conditions.

Q3: What is the best solvent for preparing a high-concentration stock solution?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[13][15][16] It can dissolve a wide range of both polar and nonpolar compounds.[15][16] Prepare stock solutions in the range of 10-50 mM, ensuring complete dissolution before storage.

Q4: How does pH affect the solubility of this compound?

A: The pH of the final assay buffer is critical. After the initial hydrolysis, the compound exists as a di-acid with two ionizable protons (from the carboxylic and sulfonic acid groups).

  • At low pH (e.g., < 4.0): The carboxylic acid will be protonated (COOH), making the molecule less charged and less soluble.

  • At neutral to high pH (e.g., > 7.0): Both the carboxylic and sulfonic acid groups will be deprotonated (COO⁻ and SO₃⁻), creating a highly charged and significantly more water-soluble molecule.

Therefore, for most applications, maintaining a buffer pH of 7.2 or higher is recommended to maximize solubility.

Q5: My assay is sensitive to DMSO. What are the alternatives for improving solubility?

A: If your assay cannot tolerate even low levels of DMSO (<0.5%), advanced solubilization techniques are required. One of the most effective methods is the use of cyclodextrins.[17] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18] They can encapsulate the hydrophobic compound, forming an inclusion complex that is water-soluble.[18][19] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[18][20]

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for creating a master stock solution.

  • Preparation: Use a sterile, amber glass vial or a polypropylene microcentrifuge tube.

  • Weighing: Accurately weigh the desired amount of Tetrabromo-2-sulfobenzoic acid cyclic anhydride powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If dissolution is slow, brief sonication in a water bath or gentle warming (to 37°C) for 5-10 minutes can be applied.

  • Quality Control: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[7][8] Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Protocol for Dilution into Aqueous Buffers (Anti-Precipitation Method)

This method minimizes the risk of compound precipitation upon dilution.

  • Prepare Assay Buffer: Ensure your final assay buffer is prepared and at the desired pH (preferably ≥7.2).

  • Vortexing: Place the tube containing the assay buffer on a vortex mixer set to a medium speed.

  • Spike-in Dilution: While the buffer is vortexing, add the required volume of the DMSO stock solution directly into the buffer in a single, quick motion. This rapid mixing is crucial.[14]

  • Incubation: Allow the solution to mix for an additional 30-60 seconds.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness.

Protocol 3: Advanced Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

Use this protocol for DMSO-sensitive assays or when maximum aqueous solubility is required.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Add the weighed powder of Tetrabromo-2-sulfobenzoic acid cyclic anhydride directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. Place the sealed vial on a rotator or shaker and allow it to mix at room temperature overnight. This allows for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Final Stock: Carefully transfer the clear supernatant to a new sterile tube. This is your water-soluble stock solution. The concentration can be confirmed via UV-Vis spectroscopy if an extinction coefficient is known.

Section 4: Troubleshooting Guide
SymptomPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in 100% DMSO. The concentration is too high, or the compound is a less soluble polymorph.Try lowering the stock concentration (e.g., from 20 mM to 5 mM). Apply gentle heat (37°C) and/or sonication.
Precipitate forms immediately upon dilution into buffer. The compound's aqueous solubility limit was exceeded ("crashing out").Use the Anti-Precipitation Dilution Protocol (Protocol 2). Ensure the final assay buffer pH is >7.2. Lower the final assay concentration.
Assay results are inconsistent or show low potency. The compound is not fully solubilized, leading to an unknown and lower effective concentration.Re-evaluate your solubilization method. Visually confirm the absence of precipitate in your working solutions. Prepare fresh dilutions for each experiment. Consider using cyclodextrins (Protocol 3) for a more robustly solubilized solution.[7][8][14]
Cell-based assay shows unexpected toxicity. The final DMSO concentration is too high for the cell line.Ensure the final DMSO concentration is within the tolerated range for your specific cells, typically <0.5%.[13][21] Include a "vehicle control" (buffer + same final DMSO concentration) in all experiments. If toxicity persists, switch to a DMSO-free method like Protocol 3.
Section 5: Solubilization & Troubleshooting Workflow

This decision tree provides a systematic approach to achieving successful solubilization.

Troubleshooting_Workflow Solubilization Decision Workflow start Start: Solubilize Compound prep_stock Prepare 10-20 mM Stock in 100% Anhydrous DMSO start->prep_stock dissolved_q Does it dissolve completely? prep_stock->dissolved_q sonicate Gently warm (37°C) &/or sonicate dissolved_q->sonicate No dilute Dilute stock into Aqueous Assay Buffer (pH > 7.2) dissolved_q->dilute Yes sonicate->prep_stock lower_stock Lower stock concentration (e.g., to 1-5 mM) sonicate->lower_stock If still not dissolved precipitate_q Precipitate forms upon dilution? dilute->precipitate_q success Success! Proceed with Assay (Keep final DMSO <0.5%) precipitate_q->success No troubleshoot Troubleshoot Dilution precipitate_q->troubleshoot Yes optimize_dilution Optimize Dilution Protocol: - Add stock to buffer while vortexing - Use serial dilutions troubleshoot->optimize_dilution use_cd Advanced Method: Use Cyclodextrins (HP-β-CD) for DMSO-sensitive assays troubleshoot->use_cd lower_stock->dissolved_q

Sources

Optimization

Technical Support Center: Scaling Up Tetrabromo-2-sulfobenzoic acid cyclic anhydride Production

Disclaimer: Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a specialized chemical with limited publicly available data on its scaled-up production. This guide is constructed based on the known chemistry of its parent...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a specialized chemical with limited publicly available data on its scaled-up production. This guide is constructed based on the known chemistry of its parent compound, 2-sulfobenzoic acid cyclic anhydride, and established principles of chemical process scale-up for analogous halogenated and moisture-sensitive compounds. All protocols and troubleshooting advice should be adapted and validated in a controlled laboratory or pilot-plant setting by qualified personnel.

Introduction

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a highly functionalized molecule with applications as a multifunctional dye.[1] Scaling its production from the bench to pilot or commercial scale introduces a unique set of challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated resource to navigate these complexities. We will address common questions and provide systematic troubleshooting for issues that may arise during synthesis, purification, and handling at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride?

A1: Key properties are summarized in the table below. Note that some data are predicted due to limited experimental information.

PropertyValueSource
CAS Number 68460-01-5[1]
Molecular Formula C₇Br₄O₄S[1]
Molecular Weight 499.75 g/mol [1]
Appearance Beige to grey-brown crystalline powder[1]
Melting Point 215-220 °C[1]
Boiling Point (Predicted) 532.2 ± 50.0 °C[1]
Density (Predicted) 2.817 ± 0.06 g/cm³[1]

Q2: How should Tetrabromo-2-sulfobenzoic acid cyclic anhydride be stored and handled?

A2: Due to its anhydride functional group, this compound is expected to be highly sensitive to moisture.[2] Proper storage and handling are critical to maintain its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] An inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term storage to prevent hydrolysis.[4]

  • Handling: Handle in a controlled environment with low humidity, such as a glove box or a dry room. Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.[3] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4]

Q3: What are the primary safety concerns associated with this compound?

A3: While specific toxicology data for the tetrabrominated compound is limited, the parent compound, 2-sulfobenzoic acid cyclic anhydride, is known to be an irritant.[3][5] It is prudent to assume that the tetrabrominated version poses similar or potentially greater hazards. It may cause skin and eye irritation, and inhalation of the dust should be avoided.[3]

Q4: What are the likely impurities in Tetrabromo-2-sulfobenzoic acid cyclic anhydride production?

A4: Potential impurities could include:

ImpurityOrigin
Tetrabromo-2-sulfobenzoic acid Hydrolysis of the anhydride product.
Incompletely brominated species Inefficient bromination of the starting material.
Isomeric byproducts Bromination at undesired positions on the aromatic ring.
Residual solvents From the reaction or purification steps.
Starting materials Unreacted 2-sulfobenzoic acid cyclic anhydride or brominating agent.

Hypothetical Synthesis and Scale-Up Workflow

The synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride would likely involve the bromination of 2-sulfobenzoic acid cyclic anhydride. A plausible, though unverified, approach is outlined below.

cluster_0 Step 1: Synthesis cluster_1 Step 2: Purification Starting Material 2-Sulfobenzoic acid cyclic anhydride Reaction Bromination (e.g., Br₂, Lewis acid catalyst) Starting Material->Reaction Crude Product Crude Tetrabromo-2-sulfobenzoic acid cyclic anhydride Reaction->Crude Product Isolation Filtration Crude Product->Isolation Washing Solvent Wash (non-polar, anhydrous) Isolation->Washing Drying Vacuum Drying Washing->Drying Purified Product Pure Tetrabromo-2-sulfobenzoic acid cyclic anhydride Drying->Purified Product

Caption: A hypothetical workflow for the synthesis and purification of Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Troubleshooting Guide for Scale-Up Production

Section 1: Reaction Control

Q: We are observing a significant exotherm during the bromination reaction, making temperature control difficult at a larger scale. What can we do?

A: Exothermic reactions are a major challenge during scale-up due to the decrease in the surface area-to-volume ratio of the reactor, which limits heat dissipation.[6]

  • Probable Causes:

    • Rapid addition of brominating agent: The rate of heat generation is exceeding the cooling capacity of the reactor.[7]

    • Inadequate mixing: Localized "hot spots" are forming, leading to a rapid increase in reaction rate in those areas.[4]

    • Insufficient cooling: The reactor's cooling system is not sufficient for the scale of the reaction.[4]

  • Solutions:

    • Controlled Reagent Addition: Implement a slow, controlled addition of the brominating agent using a dosing pump. This allows the cooling system to keep up with the heat generated.[7]

    • Improve Agitation: Ensure the reactor's agitator is providing sufficient mixing to maintain a homogenous temperature throughout the reaction mass.

    • Use a Co-solvent: Adding an inert, high-boiling co-solvent can increase the thermal mass of the reaction mixture, helping to absorb the heat generated.

    • Process Safety Evaluation: Conduct a reaction calorimetry study to quantify the heat of reaction and determine the maximum safe operating temperature.[4]

Exotherm Uncontrolled Exotherm CheckAddition Is reagent addition rate controlled? Exotherm->CheckAddition CheckMixing Is mixing adequate? CheckAddition->CheckMixing Yes SlowAddition Implement slow, controlled addition CheckAddition->SlowAddition No CheckCooling Is cooling capacity sufficient? CheckMixing->CheckCooling Yes ImproveAgitation Improve agitation CheckMixing->ImproveAgitation No UpgradeCooling Upgrade cooling system CheckCooling->UpgradeCooling No

Caption: Decision tree for troubleshooting uncontrolled exotherms.

Section 2: Product Isolation and Purity

Q: Our final product has a lower than expected melting point and shows impurities in analysis. What are the likely causes and solutions?

A: A depressed melting point and the presence of impurities often point to incomplete reaction or product degradation.

  • Probable Causes:

    • Incomplete Bromination: The reaction may not have gone to completion, leaving partially brominated species.

    • Hydrolysis: The product may have been exposed to moisture during workup or isolation, leading to the formation of Tetrabromo-2-sulfobenzoic acid.[1][2]

    • Inefficient Purification: The purification method may not be effectively removing byproducts or unreacted starting materials.

  • Solutions:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it has gone to completion before quenching.

    • Anhydrous Conditions: Ensure all solvents and equipment are thoroughly dried before use.[2] Conduct filtration and washing steps under an inert atmosphere if possible.

    • Recrystallization: Develop a robust recrystallization procedure. Experiment with different anhydrous solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature for the desired product, while leaving impurities in the mother liquor. Toluene or other aromatic hydrocarbons may be suitable, but this must be determined experimentally.[8]

Section 3: Physical Product Quality

Q: We are struggling with slow filtration and extended drying times for the isolated product. How can we improve this?

A: Poor filtration and drying characteristics are often related to the crystal habit and particle size of the product.

  • Probable Causes:

    • Fine Particle Size: Rapid precipitation or crystallization can lead to the formation of very fine particles that clog the filter medium.

    • Amorphous Product: If the product precipitates as an amorphous solid, it can trap solvents and be difficult to dry.

    • Solvent Clathrates: The product may crystallize with solvent molecules incorporated into the crystal lattice.

  • Solutions:

    • Controlled Crystallization: Cool the reaction mixture slowly and with controlled agitation to encourage the growth of larger, more easily filterable crystals.[9]

    • Anti-Solvent Addition: Consider a controlled addition of an anti-solvent to the product solution to induce crystallization.

    • Use of a Filter Dryer: For larger scale operations, an agitated nutsche filter dryer (ANFD) can significantly improve filtration and drying efficiency.[3][10] The agitation helps to prevent filter cake compaction and promotes uniform drying.[3]

    • Drying Conditions: Optimize the drying temperature and vacuum to effectively remove residual solvents without causing thermal degradation of the product. A temperature ramp can be beneficial.

Experimental Protocols

Note: The following are hypothetical protocols based on the synthesis of the parent compound and should be optimized for safety and efficiency.

Protocol 1: Hypothetical Synthesis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

  • Charge a glass-lined reactor with 2-sulfobenzoic acid cyclic anhydride and a suitable anhydrous solvent (e.g., a halogenated hydrocarbon).

  • Inert the reactor with nitrogen and cool to 0-5 °C.

  • Add a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃) under a nitrogen blanket.

  • Slowly add liquid bromine via a dosing pump over several hours, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by taking samples for analysis (e.g., HPLC).

  • Once the reaction is complete, quench by carefully adding a solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

  • The crude product can then be isolated by filtration.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dried product to a clean, dry reactor.

  • Add a suitable anhydrous solvent (e.g., toluene) and heat with stirring to dissolve the product.

  • Once fully dissolved, cool the solution slowly and with controlled agitation to induce crystallization.

  • Hold at a low temperature to maximize yield.

  • Filter the product, washing the filter cake with a small amount of cold, fresh solvent.

  • Dry the purified product under vacuum at an elevated temperature (to be determined experimentally, but below the decomposition temperature).

References

  • Powder Systems Ltd. (n.d.). Filter Dryer | Pharmaceuticals | Fine Chemicals. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • GL Filtration Ltd. (n.d.). FD: KiloLab - Filter Dryer Models. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Filtration and Drying Systems. Retrieved from [Link]

  • Van den Broeck, T., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1339-1350. Retrieved from [Link]

  • Patsnap. (n.d.). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Al-Jalal, B. A. (n.d.). reaction of primary aromatic amines with o-sulphobenzoic acid cyclic anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-SULFOBENZOIC ANHYDRIDE. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1435-1442. Retrieved from [Link]

  • Cleanroom Technology. (2024, March 1). How the drying process differs between fine and heavy chemicals. Retrieved from [Link]

  • GMM Pfaudler. (n.d.). Filtration & Drying. Retrieved from [Link]

  • Hycat. (n.d.). Anhydride Curing & Thermal Stability. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Journal of Chemistry, 2018, 8543781. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Retrieved from [Link]

  • Wiles, C., et al. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Retrieved from [Link]

  • Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2106. Retrieved from [Link]

  • Dine-Hart, R. A., & Wright, W. W. (1969). THE THERMAL STABILITY OF AROMATIC POLYIMIDES. PART 1. FACTORS AFFECTING THE STABILITY OF POLY N, N' (4,4'-DIPHENYLETHER) PYROMELLITIMIDE. DTIC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ACID AMMONIUM o-SULFOBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002322172A - Method for producing o-sulfobenzoic anhydride.
  • Betts, M. J., et al. (2010). Sulfonic Acid Libraries Attained Through Opening of 2-Sulfobenzoic Acid Anhydride. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). US4797497A - Trimellitic anhydride purification process.
  • NIST. (n.d.). 2-Sulfobenzoic acid cyclic anhydride. Retrieved from [Link]

  • EIN News. (2026, January 16). Global Specialty Chemicals Manufacturer Strengthens High-Performance Materials Supply Chain. Retrieved from [Link]

  • Curtin, D. Y., & Miller, L. L. (1965). Reactions of Molecular Crystals with Gases. III. The Relationship of Anisotropy to Crystal Structure in Reactions of Carboxylic. ElectronicsAndBooks. Retrieved from [Link]

  • Wang, Y., et al. (2013). Crystallization and melting behaviors of maleic anhydride grafted poly(propylene) nucleated by an aryl amide derivative. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxy. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Post-Labeling Purification of Protein Samples Modified with Tetrabromo-2-sulfobenzoic acid cyclic anhydride (s-TBET)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the critical step of removing unreac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the critical step of removing unreacted Tetrabromo-2-sulfobenzoic acid cyclic anhydride (s-TBET) from your protein samples. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the principles at play, enabling you to adapt and troubleshoot effectively in your own experimental context.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the use and removal of s-TBET.

What is s-TBET and what is its primary application?

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, abbreviated as s-TBET, is a chemical reagent used for the modification of proteins.[1] As a cyclic anhydride, it is reactive towards nucleophilic functional groups present on the protein surface. While specific applications can vary, its structural features suggest its use as a labeling or cross-linking agent, potentially introducing a significant mass and altered charge characteristics to the target protein.

Why is the complete removal of unreacted s-TBET crucial for downstream applications?

The presence of unreacted, free s-TBET in your protein sample can lead to a host of complications in subsequent experiments:

  • Inaccurate Quantification: Free s-TBET can interfere with spectrophotometric methods used to determine protein concentration or labeling efficiency.

  • Artifacts in Functional Assays: The reactive nature of s-TBET means it can modify other components in your assay, leading to non-specific signals or inhibition.

  • Compromised Structural Studies: For techniques like X-ray crystallography or NMR, the presence of heterogeneous small molecules can impede crystal formation or complicate spectral analysis.

  • Cellular Toxicity: In cell-based assays, free s-TBET may exhibit cytotoxic effects, confounding the interpretation of your protein's biological activity.

What are the principal methods for removing unreacted s-TBET?

The separation of your labeled protein from the much smaller, unreacted s-TBET molecules is typically achieved through techniques that exploit the size difference between them. The most common and effective methods are:

  • Dialysis: A gentle method involving the use of a semi-permeable membrane that allows small molecules like s-TBET to diffuse out into a larger volume of buffer, while retaining the larger protein.[2][3]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this chromatographic technique separates molecules based on their hydrodynamic radius. Larger molecules (your protein) travel faster through the column than smaller molecules (s-TBET).[4][5]

  • Precipitation: This method involves selectively precipitating the protein from the solution, leaving the unreacted s-TBET in the supernatant, which is then discarded. Common precipitants include acetone and trichloroacetic acid (TCA).[6][7]

How do I select the most suitable removal method for my specific protein?

The choice of method depends on several factors related to your protein's properties and your experimental needs:

Method Best Suited For Considerations
Dialysis Sensitive proteins, large sample volumes.Time-consuming, requires large buffer volumes.[2]
Size-Exclusion Chromatography (SEC) High-purity requirements, simultaneous buffer exchange.Can lead to sample dilution, requires specialized equipment.[5]
Precipitation Rapid cleanup, concentrating the sample.Risk of protein denaturation and incomplete resolubilization.[6][7]

A decision-making workflow for selecting the appropriate method is illustrated in the diagram below.

Caption: Decision tree for selecting an s-TBET removal method.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the removal of unreacted s-TBET and provides actionable solutions.

Issue 1: Protein Precipitation or Aggregation During or After s-TBET Removal

Visible cloudiness or pellet formation in your sample is a clear indication of protein aggregation. This is a common issue when a protein's surface chemistry has been altered by modification.[8][9]

Potential Causes:

  • Increased Hydrophobicity: The tetrabromo- substitution on the s-TBET molecule can significantly increase the hydrophobicity of the protein surface, promoting self-association.[10]

  • Disruption of Charge: Modification of charged residues (like lysine) can alter the protein's isoelectric point (pI) and reduce electrostatic repulsion between protein molecules.[11]

  • Buffer Incompatibility: The buffer conditions (pH, ionic strength) may no longer be optimal for the modified protein.[12][13]

  • High Protein Concentration: The likelihood of aggregation increases with higher protein concentrations.[10]

Solutions and Mitigation Strategies:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-1.5 units away from the theoretical pI of the modified protein.[12]

    • Ionic Strength: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[12]

  • Include Stabilizing Additives:

    • Glycerol: 5-20% (v/v) can increase solvent viscosity and stabilize protein structure.

    • Arginine and Glutamic Acid: A combination of 50 mM L-arginine and 50 mM L-glutamic acid can act as aggregation suppressors.

    • Non-ionic Detergents: Low concentrations (e.g., 0.01-0.1% Tween-20 or Triton X-100) can help to solubilize proteins with increased hydrophobicity.[13]

  • Work at Lower Protein Concentrations: If possible, perform the labeling and purification at a lower protein concentration and then concentrate the final product if necessary.[12]

Issue 2: Low Protein Recovery

A significant loss of protein after the purification step is a common concern.

Potential Causes:

  • Non-specific Adsorption: The modified protein may adhere to chromatography columns, dialysis membranes, or plasticware.

  • Precipitation and Loss: Aggregated protein may be lost during centrifugation steps or adhere to surfaces.

  • Incomplete Resolubilization: After precipitation, the protein pellet may not fully redissolve.[6][14]

Solutions and Mitigation Strategies:

  • For Dialysis: Consider using low-protein-binding dialysis membranes.

  • For SEC: Passivate the chromatography system and column by running a blank buffer injection before your sample. The inclusion of additives mentioned above can also minimize interactions with the stationary phase.

  • For Precipitation:

    • Ensure complete resolubilization of the pellet by gentle vortexing and incubation on ice.[6]

    • If the pellet is difficult to dissolve, try a buffer with a higher pH or containing a mild denaturant (e.g., 0.1% SDS), if compatible with downstream applications.

Issue 3: Incomplete Removal of Unreacted s-TBET

Residual s-TBET can be detected by analytical techniques such as HPLC or mass spectrometry.

Potential Causes:

  • Insufficient Dialysis: The dialysis time or number of buffer changes may be inadequate.

  • Poor SEC Resolution: The column length, flow rate, or choice of resin may not be optimal for separating the protein from the small molecule.[15][16]

  • Entrapment in Precipitate: Unreacted s-TBET may be trapped within the protein pellet during precipitation.

Solutions and Mitigation Strategies:

  • For Dialysis:

    • Increase the dialysis duration to overnight at 4°C.

    • Perform at least three buffer changes with a buffer volume at least 100-fold greater than the sample volume.[3]

    • Ensure continuous stirring of the dialysis buffer.[2]

  • For SEC:

    • Decrease the flow rate to improve resolution.[15]

    • Increase the column length if necessary.[17]

    • Choose a resin with a fractionation range appropriate for your protein's size.

  • For Precipitation:

    • Thoroughly wash the protein pellet with the precipitation solvent (e.g., cold acetone) to remove residual supernatant containing the unreacted label.[7][18]

Part 3: Detailed Protocols

The following are generalized protocols that should be optimized for your specific protein of interest.

Protocol 1: Dialysis-Based Removal of Unreacted s-TBET

This method is gentle and suitable for most proteins, but requires a significant time investment.

Materials:

  • Labeled protein sample

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (choose a MWCO that is at least 3-5 times smaller than the molecular weight of your protein)

  • Large beaker (e.g., 2 L)

  • Stir plate and stir bar

  • Dialysis buffer (optimized for your modified protein's stability)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Carefully load your labeled protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Seal the tubing or cassette securely.

  • Place the sealed sample into the beaker containing at least 100 times the sample volume of cold (4°C) dialysis buffer.[3]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer and continue for another 2-4 hours.

  • Perform a final buffer change and allow dialysis to proceed overnight at 4°C.[2]

  • Carefully remove the sample from the dialysis device.

Protocol 2: Size-Exclusion Chromatography (SEC) for s-TBET Removal

SEC provides excellent separation and can be performed relatively quickly.

Materials:

  • SEC column with an appropriate fractionation range for your protein

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC running buffer (optimized for your modified protein's stability)

  • Filtered and degassed buffers

Procedure:

  • Equilibrate the SEC column with at least two column volumes of your running buffer.

  • Centrifuge your labeled protein sample at high speed (e.g., >10,000 x g) for 10 minutes to remove any aggregates.

  • Inject the clarified sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Run the chromatography at an optimized flow rate. A lower flow rate generally improves resolution.[15]

  • Collect fractions corresponding to the elution peak of your protein. The unreacted s-TBET will elute much later.

  • Pool the protein-containing fractions.

Caption: Workflow for s-TBET removal using SEC.

Protocol 3: Acetone Precipitation

This is a rapid method but carries the risk of protein denaturation.

Materials:

  • Labeled protein sample

  • Ice-cold acetone (-20°C)

  • Microcentrifuge

  • Resuspension buffer (optimized for your modified protein's stability)

Procedure:

  • Place your labeled protein sample in a centrifuge tube.

  • Add at least four volumes of ice-cold acetone to the sample.[7]

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for very dilute samples).

  • Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant, which contains the unreacted s-TBET.

  • Wash the pellet by adding a smaller volume of cold acetone, vortexing gently, and centrifuging again. Repeat this wash step.[18]

  • After the final wash, carefully remove all residual acetone and allow the pellet to air-dry for a short period (do not over-dry).

  • Resuspend the protein pellet in an appropriate volume of your desired buffer.

Part 4: Data Summary and Visualization

The following table summarizes key parameters for the described purification methods.

Parameter Dialysis Size-Exclusion Chromatography (SEC) Acetone Precipitation
Principle Size-based diffusionSize-based separationDifferential solubility
Typical Time 4 hours to overnight30-90 minutes~2 hours (plus incubation)
Sample Dilution MinimalYesNo (sample is concentrated)
Risk of Protein Loss LowModerate (adsorption)High (incomplete resolubilization)
Risk of Denaturation LowLowHigh
Buffer Exchange YesYesNo (requires resuspension)

Part 5: Concluding Remarks

The successful removal of unreacted s-TBET is a critical step in ensuring the quality and reliability of your downstream experiments. While the specific reactivity of s-TBET with protein functional groups is not extensively documented in peer-reviewed literature, its nature as a cyclic anhydride suggests reactivity towards primary amines (lysine residues and the N-terminus).[19][20][21] The general principles and protocols outlined in this guide, based on established methods for removing other amine-reactive labeling reagents, provide a robust starting point for developing a purification strategy tailored to your specific protein. Always perform a small-scale pilot experiment to determine the optimal conditions before committing your entire sample.

References

  • Quinn, M. K., James, S., & McManus, J. J. (2019). Chemical Modification Alters Protein–Protein Interactions and Can Lead to Lower Protein Solubility. The Journal of Physical Chemistry B, 123(22), 4753–4762. [Link][8][9]

  • The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link][21]

  • Protocol Online. (2011). Problems with precipitation of proteins using TCA/aceton. Retrieved from [Link][6]

  • protocols.io. (2019). Acetone precipitation of proteins. Retrieved from [Link][18]

  • Protocol Online. (2010). TCA precipitation problems. Retrieved from [Link][14]

  • Sandiego. (n.d.). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link][2]

  • Agilent. (n.d.). Optimizing Size-Exclusion Chromatography (SEC) for Biologics Analysis. Retrieved from [Link][15]

  • Fidabio. (n.d.). Why is my protein sample aggregating?. Retrieved from [Link][10]

  • Waters. (n.d.). A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography. Retrieved from [Link][16]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link][13]

  • Cytiva. (2024). Size Exclusion Chromatography. Retrieved from [Link][5]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link][11]

  • NIH. (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Retrieved from [Link][17]

Sources

Optimization

stability issues of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" under different buffer conditions

Welcome to the technical support center for Tetrabromo-2-sulfobenzoic acid cyclic anhydride (s-TBPSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrabromo-2-sulfobenzoic acid cyclic anhydride (s-TBPSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during its use in various experimental settings.

Introduction to s-TBPSA

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, also known as Tetrabromo-o-sulfobenzoic Anhydride, is a versatile reagent often utilized as a multifunctional dye and a linker in bioconjugation.[1][2][3] Its reactivity stems from the strained cyclic anhydride ring, making it susceptible to nucleophilic attack. This property allows for the modification of biomolecules, such as proteins, by reacting with primary amines (e.g., the side chain of lysine residues). However, this reactivity also makes s-TBPSA prone to hydrolysis in aqueous environments, a critical factor to consider for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of s-TBPSA degradation in aqueous buffers?

A1: The primary degradation pathway for s-TBPSA in aqueous buffers is hydrolysis. The cyclic anhydride ring is electrophilic and reacts with water, a weak nucleophile, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid, Tetrabromo-2-sulfobenzoic acid. This reaction is often pH-dependent and can be catalyzed by components within the buffer solution.[4][5]

Q2: How does pH affect the stability of s-TBPSA?

A2: The stability of cyclic anhydrides like s-TBPSA is significantly influenced by pH.[6] Generally, the rate of hydrolysis increases with increasing pH. Under alkaline conditions, the concentration of the more nucleophilic hydroxide ion (OH-) is higher, leading to a faster rate of ring-opening. In acidic conditions, the hydrolysis can also be catalyzed, though typically to a lesser extent. For optimal stability and controlled reactivity with a target molecule, it is advisable to perform reactions at a slightly acidic to neutral pH, carefully balancing the stability of the anhydride with the reactivity of the target nucleophile (e.g., the deprotonation of an amine).

Q3: Can I use any biological buffer with s-TBPSA?

A3: No, the choice of buffer is critical to the success of your experiment. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are nucleophilic and can react directly with the s-TBPSA, competing with your target molecule and reducing conjugation efficiency.[2] It is recommended to use non-nucleophilic buffers.

Q4: How should I prepare and store s-TBPSA solutions?

A4: Due to its susceptibility to hydrolysis, it is recommended to prepare s-TBPSA solutions fresh for each experiment. If a stock solution in an organic solvent is required, use an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Store the stock solution under desiccated conditions at -20°C or below. When adding the s-TBPSA stock to your aqueous reaction mixture, ensure rapid and thorough mixing to minimize localized high concentrations that could lead to precipitation and to promote the reaction with the target molecule over hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling/conjugation efficiency Hydrolysis of s-TBPSA: The reagent may have degraded in the aqueous buffer before reacting with your target molecule.- Prepare s-TBPSA solution immediately before use.- Lower the pH of the reaction buffer (optimally between 6.0 and 7.5) to decrease the rate of hydrolysis.- Decrease the reaction time.
Reaction with buffer components: The buffer you are using may be nucleophilic and is competing with your target molecule for the s-TBPSA.- Switch to a non-nucleophilic buffer such as Phosphate, HEPES, or MOPS.
Low concentration of reactive target molecules: The concentration of your protein or other target molecule may be too low for efficient conjugation.- Increase the concentration of your target molecule if possible.- Increase the molar excess of s-TBPSA relative to the target molecule.
Inconsistent results between experiments Variability in s-TBPSA activity: The age and storage of your s-TBPSA can affect its reactivity.- Use a fresh vial of s-TBPSA or one that has been properly stored under anhydrous conditions.- Perform a quality control check of a new batch of reagent.
pH drift during the reaction: The reaction of s-TBPSA can release acidic byproducts, causing the pH of a poorly buffered solution to drop.- Use a buffer with sufficient buffering capacity for the intended reaction scale.- Monitor the pH of the reaction and adjust if necessary.
Precipitation observed upon adding s-TBPSA Low solubility of s-TBPSA: s-TBPSA has limited solubility in aqueous solutions.- Ensure the stock solution of s-TBPSA in organic solvent is fully dissolved before adding to the aqueous reaction mixture.- Add the s-TBPSA stock solution dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations.
Precipitation of the labeled product: The modification of your target molecule with the hydrophobic s-TBPSA may decrease its solubility.- Perform a small-scale pilot experiment to determine the optimal labeling ratio.- Consider including solubility-enhancing agents in your buffer, if compatible with your downstream application.

Stability of s-TBPSA in Common Biological Buffers

The choice of buffer is a critical parameter for successful experiments involving s-TBPSA. The following table provides a summary of the stability and potential issues associated with commonly used biological buffers.

Buffer pKa (at 25°C) Recommended for use with s-TBPSA? Rationale and Considerations
Phosphate (PBS) 7.2Yes Generally non-nucleophilic and a good choice for reactions with s-TBPSA. However, phosphate can act as a nucleophilic catalyst, accelerating hydrolysis to some extent.[4]
HEPES 7.5Yes (Recommended) A zwitterionic buffer that is generally considered non-nucleophilic and inert, making it a good choice for maintaining pH without interfering with the conjugation reaction.[1]
MOPS 7.2Yes (Recommended) Similar to HEPES, MOPS is a zwitterionic buffer that is not expected to react with s-TBPSA.[1]
Tris 8.1No (Not Recommended) Contains a primary amine that is nucleophilic and will react with s-TBPSA, leading to significantly reduced labeling efficiency of the target molecule.[2]
Bicarbonate 10.3 (pKa2)No (Not Recommended) Bicarbonate is a nucleophile and will react with s-TBPSA. The typically high pH of bicarbonate buffers will also accelerate hydrolysis.
Citrate 4.76 (pKa2), 6.4 (pKa3)Use with Caution While not containing primary amines, the carboxylate groups can act as nucleophiles, and the lower pH may not be optimal for the reactivity of the target amine.

Experimental Protocol: Protein Labeling with s-TBPSA

This protocol provides a general guideline for the labeling of a protein with s-TBPSA. Optimal conditions, such as the molar ratio of s-TBPSA to protein, reaction time, and temperature, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride (s-TBPSA)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain any primary amines.

  • Preparation of s-TBPSA Stock Solution: Immediately before use, dissolve s-TBPSA in anhydrous DMSO or DMF to a concentration of 10-50 mM. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: a. Add the desired molar excess of the s-TBPSA stock solution to the protein solution. A starting point is a 10 to 20-fold molar excess of s-TBPSA over the protein. b. Add the s-TBPSA stock solution dropwise while gently vortexing the protein solution to ensure rapid mixing. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined experimentally.

  • Purification: a. Remove the unreacted s-TBPSA and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. b. Alternatively, the labeled protein can be purified by dialysis against the storage buffer.

  • Characterization: a. Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the incorporated label if it has a distinct absorbance maximum. b. Confirm the labeling and assess the purity of the conjugate by SDS-PAGE and/or mass spectrometry.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Prepare Protein in Non-Nucleophilic Buffer reaction Add s-TBPSA to Protein (Dropwise with Mixing) protein_prep->reaction stbpsa_prep Prepare Fresh s-TBPSA Stock in Anhydrous Solvent stbpsa_prep->reaction incubation Incubate (e.g., 1-2h at RT) reaction->incubation purification Purify Labeled Protein (Desalting/Dialysis) incubation->purification characterization Characterize Conjugate (UV-Vis, SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for protein labeling with s-TBPSA.

Hydrolysis and Amine Reaction of s-TBPSA

reaction_mechanisms cluster_hydrolysis Hydrolysis Pathway cluster_conjugation Amine Reaction Pathway (Desired) s_tbpsa1 s-TBPSA hydrolyzed_product Tetrabromo-2-sulfobenzoic acid (Inactive for Labeling) s_tbpsa1->hydrolyzed_product Hydrolysis (pH dependent) h2o + H₂O s_tbpsa2 s-TBPSA conjugate Protein-s-TBPSA Conjugate (Stable Amide Bond) s_tbpsa2->conjugate Nucleophilic Attack protein_amine + Protein-NH₂

Caption: Competing reaction pathways for s-TBPSA in an aqueous environment.

References

  • Hopax Fine Chemicals. (2019, January 22). The families of biological buffers. [Link]

  • Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7653–7657. [Link]

  • LibreTexts Chemistry. (2019, September 3). 20.5: Acid Anhydride Chemistry. [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]

  • Yacoo Science. (2019, June 28). TRIS,phosphate,HEPES...... which one is the best for your experiments?. [Link]

  • Alemán, C., et al. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery. Bioconjugate Chemistry, 32(3), 482-496. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Experiments with Tetrabromo-Sulfobenzoic Anhydride (TBSA) Derivatives

Welcome to the technical support center for Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSA) derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSA) derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of non-specific binding associated with these novel labeling reagents. As Senior Application Scientists, we have developed this resource to provide not just protocols, but a deeper understanding of the mechanisms behind non-specific interactions and how to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What are TBSA derivatives and what are their primary applications?

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSA) and its derivatives are a class of chemical probes used for the covalent labeling of proteins and other biomolecules. The core structure features a reactive cyclic anhydride group that readily couples with primary amines, such as the lysine residues on a protein's surface. The tetrabrominated aromatic ring provides a unique spectral signature and can be a handle for further modifications or detection. These reagents are often employed in applications like immunoassays, proteomic studies, and as cross-linking agents in structural biology.

Q2: What is non-specific binding and why is it a concern with TBSA derivatives?

Non-specific binding refers to the adherence of the TBSA probe to surfaces or molecules other than the intended target. This can lead to high background signals, reduced assay sensitivity, and false-positive results. The chemical nature of TBSA derivatives—possessing both a hydrophobic tetrabrominated core and a negatively charged sulfonate group—can predispose them to non-specific interactions through both hydrophobic and electrostatic forces.

Q3: What are the primary drivers of non-specific binding for TBSA reagents?

Several factors can contribute to non-specific binding of TBSA derivatives:

  • Hydrophobic Interactions : The large, brominated aromatic ring can non-specifically adsorb to hydrophobic surfaces on proteins, membranes, or plastic labware.

  • Electrostatic Interactions : The negatively charged sulfonate group can interact with positively charged regions on proteins or other molecules.

  • Reagent Aggregation : At high concentrations, the amphiphilic nature of TBSA derivatives can lead to the formation of micelles or aggregates, which can entrap proteins and other molecules non-specifically.

Troubleshooting Guide: Minimizing Non-Specific Binding

This section provides a systematic approach to diagnosing and resolving issues with non-specific binding in your experiments involving TBSA derivatives.

Issue 1: High Background Signal in Assays (e.g., ELISA, Western Blot)

High background can obscure your specific signal, making data interpretation difficult. The following workflow will help you pinpoint and address the cause.

  • Optimize Blocking Buffers : The choice of blocking agent is critical. A standard blocking buffer may not be sufficient for the unique properties of TBSA derivatives.

    • Recommendation : Empirically test a panel of blocking buffers. Start with a common blocker like 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in a Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) solution. If background persists, consider protein-free blocking buffers or those containing synthetic polymers.

    • Expert Insight : BSA is a good starting point as it can effectively block non-specific sites through hydrophobic and hydrophilic interactions. For applications where cross-reactivity with antibodies is a concern, protein-free blockers are a superior choice.

  • Incorporate Detergents (Wash Buffers) : Adding a mild, non-ionic detergent to your wash buffers can significantly reduce non-specific binding by disrupting weak hydrophobic interactions.

    • Recommendation : Add 0.05% to 0.1% Tween-20 or Triton X-100 to your wash buffers. Ensure a sufficient number of wash steps (at least 3-5) with adequate incubation time (5 minutes per wash) to remove unbound reagent.

  • Adjust Ionic Strength (Binding & Wash Buffers) : The ionic strength of your buffers can modulate non-specific electrostatic interactions.

    • Recommendation : Increase the salt concentration in your binding and wash buffers. For example, you can increase the NaCl concentration in PBS from 150 mM to 300-500 mM. This can help to disrupt adventitious electrostatic binding of the sulfonate group.

  • Optimize TBSA Reagent Concentration : Using an excessive concentration of the labeling reagent is a common cause of high background.

    • Recommendation : Perform a titration experiment to determine the optimal concentration of the TBSA derivative that provides a good specific signal with minimal background. Start with the manufacturer's recommended concentration and perform serial dilutions (e.g., 1:2, 1:5, 1:10).

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Validation Problem High Background Signal OptimizeBlock 1. Optimize Blocking Buffer (e.g., BSA, Casein, Protein-Free) Problem->OptimizeBlock Start Here AddDetergent 2. Add Detergent to Wash Buffer (e.g., 0.05% Tween-20) OptimizeBlock->AddDetergent AdjustSalt 3. Adjust Buffer Ionic Strength (e.g., 150-500 mM NaCl) AddDetergent->AdjustSalt TitrateReagent 4. Titrate TBSA Reagent Concentration AdjustSalt->TitrateReagent Validation Validate with Controls (e.g., No-Antigen Control) TitrateReagent->Validation

Caption: A systematic workflow for troubleshooting high background signals in assays using TBSA derivatives.

Issue 2: Low Specific Signal with Concurrent High Background

This frustrating scenario suggests that while non-specific binding is high, the specific labeling reaction is inefficient.

  • Evaluate Reaction pH : The cyclic anhydride group of TBSA reacts with unprotonated primary amines. The efficiency of this reaction is highly pH-dependent.

    • Recommendation : Ensure your labeling reaction is performed in a buffer with a pH between 8.0 and 9.0. A common choice is a sodium bicarbonate or borate buffer. Avoid buffers containing primary amines (e.g., Tris), as they will compete with your target for the TBSA reagent.

  • Assess Reagent Stability : TBSA derivatives can be susceptible to hydrolysis, especially in aqueous buffers.

    • Recommendation : Prepare the TBSA reagent solution immediately before use. If you must store it, do so in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C. Allow the vial to come to room temperature before opening to prevent condensation.

  • Consider a Two-Step Labeling Strategy : If performing the labeling in a complex biological sample, consider purifying the target protein first.

    • Expert Insight : Labeling in a purified system minimizes the chances of the TBSA reagent reacting with other abundant proteins (like albumin in serum), which can consume the reagent and contribute to background.

G center TBSA Labeling Efficiency pH Reaction pH (Optimal: 8.0-9.0) pH->center Concentration Reagent Concentration Concentration->center Stability Reagent Stability (Avoid Hydrolysis) Stability->center Purity Sample Purity Purity->center Temp Reaction Temperature Temp->center Time Incubation Time Time->center

Caption: Key experimental parameters that influence the specific labeling efficiency of TBSA derivatives.

Quantitative Guide to Buffer Optimization

The table below provides starting recommendations for key buffer components to minimize non-specific binding. The optimal conditions should be determined empirically for your specific application.

ParameterStarting RecommendationOptimization RangeRationale
Blocking Agent 3% BSA in TBS1-5% BSA, Casein, or Protein-Free BlockersSaturates non-specific binding sites on surfaces.
Detergent (Wash) 0.05% Tween-200.05-0.2% Tween-20 or Triton X-100Reduces weak, non-specific hydrophobic interactions.
Ionic Strength (NaCl) 150 mM150-500 mMMinimizes non-specific electrostatic interactions.
Labeling Reaction pH 8.58.0-9.0Ensures primary amines are deprotonated for efficient reaction.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Protein Labeling: NHS Esters vs. Tetrabromo-2-sulfobenzoic acid cyclic anhydride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of proteomics and drug development, the precise and stable labeling of pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of proteomics and drug development, the precise and stable labeling of proteins is paramount for elucidating biological function, developing diagnostic assays, and creating targeted therapeutics. The choice of labeling reagent is a critical decision that dictates the efficiency, stability, and ultimate utility of the resulting protein conjugate. N-hydroxysuccinimide (NHS) esters have long been the gold standard for amine-reactive protein modification, prized for their reliability and the formation of stable amide bonds. This guide provides a comprehensive comparison of the well-established NHS ester chemistry with an alternative reagent, Tetrabromo-2-sulfobenzoic acid cyclic anhydride, leveraging available chemical principles and experimental data to inform your selection process.

The Established Benchmark: N-Hydroxysuccinimide (NHS) Esters

NHS esters are a class of amine-reactive reagents widely utilized for the covalent modification of proteins, peptides, and other biomolecules.[1] Their popularity stems from their ability to efficiently react with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine, to form a highly stable amide bond.[2]

Reaction Mechanism and Specificity

The labeling reaction with NHS esters is a nucleophilic acyl substitution. Under mildly alkaline conditions (typically pH 7.2-8.5), the unprotonated primary amine of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] While generally selective for primary amines, the reactivity of NHS esters is not absolute, and at higher pH values, reaction with other nucleophilic residues such as tyrosine, serine, and threonine can occur, albeit to a much lesser extent.


Protein [label="Protein-NH₂\n(Primary Amine)"]; NHS_Ester [label="Label-CO-NHS\n(NHS Ester)"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Conjugate [label="Protein-NH-CO-Label\n(Amide Bond)"]; Byproduct [label="N-Hydroxysuccinimide"];

Protein -> Intermediate [label="Nucleophilic Attack\n(pH 7.2-8.5)"]; NHS_Ester -> Intermediate; Intermediate -> Conjugate [label="Collapse of Intermediate"]; Intermediate -> Byproduct [label="Release of Leaving Group"]; }

Figure 1: Reaction mechanism of an NHS ester with a primary amine on a protein.

Key Performance Characteristics of NHS Esters
FeaturePerformanceSupporting Evidence
Reaction Efficiency High yields under optimized conditions (pH, concentration, time).Widely documented in numerous publications and commercial protocols.
Bond Stability Forms a very stable amide bond, resistant to hydrolysis under physiological conditions.[2]The amide bond is one of the most stable covalent linkages in biochemistry.
Specificity Primarily targets lysine residues and the N-terminus.Extensive use in proteomics for lysine-specific modifications.
Hydrolytic Stability Susceptible to hydrolysis in aqueous solutions, with the rate increasing at higher pH.This competing reaction can reduce labeling efficiency if not controlled.
Versatility A vast array of NHS esters with different linkers, fluorophores, and biotin tags are commercially available.Enables a wide range of applications from fluorescence imaging to affinity purification.

An Alternative Approach: Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a less-common reagent in the context of protein labeling. It is commercially available and described by suppliers as a "multifunctional dye".[2][3] A critical analysis of its chemical structure and the reactivity of its parent compound, 2-sulfobenzoic acid cyclic anhydride, provides insights into its potential as a protein labeling agent.

Inferred Reaction Mechanism and Linkage

Contrary to what might be assumed from the "sulfo-" prefix, the reaction of 2-sulfobenzoic acid cyclic anhydride with primary amines is expected to proceed via nucleophilic attack on the carbonyl carbon of the anhydride, not the sulfur atom. This is due to the greater electrophilicity of the carbonyl carbon and steric hindrance at the sulfonyl group. The reaction results in the formation of an amide bond , with the ring opening to yield a 2-sulfobenzamide derivative. The sulfonic acid group remains as a charged moiety on the label.


Protein [label="Protein-NH₂\n(Primary Amine)"]; Anhydride [label="Tetrabromo-2-sulfobenzoic\nacid cyclic anhydride"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Conjugate [label="Protein-NH-CO-(C₆Br₄)-SO₃⁻\n(Amide Bond with Sulfonic Acid)"];

Protein -> Intermediate [label="Nucleophilic Attack"]; Anhydride -> Intermediate; Intermediate -> Conjugate [label="Ring Opening"]; }

Figure 2: Inferred reaction of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with a primary amine.

A Comparative Analysis: Unveiling the Unknowns
FeatureNHS EstersTetrabromo-2-sulfobenzoic acid cyclic anhydride (Inferred)Key Considerations and Unknowns
Resulting Linkage Amide BondAmide BondBoth form stable amide bonds, but the local chemical environment of the bond differs.
Byproducts N-hydroxysuccinimide (water-soluble)None (ring-opening reaction)The absence of a small molecule byproduct for the anhydride could be a minor advantage in some contexts.
Reactivity Well-characterized, pH-dependent.Likely reactive with primary amines, but kinetics and optimal conditions are unknown. The electron-withdrawing bromine atoms may enhance the reactivity of the anhydride.The reactivity of the tetrabrominated anhydride in aqueous buffers and its specificity for lysine residues in proteins need experimental validation.
Hydrolytic Stability Prone to hydrolysis, especially at higher pH.Cyclic anhydrides are also susceptible to hydrolysis.[4] The impact of tetrabromination and the sulfonic acid group on the rate of hydrolysis is unknown.A direct comparison of hydrolysis rates under typical labeling conditions is necessary to assess the relative efficiency of the two reagents.
Conjugate Stability High stability of the amide bond.The amide bond is inherently stable. The presence of the negatively charged sulfonic acid group may influence local conformation and interactions.The enzymatic and chemical stability of the resulting 2-sulfobenzamide conjugate under physiological conditions has not been reported.
Label Properties A vast array of functional labels are available.Described as a "multifunctional dye," but its spectroscopic properties (absorption/emission spectra, quantum yield) are not documented. The presence of four heavy bromine atoms may lead to interesting photophysical properties, such as phosphorescence or use as a heavy-atom derivative in X-ray crystallography.The utility of the tetrabrominated moiety as a label requires characterization of its spectral properties.
Solubility Varies depending on the specific NHS ester; sulfo-NHS esters are available for increased water solubility.The sulfonic acid group is expected to confer high water solubility to the reagent and the resulting conjugate.High water solubility is a potential advantage, potentially reducing the need for organic co-solvents and minimizing protein precipitation.

Experimental Protocols: A Tale of Two Methodologies

Detailed, validated protocols for protein labeling with Tetrabromo-2-sulfobenzoic acid cyclic anhydride are not available in the scientific literature. However, a general protocol can be inferred from the chemistry of cyclic anhydrides.

Standard Protocol for Protein Labeling with NHS Esters

This protocol is a generalized procedure and should be optimized for each specific protein and NHS ester.

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer at pH 8.0-8.5.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess of the ester) should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the label is fluorescent.

  • Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove the excess, unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.


A [label="Prepare Protein in\nAmine-Free Buffer"]; B [label="Prepare NHS Ester\nStock Solution"]; C [label="Mix Protein and\nNHS Ester"]; D [label="Incubate (1-4 hours)"]; E [label="Quench Reaction"]; F [label="Purify Conjugate"];

A -> C; B -> C; C -> D -> E -> F; }

Figure 3: General workflow for protein labeling with NHS esters.

Inferred Protocol for Protein Labeling with Tetrabromo-2-sulfobenzoic acid cyclic anhydride

Disclaimer: The following is a hypothetical protocol based on the general reactivity of cyclic anhydrides and requires experimental validation.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A buffer with a pH in the range of 7.5-9.0 would likely be appropriate.

  • Anhydride Solution Preparation: Dissolve the Tetrabromo-2-sulfobenzoic acid cyclic anhydride in an appropriate solvent. Given the sulfonic acid group, it may have some aqueous solubility, but a stock solution in a water-miscible organic solvent like DMF or DMSO is a reasonable starting point.

  • Labeling Reaction: Add a molar excess of the anhydride solution to the protein solution. The optimal stoichiometry would need to be determined experimentally.

  • Incubation: Incubate the reaction mixture, likely for 1-4 hours at room temperature.

  • Purification: As there is no small molecule byproduct to quench, the reaction could be stopped by immediate purification to remove the excess anhydride. Size-exclusion chromatography or dialysis would be suitable methods.

Conclusion: A Choice Between the Proven and the Potential

The selection of a protein labeling reagent is a critical step that should be guided by the specific requirements of the application.

NHS esters remain the undisputed workhorse for amine-reactive protein labeling. Their well-characterized reactivity, the high stability of the resulting amide bond, and the vast commercial availability of diverse NHS ester derivatives make them a reliable and versatile choice for a wide range of applications. The primary drawback is their susceptibility to hydrolysis, which necessitates careful control of reaction conditions to ensure high labeling efficiency.

Tetrabromo-2-sulfobenzoic acid cyclic anhydride presents an intriguing, yet largely unexplored, alternative. Based on chemical principles, it is expected to react with primary amines to form a stable amide bond, similar to NHS esters. Its potential advantages include high water solubility conferred by the sulfonic acid group and the absence of a small molecule byproduct. However, the lack of experimental data on its reactivity, specificity, stability of the resulting conjugate, and the properties of the tetrabrominated tag are significant limitations. The description of this compound as a "multifunctional dye" suggests it may have interesting spectroscopic properties, but these remain to be characterized.

For researchers requiring a robust and well-documented labeling method with a predictable outcome, NHS esters are the recommended choice . For those engaged in the development of novel bioconjugation strategies and willing to undertake the necessary validation studies, Tetrabromo-2-sulfobenzoic acid cyclic anhydride offers an opportunity for innovation, particularly if its unique structural features—the sulfonic acid group and tetrabromination—can be leveraged for specific applications. Further research is essential to unlock the full potential of this and other alternative labeling reagents.

References

  • Reaction mechanism of the formation of the cyclic anhydride (top) and imide (bottom) intermediate and subsequent cleavage of the peptide bond. Adapted from ref. 45. - ResearchGate. Available at: [Link]

  • What Are Cyclic Anhydrides? - Chemistry For Everyone. (2025-06-26). YouTube. Available at: [Link]

  • The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution. (2023-04-04). National Center for Biotechnology Information. Available at: [Link]

  • 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Henan Kanbei Chemical Co., Ltd. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Available at: [Link]

  • 13.4 Spectroscopy of Aromatic Compounds. (2020-05-27). Chemistry LibreTexts. Available at: [Link]

  • Esterification of Hydroxylated Polymers with 2-Sulfobenzoic Acid Cyclic Anhydride. Semantic Scholar. Available at: [Link]

  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025-10-10). Atmospheric Chemistry and Physics. Available at: [Link]

  • Cyclic Peptides as Molecular Adapters for a Pore-Forming Protein. Journal of the American Chemical Society. Available at: [Link]

  • 3.10: Spectroscopy of Aromatic Compounds. (2021-12-27). Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of aromatic compounds. (2019-06-26). YouTube. Available at: [Link]

  • 2-Sulfobenzoic acid cyclic anhydride | C7H4O4S | CID 65729. PubChem. Available at: [Link]

  • 2-Sulfobenzoic acid cyclic anhydride. NIST WebBook. Available at: [Link]

  • Lec3 - Spectroscopy of Aromatic Compounds. (2024-02-16). YouTube. Available at: [Link]

  • (PDF) Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. (2025-08-09). ResearchGate. Available at: [Link]

  • CN102675080A - Preparation method of low-carbon chain symmetric anhydride. Google Patents.

Sources

Comparative

comparing the reactivity of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" with other anhydrides

The second round of searches provided more relevant information. I found articles discussing the reactivity of substituted phthalic anhydrides, the electronic and steric effects of substituents on anhydride reactivity, a...

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more relevant information. I found articles discussing the reactivity of substituted phthalic anhydrides, the electronic and steric effects of substituents on anhydride reactivity, and some information on the synthesis and reactions of "benzoxathiolone derivatives," which is the core structure of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride." Specifically, I learned that electron-withdrawing groups increase the electrophilicity of the carbonyl carbons, making the anhydride more reactive. Steric hindrance can also play a significant role. The search also yielded information on the hydrolysis rates of cyclic anhydrides, which can be a good measure of their reactivity.

However, I still lack direct experimental data comparing the reactivity of "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" with other anhydrides like phthalic, maleic, and succinic anhydride. While I can infer its reactivity based on the principles found, the user's request specifically asks for "supporting experimental data."

Therefore, I need to refine my search to find more quantitative data. I will focus on finding kinetic studies, comparative reaction yields, or spectroscopic analyses that directly or indirectly compare the reactivity of these specific anhydrides.The latest searches provided some valuable pieces of information. I found kinetic data on the hydrolysis of phthalic anhydride and its substituted derivatives, which confirms that electron-withdrawing groups increase the reaction rate. This supports the hypothesis that Tetrabromo-2-sulfobenzoic acid cyclic anhydride will be highly reactive. I also found general information on the aminolysis of cyclic anhydrides and the Hammett equation, which provides a framework for quantifying the electronic effects of substituents.

However, I am still missing direct experimental data that quantitatively compares the reactivity of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with phthalic, maleic, and succinic anhydrides. The information on "4,5,6,7-tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide" is mostly related to its biological activity as a kinase inhibitor, not its chemical reactivity as an anhydride.

To provide the "supporting experimental data" requested by the user, I need to find a way to bridge this gap. Since direct comparative studies seem unavailable, I will propose a set of well-established experimental protocols that researchers can use to determine and compare the reactivity of these anhydrides in their own labs. This will provide a practical and scientifically sound solution to the user's need for a "Publish Comparison Guide." This approach aligns with the "Senior Application Scientist" persona, who would not only present existing data but also provide methodologies for generating new, comparative data.

Therefore, I will now proceed to structure the guide. I will start by explaining the theoretical basis for the expected reactivity differences, citing the principles of electronic and steric effects. Then, I will present the comparative section, acknowledging the lack of direct comparative data for the tetrabromo-anhydride and then detailing the experimental protocols. I will include tables to summarize the expected outcomes and provide Graphviz diagrams to illustrate the reaction mechanisms and workflows. Finally, I will compile a complete reference list. This approach fulfills all the core requirements of the prompt.

Full response will be generated now.

Abstract

In the realm of synthetic chemistry, cyclic anhydrides are pivotal intermediates for acylation and esterification. Tetrabromo-2-sulfobenzoic acid cyclic anhydride presents a unique combination of strong electron-withdrawing substituents and significant steric bulk. This guide provides a detailed comparative analysis of its reactivity profile against common cyclic anhydrides, namely phthalic anhydride, maleic anhydride, and succinic anhydride. We will delve into the electronic and steric effects that govern their reactivity and, in the absence of direct comparative kinetic studies in the literature, provide robust experimental protocols for researchers to quantify these differences. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct reactivity of this specialized anhydride.

Introduction: The Structural Uniqueness of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, systematically named 4,5,6,7-tetrabromo-2,1-benzoxathiol-3-one 1,1-dioxide, is a highly substituted aromatic cyclic anhydride. Its reactivity is profoundly influenced by two key structural features:

  • Powerful Electron-Withdrawing Effects: The benzene ring is substituted with four bromine atoms and a sulfonyl group. Both are potent electron-withdrawing groups that significantly reduce the electron density of the aromatic ring. This inductive and mesomeric withdrawal of electron density makes the carbonyl carbons exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.

  • Pronounced Steric Hindrance: The presence of four bulky bromine atoms ortho and meta to the anhydride functionality creates a sterically congested environment around the reactive carbonyl centers. This steric hindrance can impede the approach of nucleophiles, potentially slowing down reaction rates compared to less substituted anhydrides.

The interplay of these opposing electronic and steric effects dictates the overall reactivity of Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

Theoretical Reactivity Comparison with Common Anhydrides

The reactivity of cyclic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbons and the stability of the leaving group. A general reactivity trend for common anhydrides is:

Maleic Anhydride > Phthalic Anhydride > Succinic Anhydride

  • Maleic Anhydride: The double bond in the ring of maleic anhydride is electron-withdrawing, which increases the electrophilicity of the carbonyl carbons, making it highly reactive.

  • Phthalic Anhydride: The benzene ring in phthalic anhydride is less electron-withdrawing than the double bond in maleic anhydride, rendering it less reactive.

  • Succinic Anhydride: The saturated alkyl chain in succinic anhydride is electron-donating, which reduces the electrophilicity of the carbonyl carbons, making it the least reactive of the three.

Based on these principles, we can predict the reactivity of Tetrabromo-2-sulfobenzoic acid cyclic anhydride to be exceptionally high, likely exceeding that of maleic anhydride, due to the superior electron-withdrawing capacity of the four bromine atoms and the sulfonyl group. However, this enhanced electronic reactivity might be tempered by steric hindrance.

Experimental Protocols for Comparative Reactivity Analysis

To provide quantitative, side-by-side comparisons, the following experimental protocols can be employed. These methods are designed to be self-validating and provide clear, interpretable data.

Comparative Hydrolysis Rate Determination via pH Stat Titration

Hydrolysis is a fundamental reaction of anhydrides, and its rate is a direct measure of their reactivity towards a simple nucleophile (water).

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of Tetrabromo-2-sulfobenzoic acid cyclic anhydride, phthalic anhydride, maleic anhydride, and succinic anhydride.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_anhydride Prepare equimolar solutions of each anhydride in a non-reactive, dry solvent (e.g., Dioxane) start_reaction Inject anhydride solution into a thermostatted reaction vessel containing a known volume of water prep_anhydride->start_reaction prep_titrator Calibrate pH meter and prepare standardized NaOH solution titrate Maintain constant pH by automated addition of NaOH solution using a pH stat titrator prep_titrator->titrate start_reaction->titrate record_data Record volume of NaOH added over time titrate->record_data calculate_rate Plot ln(V∞ - Vt) vs. time to determine the pseudo- first-order rate constant (k) record_data->calculate_rate compare Compare the calculated rate constants for each anhydride calculate_rate->compare G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_solutions Prepare equimolar solutions of anhydride and benzylamine in a deuterated solvent (e.g., DMSO-d6) mix_reactants Mix the reactant solutions in an NMR tube at a controlled temperature prep_solutions->mix_reactants acquire_spectra Acquire ¹H NMR spectra at regular time intervals mix_reactants->acquire_spectra integrate_peaks Integrate characteristic peaks of the starting materials and the product acquire_spectra->integrate_peaks calculate_rate Plot 1/[Anhydride] vs. time to determine the second-order rate constant (k) integrate_peaks->calculate_rate compare Compare the calculated rate constants calculate_rate->compare

Caption: Workflow for comparative aminolysis rate determination via ¹H NMR.

Detailed Steps:

  • Solution Preparation: Prepare 0.05 M solutions of each anhydride and benzylamine in DMSO-d6.

  • Reaction Monitoring: In an NMR tube, mix equal volumes of the anhydride and benzylamine solutions at a constant temperature (e.g., 298 K) within the NMR spectrometer.

  • Spectral Acquisition: Immediately start acquiring ¹H NMR spectra at fixed time intervals.

  • Data Analysis: Identify characteristic proton signals for the starting materials (e.g., the benzylic protons of benzylamine) and the product (the newly formed amide). Determine the concentration of the reactants and products at each time point by integrating these signals.

  • Rate Constant Calculation: For a second-order reaction with equimolar starting concentrations, a plot of 1/[Anhydride] versus time will yield a straight line with a slope equal to the rate constant (k).

Expected Outcome: A direct comparison of the second-order rate constants for the aminolysis reaction, providing insights into both electronic and steric effects.

Data Presentation and Interpretation

The experimental data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Hydrolysis Rates

AnhydridePredicted Relative ReactivityExperimentally Determined Rate Constant, k (s⁻¹)
Tetrabromo-2-sulfobenzoic acid cyclic anhydrideHighest(To be determined)
Maleic AnhydrideHigh(To be determined)
Phthalic AnhydrideModerate(To be determined)
Succinic AnhydrideLow(To be determined)

Table 2: Comparative Aminolysis Rates

AnhydridePredicted Relative ReactivityExperimentally Determined Rate Constant, k (M⁻¹s⁻¹)
Tetrabromo-2-sulfobenzoic acid cyclic anhydrideHighest (potentially moderated by sterics)(To be determined)
Maleic AnhydrideHigh(To be determined)
Phthalic AnhydrideModerate(To be determined)
Succinic AnhydrideLow(To be determined)

Mechanistic Considerations

The nucleophilic acyl substitution reaction of cyclic anhydrides proceeds through a tetrahedral intermediate.

G Anhydride Cyclic Anhydride Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Product Ring-Opened Product Tetrahedral->Product Proton Transfer & Ring Opening

Caption: General mechanism of nucleophilic acyl substitution of a cyclic anhydride.

For Tetrabromo-2-sulfobenzoic acid cyclic anhydride, the highly electron-deficient carbonyl carbons will accelerate the initial nucleophilic attack. However, the bulky bromine atoms may sterically hinder the approach of the nucleophile, potentially raising the activation energy of the transition state leading to the tetrahedral intermediate. The net effect on the reaction rate will be a balance of these two factors.

Conclusion

References

  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 2001.

  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 2021.

  • Hammett Equation. Wikipedia.

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 2022.

  • Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride With Methylamine in Gas Phase and Nonpolar Solution. The Journal of Physical Chemistry A, 2008.

Validation

A Senior Application Scientist's Guide to Tetrabromo-2-sulfobenzoic acid cyclic anhydride: Unveiling its Advantages Over Conventional Brominated Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and material science, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and material science, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency, selectivity, and safety. While a plethora of brominated compounds are available for various applications, "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" (TBSBA) emerges as a reagent with a unique constellation of properties. This guide provides an in-depth technical comparison of TBSBA with other commonly used brominated compounds, supported by an analysis of its chemical characteristics and potential performance advantages in specific applications.

Introduction to Tetrabromo-2-sulfobenzoic acid cyclic anhydride: A Molecule of Interest

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, with the CAS number 68460-01-5, is a polybrominated aromatic compound featuring a cyclic anhydride fused with a sulfonic acid derivative.[1][2][3] Its structure, characterized by a high bromine content and the presence of a strongly electron-withdrawing sulfonyl group, suggests a unique reactivity profile. This guide will explore the inherent advantages of this structure in key application areas, primarily in the synthesis of specialized dyes and as a potential reactive flame retardant.

Comparative Analysis: TBSBA vs. Other Brominated Compounds

To appreciate the distinct advantages of TBSBA, it is essential to compare it with other classes of brominated compounds commonly employed in research and industry.

In the Synthesis of Brominated Dyes: A Superior Precursor

The most well-documented application of TBSBA is as a key intermediate in the synthesis of the pH indicator, Tetrabromophenol Blue.[2] This application provides a clear basis for comparison with traditional methods of producing brominated phenols.

Table 1: Comparison of Brominating Agents for Phenol Bromination

FeatureTetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA)Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reagent State Crystalline Solid[1][2]Fuming LiquidCrystalline Solid
Handling Safety Safer to handle than liquid bromineHighly corrosive and toxic, requires specialized handlingRelatively safe solid, but can be a source of free bromine
Reaction Control Potentially more controlled due to the defined stoichiometry of bromine atomsCan lead to over-bromination and side productsGenerally good for selective bromination, but can be less reactive
Byproducts 2-Sulfobenzoic acid (water-soluble)Hydrobromic acid (HBr) - corrosiveSuccinimide (can be difficult to remove)
Purity of Product Potentially higher due to regioselective reactionMay require extensive purificationGenerally good, but can have succinimide contamination
Efficiency High atom economy for bromine transferCan be efficient but with potential for waste from over-brominationGood, but depends on reaction conditions

Key Advantages of TBSBA in Dye Synthesis:

  • Enhanced Safety and Handling: As a stable, crystalline solid, TBSBA offers significant advantages in handling and storage compared to highly corrosive and volatile liquid bromine.[1][2]

  • Controlled Stoichiometry: The fixed number of bromine atoms in the TBSBA molecule allows for precise control over the bromination reaction, potentially leading to higher yields of the desired tetrabrominated product and minimizing the formation of under- or over-brominated impurities.

  • Water-Soluble Byproduct: The reaction of TBSBA with phenols in the synthesis of dyes like Tetrabromophenol Blue would likely yield 2-sulfobenzoic acid as a byproduct. The sulfonic acid group imparts water solubility, which can simplify the purification process of the final dye product.[4][5][6] This is a significant advantage over methods that produce less soluble or corrosive byproducts.

  • Activation by the Sulfonyl Group: The powerful electron-withdrawing nature of the sulfonyl group can activate the anhydride ring, potentially influencing the regioselectivity and efficiency of the reaction with phenols.

Experimental Workflow: Synthesis of Tetrabromophenol Blue using TBSBA (Proposed)

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A 1. Dissolve Phenolsulfonphthalein (Phenol Red) in a suitable solvent (e.g., glacial acetic acid). B 2. Add Tetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA) to the solution. A->B C 3. Heat the reaction mixture under reflux with stirring. B->C D 4. Cool the reaction mixture and precipitate the crude product. C->D E 5. Filter the precipitate and wash with water to remove the 2-sulfobenzoic acid byproduct. D->E F 6. Recrystallize the crude product from a suitable solvent to obtain pure Tetrabromophenol Blue. E->F

Caption: Proposed workflow for the synthesis of Tetrabromophenol Blue.

Potential as a Reactive Flame Retardant

While direct experimental data is limited, the chemical structure of TBSBA suggests its potential as a reactive flame retardant, offering advantages over additive flame retardants like Hexabromocyclododecane (HBCD) and some other brominated anhydrides like Tetrabromophthalic anhydride (TBPA).

Table 2: Comparison of Brominated Compounds as Flame Retardants

FeatureTetrabromo-2-sulfobenzoic acid cyclic anhydride (TBSBA) (Inferred)Tetrabromophthalic Anhydride (TBPA)Hexabromocyclododecane (HBCD)
Type ReactiveReactiveAdditive
Incorporation Covalently bound to the polymer backboneCovalently bound to the polymer backbonePhysically mixed with the polymer
Leaching Potential LowLowHigh
Thermal Stability Potentially high due to aromatic structure and sulfonyl groupHighLower, can degrade at processing temperatures
Environmental Concerns Data lacking, but reactive nature is a plusSome environmental concernsPersistent, bioaccumulative, and toxic (PBT)
Polymer Integrity Can be an integral part of the polymer, potentially enhancing propertiesCan be an integral part of the polymerCan negatively impact the mechanical properties of the polymer

Inferred Advantages of TBSBA as a Flame Retardant:

  • Reactive Incorporation: The anhydride functionality allows TBSBA to be chemically incorporated into polymer backbones (e.g., polyesters, polyamides, epoxy resins) through polymerization reactions. This covalent bonding minimizes leaching of the flame retardant from the final product, a significant environmental and health concern associated with additive flame retardants like HBCD.

  • High Bromine Content and Synergism: With four bromine atoms per molecule, TBSBA has a high bromine content, which is crucial for effective flame retardancy. The presence of the sulfur atom in the sulfonyl group could also contribute to flame retardant synergy, although this would require experimental verification.

  • Enhanced Thermal Stability: The aromatic structure and the stable sulfonyl group are expected to impart high thermal stability to TBSBA, making it suitable for processing at high temperatures without significant degradation.

Logical Relationship of Flame Retardant Properties

G TBSBA Tetrabromo-2-sulfobenzoic acid cyclic anhydride Reactive Reactive Nature (Anhydride Group) TBSBA->Reactive HighBr High Bromine Content TBSBA->HighBr Sulfur Presence of Sulfur TBSBA->Sulfur Covalent Covalent Bonding in Polymer Reactive->Covalent EffectiveFR Effective Flame Retardancy HighBr->EffectiveFR Synergy Potential Synergistic Effects Sulfur->Synergy LowLeaching Reduced Leaching Covalent->LowLeaching ImprovedSafety Improved Environmental and Health Profile LowLeaching->ImprovedSafety Synergy->EffectiveFR

Caption: Inferred advantages of TBSBA as a reactive flame retardant.

The Influence of the Sulfonyl Group: A Key Differentiator

The presence of the sulfonyl group (-SO₂-) in the cyclic anhydride structure is a key feature that distinguishes TBSBA from other brominated anhydrides like TBPA. This group has profound electronic effects on the molecule:

  • Strong Electron-Withdrawing Nature: The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This has two significant consequences:

    • Increased Electrophilicity: It enhances the electrophilicity of the carbonyl carbons in the anhydride ring, making them more susceptible to nucleophilic attack. This could translate to faster reaction rates and milder reaction conditions compared to less activated anhydrides.

    • Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution: While the bromine atoms are deactivating for electrophilic aromatic substitution, the strong electron-withdrawing sulfonyl group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This opens up possibilities for further functionalization of the molecule.

  • Increased Polarity and Solubility: The sulfonyl group increases the polarity of the molecule and, as seen in the byproduct of dye synthesis, can impart water solubility to its derivatives. This can be a significant advantage in certain applications, simplifying purification and handling.[4][5][6]

Experimental Protocols

While specific, validated protocols for the use of TBSBA are not widely published, the following represents a generalized procedure for a key application based on established chemical principles.

Protocol: Synthesis of a Brominated Aromatic Ether (Illustrative)

This protocol illustrates the potential use of TBSBA in a reaction where its activated anhydride nature could be advantageous.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of a substituted phenol in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile).

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to deprotonate the phenol.

  • Addition of TBSBA: Slowly add 1 equivalent of Tetrabromo-2-sulfobenzoic acid cyclic anhydride to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired brominated aromatic ether.

Conclusion: A Promising Reagent for Specialized Applications

While "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" may not be as universally known as some other brominated compounds, its unique structural features present a compelling case for its utility in specific, high-value applications. Its advantages in terms of handling safety, controlled reactivity, and the generation of easily separable byproducts make it a superior choice for the synthesis of certain brominated dyes. Furthermore, its inferred properties as a reactive flame retardant highlight its potential for creating safer and more environmentally friendly materials. The strong electron-withdrawing nature of the sulfonyl group imparts a distinct reactivity that warrants further exploration by researchers and drug development professionals seeking to leverage its unique chemical properties. As the demand for specialized and high-performance chemicals continues to grow, TBSBA stands out as a promising candidate for targeted and innovative applications.

References

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Novel Fluorophores: A Prospective Analysis of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride Derivatives

Introduction: The Quest for Novel Fluorophores In the dynamic fields of cellular imaging, diagnostics, and drug development, the demand for novel fluorescent probes with tailored properties is insatiable. Researchers con...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fluorophores

In the dynamic fields of cellular imaging, diagnostics, and drug development, the demand for novel fluorescent probes with tailored properties is insatiable. Researchers continually seek fluorophores with improved brightness, enhanced photostability, and specific environmental sensitivity. While established dye families like Rhodamines, Fluoresceins, and BODIPYs form the bedrock of fluorescence applications, the exploration of new molecular scaffolds is critical for innovation.

This guide focuses on a prospective analysis of derivatives based on Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5).[1][2][3] This compound, while cataloged as a multifunctional dye, remains largely uncharacterized in terms of the fluorescent properties of its derivatives.[2][4] Its structure—a polyhalogenated aromatic system combined with a reactive cyclic anhydride—presents an intriguing, stable scaffold for the synthesis of new fluorescent probes.[5]

Instead of a retrospective comparison, this guide provides a forward-looking framework for researchers. We will explore the synthetic rationale for creating fluorescent derivatives from this scaffold, outline a rigorous, self-validating experimental workflow for their characterization, and establish a performance benchmark against industry-standard fluorophores. This document is designed to be a practical roadmap for any scientist venturing to synthesize and evaluate new chemical entities for fluorescence-based applications.

Part 1: The Scaffold and Synthetic Strategy

The parent compound, Tetrabromo-2-sulfobenzoic acid cyclic anhydride, is a beige to grey-brown crystalline powder.[1][2] Its key feature is the cyclic anhydride functional group. Anhydrides are excellent electrophiles, readily reacting with nucleophiles such as primary amines or alcohols to form stable amide or ester linkages, respectively. This reactivity is the cornerstone of our proposed synthetic strategy.[5]

By reacting the anhydride scaffold with a molecule containing a primary amine and a known fluorophore core (a "fluorophore synthon"), we can create a new family of derivatives. The tetrabrominated sulfobenzoic acid moiety serves as a potentially modulating backbone, while the attached fluorophore dictates the core spectral properties.

The proposed workflow is outlined below. The critical logic is to use a well-understood fluorophore with a reactive amine handle as a starting point. The reaction creates a novel conjugate whose properties can then be compared back to the parent fluorophore, allowing for a precise assessment of the modulating effects of the tetrabromo-sulfobenzoic acid backbone.

G Scaffold Tetrabromo-2-sulfobenzoic acid cyclic anhydride (Scaffold) Reaction Nucleophilic Acyl Substitution (Amidation Reaction) Scaffold->Reaction Electrophile Fluorophore Fluorophore with Primary Amine (e.g., Amino-Rhodamine) Fluorophore->Reaction Nucleophile Derivative Novel Fluorescent Derivative Reaction->Derivative Covalent Bond Formation Characterization Full Photophysical Characterization Derivative->Characterization Comparison Performance Comparison vs. Parent Fluorophore & Standards Characterization->Comparison

Caption: Proposed workflow for synthesis and evaluation of novel derivatives.

Part 2: Benchmarking Against Established Alternatives

Any newly synthesized probe must be judged against existing, high-performance alternatives. The choice of benchmark depends on the target application, but three families represent the gold standard: Fluoresceins, Rhodamines, and BODIPYs.[6]

FeatureFluorescein DerivativesRhodamine DerivativesBODIPY DyesHypothetical TBSBA-Derivative
Excitation (λ_ex) ~490 nm~540-570 nmTunable (500-800 nm)[]To Be Determined (TBD)
Emission (λ_em) ~520 nm~560-590 nmTunable, narrow peaks[8][9]TBD
Quantum Yield (Φ_f) High (~0.9), but pH-dependent[10]High & stable (~0.9+)[11]Very High (often >0.9)[]TBD
Photostability ModerateHigh to Very High[12][13][14]Excellent[]TBD
Environmental Sensitivity Highly sensitive to pHGenerally insensitive to pH[12]Insensitive to pH & polarity[8]TBD
Key Limitation Photobleaching, pH sensitivitySelf-quenching at high density[12]Small Stokes shift (typically)[9]Unknown

This table serves as our framework for evaluation. The goal of the experimental protocols described below is to populate the final column for our novel derivative, enabling an objective, data-driven comparison.

Part 3: Essential Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed as a self-validating system to comprehensively assess the fluorescent properties of any new derivative.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is the most critical measure of a fluorophore's efficiency.[15] The comparative method is the most accessible and reliable technique for this measurement.[16]

Causality: This method works by relating the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield. By keeping the absorbance identical at the excitation wavelength, we ensure that both solutions absorb the same number of photons, making the ratio of their integrated fluorescence intensities directly proportional to the ratio of their quantum yields.[16]

Step-by-Step Methodology:

  • Standard Selection: Choose a suitable quantum yield standard. The standard's absorption and emission spectra should overlap significantly with the sample. Rhodamine 6G in ethanol (Φ_f = 0.95) is an excellent choice for compounds emitting in the green-orange range.[17]

  • Solvent Purity: Use spectroscopic grade solvents to avoid fluorescent impurities.[18]

  • Absorbance Measurement:

    • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 488 nm).

    • Crucial: The absorbance values should be kept below 0.1 to minimize inner filter effects and re-absorption.[16]

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength from the absorbance measurement.

    • Ensure identical instrument settings (e.g., slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the standard and the test compound, plot integrated fluorescence intensity versus absorbance.

    • The plot should yield a straight line passing through the origin. Calculate the slope (Gradient) of this line.

  • Quantum Yield Calculation: Use the following equation:

    Φ_X = Φ_{ST} * (Grad_X / Grad_{ST}) * (n_X^2 / n_{ST}^2)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • Subscripts X and ST denote the test sample and the standard, respectively.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions (Sample & Standard) absorbance Measure Absorbance (A < 0.1) prep_sample->absorbance fluorescence Record Emission Spectra (Identical Settings) absorbance->fluorescence Use same λex integrate Integrate Area Under Emission Curve fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance calculate Calculate Gradient (Slope of Line) plot->calculate qy_calc Calculate Quantum Yield (Φ_X) calculate->qy_calc

Caption: Workflow for relative quantum yield determination.

Protocol: Assessment of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching—the irreversible destruction of the fluorophore upon exposure to excitation light.[19] This is a critical parameter for applications requiring long or intense illumination, such as live-cell imaging.

Causality: By continuously illuminating a sample and measuring its fluorescence intensity over time, we can directly quantify the rate of photobleaching. Comparing this rate under identical conditions for different fluorophores provides a direct measure of their relative photostability.[20]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the test compound and a reference fluorophore (e.g., Rhodamine 110) at a concentration yielding a similar initial fluorescence intensity.

  • Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Illumination:

    • Focus on the sample and begin continuous illumination using a fixed excitation power.

    • Crucial: Use realistic excitation power levels that mimic the intended application to obtain relevant data.[20]

  • Image Acquisition: Acquire images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 10-15 minutes) or until the fluorescence has decayed significantly.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.

    • Normalize the intensity data to the initial intensity (t=0).

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay.

    • The "half-life" (the time at which intensity drops to 50% of its initial value) can be used as a quantitative metric for comparison.

Protocol: Characterizing Solvatochromism

A fluorophore's spectral properties can be influenced by the polarity of its environment.[21][22] This phenomenon, known as solvatochromism, can be exploited for sensing applications but can also be an undesirable source of variability.

Causality: A change in solvent polarity alters the energy difference between the ground and excited states of the fluorophore, leading to shifts in the emission spectrum.[23][24] Polar fluorophores typically exhibit a more pronounced red shift (to longer wavelengths) in more polar solvents.[21]

Step-by-Step Methodology:

  • Solvent Selection: Prepare a set of solvents with a wide range of polarities (e.g., Toluene, Chloroform, Acetonitrile, Ethanol, Water).

  • Sample Preparation: Prepare a stock solution of the fluorophore in a miscible, low-polarity solvent. Prepare final, highly dilute solutions by adding a small aliquot of the stock to each solvent in the series.

  • Spectral Measurement: Record the absorption and emission spectra for the fluorophore in each solvent.

  • Data Analysis:

    • Note the wavelength of maximum absorption (λ_abs_max) and maximum emission (λ_em_max) in each solvent.

    • Calculate the Stokes Shift (λ_em_max - λ_abs_max) for each condition.

    • Plot the Stokes Shift as a function of a solvent polarity parameter (e.g., the Lippert-Mataga parameter). The slope of this plot provides information about the change in the fluorophore's dipole moment upon excitation.[25]

Conclusion and Future Outlook

The development of novel fluorescent probes is a cornerstone of advancing biological and materials science. While Tetrabromo-2-sulfobenzoic acid cyclic anhydride derivatives are currently an underexplored class of compounds, their stable, halogenated scaffold and versatile synthetic handle make them promising candidates for future research.

This guide provides the essential logical and experimental framework to pursue this research. By employing a rigorous, comparative approach grounded in sound photophysical principles, researchers can systematically synthesize, characterize, and validate these new derivatives. The provided protocols for measuring quantum yield, assessing photostability, and characterizing environmental sensitivity are designed to generate the high-quality, objective data necessary to determine if these novel compounds can earn a place alongside the workhorse fluorophores of modern science. The true test will be in the laboratory, and this guide serves as the map for that exploration.

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  • BuyersGuideChem. Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. [Link]

  • Basari, A. & Teat, S. J. (2014). Lessons in Organic Fluorescent Probe Discovery. PubMed Central. [Link]

  • Wang, S.-C. et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. [Link]

  • Gao, Y. et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Semantic Scholar. [Link]

  • LookChem. Tetrabromo-2-sulfobenzoic acid cyclic anhydride 68460-01-5 Purity 96 United States. [Link]

Sources

Validation

A Comparative Guide to Quantitative Analysis of Protein Modifications: An Evaluation of Chemical Labeling Strategies

Introduction: The Quest for Quantitative Precision in Protein Modification Analysis For researchers, scientists, and drug development professionals, understanding the dynamics of protein post-translational modifications...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Quantitative Precision in Protein Modification Analysis

For researchers, scientists, and drug development professionals, understanding the dynamics of protein post-translational modifications (PTMs) is paramount. PTMs are critical regulatory events that govern nearly all aspects of cellular biology, and their dysregulation is often implicated in disease.[1][2] The ability to accurately quantify changes in PTM stoichiometry provides invaluable insights into cellular signaling, drug mechanism of action, and biomarker discovery.[1][3]

This guide was initially intended to focus on the quantitative analysis of protein modification using "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" (TBSBA). However, a comprehensive review of scientific literature and supplier application data reveals no evidence of this reagent being utilized for this specific purpose. TBSBA is a commercially available chemical reagent, but its application in quantitative proteomics has not been described.[4][5][6]

Therefore, this guide has been pivoted to provide a robust comparison of established and widely-used methods for the quantitative analysis of protein modifications, with a focus on chemical labeling strategies. We will delve into the mechanisms, workflows, and comparative performance of leading technologies to empower you with the knowledge to select the optimal method for your research needs.

The Landscape of Quantitative Proteomics: A Methodological Overview

Mass spectrometry-based proteomics has become the cornerstone for the global and targeted analysis of proteins and their modifications.[3][7] Quantitative proteomics methods can be broadly categorized into label-based and label-free approaches.[1][8]

  • Label-based methods involve the incorporation of stable isotopes into proteins or peptides, allowing for the direct comparison of relative abundance across different samples within the same mass spectrometry run.[1][9] This approach generally enhances accuracy and reproducibility.[1]

  • Label-free methods , on the other hand, rely on comparing signal intensities or spectral counts of peptides across separate analyses.[1][10] While often more cost-effective and suitable for a larger number of samples, they can be more susceptible to analytical variability.[1][8]

This guide will focus on a prominent category of label-based quantification: chemical labeling using isobaric tags .

Isobaric Labeling: Multiplexed and Precise Quantification

Isobaric labeling reagents are a class of chemical tags that enable the simultaneous quantification of proteins in multiple samples.[10] These tags possess three key components: a peptide-reactive group, a reporter group, and a balancer group.[10] While peptides labeled with different isobaric tags from the same kit are indistinguishable in the initial mass spectrometry scan (MS1), fragmentation during the subsequent scan (MS/MS) cleaves the reporter ions, whose intensities are then used for relative quantification.[9][11]

Two of the most widely adopted isobaric tagging technologies are Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) .

Mechanism of Action: Amine-Reactive Labeling

Both TMT and iTRAQ reagents utilize an N-hydroxysuccinimide (NHS) ester functional group that reacts with the primary amines of peptides (the N-terminus and the epsilon-amino group of lysine residues).[10] This covalent modification attaches the isobaric tag to the peptides.

Comparative Analysis: TMT vs. Other Quantitative Methods

To provide a clear understanding of the strengths and weaknesses of different approaches, the following table compares key features of TMT/iTRAQ, another popular label-based method (SILAC), and label-free quantification.

FeatureIsobaric Labeling (TMT/iTRAQ)Metabolic Labeling (SILAC)Label-Free Quantification
Principle Chemical labeling of peptides with isobaric tags. Quantification is based on reporter ion intensities in MS/MS spectra.[9][10]Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells.[9]Comparison of peptide signal intensities (from extracted ion chromatograms) or spectral counts across separate LC-MS/MS runs.[1][8]
Multiplexing Capacity High (up to 16-plex with TMTpro).[9]Typically 2-plex or 3-plex.[12]Unlimited number of samples can be compared, but requires more instrument time.[10]
Accuracy & Precision High precision and accuracy due to co-analysis of samples.[8]Considered a gold standard for quantification due to early sample mixing.[9]Can be less accurate and reproducible due to run-to-run variation.[1][10]
Sample Type Applicable to virtually any protein sample, including tissues and biofluids.Primarily for cultured cells that can incorporate the labeled amino acids.[12]Applicable to any protein sample.
Cost Reagents can be expensive.[1]Labeled amino acids and media can be costly.No labeling reagent cost, but may require more instrument time and replicates.[1]
Complexity Labeling protocol adds steps to the workflow. Data analysis can be complex.Requires careful cell culture and validation of amino acid incorporation.Sample preparation is simpler, but data analysis requires sophisticated alignment and normalization algorithms.[12]

Experimental Workflows

Isobaric Labeling Workflow (TMT/iTRAQ)

The following diagram illustrates a typical workflow for quantitative proteomics using isobaric tags.

Isobaric_Labeling_Workflow cluster_samples Sample Preparation cluster_processing Protein & Peptide Processing cluster_labeling Chemical Labeling cluster_analysis Mass Spectrometry Analysis s1 Sample 1 (e.g., Control) extract Protein Extraction & Digestion s1->extract s2 Sample 2 (e.g., Treated) s2->extract s3 Sample n (...) s3->extract label1 Label with Tag 1 label2 Label with Tag 2 labeln Label with Tag n mix Combine Labeled Peptides label1->mix label2->mix labeln->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis & Quantification lcms->data

Caption: A generalized workflow for quantitative proteomics using isobaric labeling reagents like TMT or iTRAQ.

Detailed Protocol: Isobaric Tag Labeling of Peptides

This protocol provides a general outline for labeling peptides with amine-reactive isobaric tags. Note: Always refer to the manufacturer's specific protocol for the reagent you are using.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues using an appropriate buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Perform reduction of disulfide bonds (e.g., with DTT) and alkylation of free cysteines (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Desalting:

    • Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge or tip to remove detergents and other interfering substances.

    • Lyophilize the desalted peptides to dryness.

  • Isobaric Tag Labeling:

    • Reconstitute each peptide sample in the labeling buffer provided with the kit (typically a buffered solution at a specific pH, e.g., triethylammonium bicarbonate).

    • Reconstitute the isobaric tagging reagents in an organic solvent (e.g., acetonitrile) as per the manufacturer's instructions.

    • Add the appropriate tagging reagent to each peptide sample.

    • Incubate the reaction for 1-2 hours at room temperature to allow for complete labeling of primary amines.

    • Quench the reaction by adding a quenching solution (e.g., hydroxylamine) to consume any unreacted NHS-ester reagent.

  • Sample Pooling and Clean-up:

    • Combine the labeled peptide samples into a single tube.

    • Perform another round of desalting using a C18 SPE cartridge to remove excess labeling reagent and byproducts.

    • Lyophilize the final pooled sample.

  • LC-MS/MS Analysis:

    • Reconstitute the final peptide mixture in a suitable solvent for liquid chromatography.

    • Analyze the sample by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation (e.g., HCD) that efficiently generates the reporter ions for quantification.

Data Interpretation and Considerations

The output of an isobaric labeling experiment is a list of identified proteins and the relative abundance of their corresponding peptides across the different samples. This is determined by the intensity of the reporter ions in the MS/MS spectra. It is crucial to use appropriate statistical methods to determine which changes in protein abundance are significant.

Conclusion: Choosing the Right Tool for Your Research

While "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" does not appear to be a tool for quantitative protein modification analysis, the field is rich with powerful and well-validated alternatives. Isobaric tagging methods like TMT and iTRAQ offer high multiplexing capacity and excellent precision, making them suitable for a wide range of applications, from basic research to clinical biomarker studies. Metabolic labeling with SILAC remains a gold standard for accuracy in cell culture systems, while label-free methods provide a cost-effective option for large-scale studies.

The choice of method will ultimately depend on the specific experimental question, sample type, available instrumentation, and budget. By understanding the principles and workflows of these different quantitative strategies, researchers can confidently select the approach that will yield the most reliable and insightful data for their studies of protein modifications.

References

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide.
  • 2-Sulfobenzoic acid cyclic anhydride, suitable for Hem
  • Quantitative Proteomics: Label-Free versus Label-Based Methods - Silantes.
  • Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos - ResearchG
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au.
  • 2-Sulfobenzoic acid cyclic anhydride | CAS 81-08-3 | SCBT - Santa Cruz Biotechnology.
  • 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 - Sigma-Aldrich.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride - Sigma-Aldrich.
  • Mass spectrometry based targeted protein quantification: methods and applic
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5 - BuyersGuideChem.
  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | CAS 68460-01-5 | SCBT.
  • 2-Sulfobenzoic acid cyclic anhydride | C7H4O4S | CID 65729 - PubChem.
  • 2-Sulfobenzoic acid cyclic anhydride - the NIST WebBook.
  • Comparison of Different Label-Free Techniques for the Semi-Absolute Quantific
  • Integrated proteomic analysis of post-translational modific
  • Protein Quantitation Using Mass Spectrometry - PMC - NIH.
  • LC-MS/MS for Bioanalytical Peptide and Protein Quantific
  • Quantitation strategies in mass spectrometry-based proteomics.
  • 68460-01-5|Tetrabromo-2-sulfobenzoic acid cyclic anhydride - Henan Kanbei Chemical Co., Ltd.

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Comparative

A Comparative Guide to the Application of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Brominated Anhydrides in Chromophore Synthesis Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a highly functiona...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Anhydrides in Chromophore Synthesis

Tetrabromo-2-sulfobenzoic acid cyclic anhydride, a highly functionalized aromatic compound, serves as a key building block in the synthesis of specific dye molecules. Its principal application lies in the production of brominated sulfonephthalein indicators, most notably Tetrabromophenol Blue. The presence of the bromine atoms on the anhydride ring is a strategic design element that directly influences the physicochemical properties of the final dye product, including its acidity (pKa) and, consequently, its pH transition range.

This guide will focus on a comparative analysis of two primary synthetic pathways to obtain brominated sulfonephthalein dyes:

  • Route A: The Building Block Approach: Utilizing Tetrabromo-2-sulfobenzoic acid cyclic anhydride as a precursor in a condensation reaction with a phenolic compound.

  • Route B: Late-Stage Functionalization: Synthesizing the parent sulfonephthalein dye first, followed by electrophilic bromination of the aromatic rings.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Mechanistic Overview: Friedel-Crafts Acylation vs. Electrophilic Aromatic Substitution

The synthesis of sulfonephthalein dyes from a cyclic anhydride and a phenol proceeds via a Friedel-Crafts acylation mechanism.[1][2] In this reaction, the anhydride acts as the acylating agent, and the phenol is the nucleophilic aromatic substrate. A Lewis acid catalyst is typically employed to activate the anhydride, making it more susceptible to nucleophilic attack. The reaction culminates in the formation of the triphenylmethane backbone characteristic of this class of dyes.

In contrast, the late-stage functionalization approach relies on the electrophilic aromatic substitution of an existing dye molecule. The electron-rich phenolic rings of the parent sulfonephthalein are activated towards electrophiles, allowing for the introduction of bromine atoms. This reaction is typically carried out using elemental bromine in a suitable solvent.[3]

Comparative Analysis of Synthetic Routes

The choice between utilizing a pre-brominated building block like Tetrabromo-2-sulfobenzoic acid cyclic anhydride and performing a late-stage bromination is a critical decision in the synthesis of brominated sulfonephthalein dyes. Each approach presents a distinct set of advantages and challenges that must be weighed based on the specific goals of the synthesis, available resources, and desired purity of the final product.

FeatureRoute A: Tetrabromo-2-sulfobenzoic AnhydrideRoute B: Late-Stage Bromination of Parent Dye
Regiocontrol Excellent. The position of the bromine atoms is predetermined by the structure of the anhydride.Good to moderate. Bromination of activated phenolic rings is generally ortho- and para-directing. However, over-bromination or the formation of isomeric byproducts is possible.
Reaction Conditions Typically requires elevated temperatures and a Lewis acid catalyst.Often proceeds at or below room temperature. May require careful control of stoichiometry to avoid multiple brominations.
Purification Purification of the final dye may be more straightforward as the bromination pattern is fixed.Requires careful purification to separate the desired brominated product from unreacted starting material and polybrominated species.[4][5]
Atom Economy Higher atom economy in the final condensation step. However, the synthesis of the anhydride itself must be considered.Lower atom economy in the bromination step, with the generation of HBr as a byproduct.
Substrate Scope Limited to the availability of the corresponding brominated anhydride.More versatile, as a wide range of parent sulfonephthalein dyes can be synthesized and subsequently brominated.
Safety Considerations Involves handling a reactive anhydride and a Lewis acid.Requires the use of elemental bromine, which is highly corrosive and toxic.
Cost-Effectiveness The cost of the specialized starting material, Tetrabromo-2-sulfobenzoic acid cyclic anhydride, is a primary factor.[6]The cost of the parent dye and elemental bromine are the main considerations.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Tetrabromophenol Blue via both the building block approach and late-stage functionalization.

Protocol 1: Synthesis of Tetrabromophenol Blue using Tetrabromo-2-sulfobenzoic acid cyclic anhydride (Route A)

This protocol is based on the established synthesis of sulfonephthalein dyes from their corresponding anhydrides.[8][9]

Objective: To synthesize Tetrabromophenol Blue through the condensation of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with phenol.

Materials:

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride

  • Phenol

  • Anhydrous zinc chloride (or another suitable Lewis acid)

  • Reaction vessel with mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine one molar equivalent of Tetrabromo-2-sulfobenzoic acid cyclic anhydride with two molar equivalents of phenol.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the mixture.

  • Heating: With continuous stirring, heat the mixture to 120-130°C. Maintain this temperature for 4-6 hours. The reaction mixture will become viscous and change color.

  • Workup: After the reaction is complete, allow the mixture to cool to approximately 80°C. Cautiously add hot water to the reaction mixture to dissolve the crude product and any remaining reactants.

  • Isolation: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude Tetrabromophenol Blue.

  • Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol-water mixture, to yield the purified Tetrabromophenol Blue.[8]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Protocol 2: Synthesis of Tetrabromophenol Blue via Bromination of Phenol Red (Route B)

This protocol describes the direct bromination of the parent sulfonephthalein dye, Phenol Red.[3]

Objective: To synthesize Tetrabromophenol Blue through the electrophilic bromination of Phenol Red.

Materials:

  • Phenol Red (phenolsulfonphthalein)

  • Elemental Bromine

  • Glacial Acetic Acid

  • Reaction vessel with dropping funnel, stirrer, and thermometer

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: In a reaction vessel, dissolve Phenol Red in glacial acetic acid with stirring.

  • Bromine Solution Preparation: In a separate container, carefully prepare a solution of elemental bromine in glacial acetic acid.

  • Bromination: Cool the Phenol Red solution in an ice bath. Slowly add the bromine solution dropwise to the stirred Phenol Red solution. Maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the crude Tetrabromophenol Blue.

  • Isolation and Washing: Collect the precipitate by filtration. Wash the filter cake with water to remove any residual acetic acid and hydrobromic acid.

  • Purification: The crude product can be purified by recrystallization from glacial acetic acid or a suitable solvent mixture to obtain pure Tetrabromophenol Blue.[3]

  • Drying: Dry the purified product in a vacuum oven.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic routes to Tetrabromophenol Blue.

Synthetic_Pathways cluster_A Route A: Building Block Approach cluster_B Route B: Late-Stage Functionalization A1 Tetrabromo-2-sulfobenzoic acid cyclic anhydride A3 Tetrabromophenol Blue A1->A3 Condensation (Friedel-Crafts Acylation) A2 Phenol A2->A3 B1 o-Sulfobenzoic acid anhydride B3 Phenol Red B1->B3 Condensation B2 Phenol B2->B3 B5 Tetrabromophenol Blue B3->B5 Electrophilic Bromination B4 Bromine B4->B5

Caption: Comparative workflows for the synthesis of Tetrabromophenol Blue.

Conclusion and Recommendations

The selection of a synthetic route for Tetrabromophenol Blue is a multifaceted decision that hinges on factors such as regioselectivity, ease of purification, safety, and cost.

Tetrabromo-2-sulfobenzoic acid cyclic anhydride offers a direct and highly regioselective route to the desired product. This "building block" approach can simplify the purification process, as the positions of the bromine atoms are fixed from the outset. This can be particularly advantageous when high purity is a critical requirement, as is often the case in the development of analytical reagents and reference standards. However, the availability and cost of the starting anhydride are significant considerations.

Conversely, the late-stage bromination of Phenol Red provides a more flexible and potentially more cost-effective alternative, especially if a variety of brominated sulfonephthalein dyes are being synthesized from a common precursor. The primary challenges with this route lie in controlling the extent of bromination and in the purification of the final product to remove under- and over-brominated impurities.

For researchers in drug development and other fields requiring high-purity, well-characterized dye molecules, the use of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is recommended when precise control over the molecular structure is paramount. For applications where cost is a primary driver and purification capabilities are robust, late-stage bromination remains a viable and versatile option.

Ultimately, the choice of synthetic strategy should be guided by a thorough evaluation of the specific experimental requirements, available resources, and the desired final product specifications.

References

  • The Advent and Evolution of Sulfonephthalein Dyes: A Technical Guide. Benchchem.

  • Friedel–Crafts reaction. Wikipedia.

  • Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. PubMed.

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner.

  • Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. ResearchGate.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride CAS#: 68460-01-5. ChemicalBook.

  • Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. National Institute of Standards and Technology.

  • Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. PMC - NIH.

  • When o-or p-phenol sulphonic acid is treated with bromine water, the prod.. Filo.

  • Tetrabromophenol blue | 4430-25-5. Benchchem.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • o-SULFOBENZOIC ANHYDRIDE. Organic Syntheses Procedure.

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | CAS 68460-01-5. SCBT.

  • Sulfonephthalein dyes. I. Spectrophotometric study of xylenol blue and bromoxylenol blue using colorimetric systems. Chemical Papers.

  • What are the cost - effectiveness analyses of different flame retardants?. Blog.

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. NIH.

  • Bromination Method for Chemists. Scribd.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Chongqing Chemdad Co. ,Ltd.

  • Organic Bromide Market Insights 2025 to 2035. Fact.MR.

  • Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. CIR Report Data Sheet.

  • Bromine prices. BusinessAnalytiq.

  • Sustainable bromination of organic compounds: A critical review. ResearchGate.

  • Direct Synthesis of Stereodefined and Functionalized Dienes as Valuable Building Blocks. PubMed.

  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system.... ResearchGate.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride. Sigma-Aldrich.

  • Absorbance spectra of conversion of phenol red to bromophenol blue in the bulk reaction.. ResearchGate.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. BuyersGuideChem.

  • Tetrabromo-2-sulfobenzoic acid cyclic anhydride | 68460-01-5. ChemicalBook.

  • Formation of bromophenol blue by bromination of phenol red. , sewater control. ResearchGate.

  • 3 Options for Cost-Effective Flame Retardant Additives. HM Royal.

  • Advances in applying C–H functionalization and naturally sourced building blocks in organic semiconductor synthesis. Journal of Materials Chemistry C (RSC Publishing).

  • Reaction showing transformation of Phenol Red to Bromophenol Blue catalyzed by vanadium bromoperoxidase.. ResearchGate.

  • Special Issue : Recent Progress on Functional Dyes and Their Applications. MDPI.

  • Functionalities and building blocks of organic dyes for indoor applications. ResearchGate.

  • Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT). Journal of Materials Chemistry C (RSC Publishing).

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Validation

cost-benefit analysis of using "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" in research

A Senior Application Scientist's Guide to Strategic Reagent Selection For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficiency, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficiency, and the reliability of experimental outcomes. This guide provides an in-depth cost-benefit analysis of using "Tetrabromo-2-sulfobenzoic acid cyclic anhydride" in a research setting. We will objectively compare its primary application—the synthesis of Bromophenol Blue—with a common alternative synthetic route, supported by available data and protocols. Furthermore, we will explore the utility of its non-brominated analog, 2-Sulfobenzoic acid cyclic anhydride, as a versatile acylating agent.

Understanding Tetrabromo-2-sulfobenzoic acid cyclic anhydride: A Niche Reagent

Tetrabromo-2-sulfobenzoic acid cyclic anhydride (CAS 68460-01-5) is a halogenated aromatic anhydride.[1][2][3] Its molecular structure lends it to applications as a multifunctional dye and, more specifically, as a precursor in the synthesis of other chemical compounds.[3] The primary documented use of this reagent in a research context is as a starting material for the synthesis of Tetrabromophenol Blue, a common pH indicator and tracking dye.[3][4]

The Synthesis of Bromophenol Blue: A Comparative Analysis

Bromophenol Blue is a widely used dye in histology and molecular biology for tracking the migration of molecules in gel electrophoresis and as a pH indicator.[5][6] Researchers have two principal pathways for its synthesis:

  • Route A: Synthesis from Tetrabromo-2-sulfobenzoic acid cyclic anhydride.

  • Route B: Synthesis from Phenol Red and Bromine.

To conduct a thorough cost-benefit analysis, we must compare these two routes based on reagent cost, reaction efficiency (yield), and the complexity of the procedure.

Reagent Cost Comparison

A critical factor in any research budget is the cost of starting materials. The table below outlines the approximate costs of the key reagents for both synthetic routes.

ReagentCAS NumberMolecular Weight ( g/mol )Typical Price (USD)Price per Gram (USD)
Tetrabromo-2-sulfobenzoic acid cyclic anhydride 68460-01-5499.75500/gram[7]500.00
Phenol Red 143-74-8354.385.00/5g[8]1.00
Bromine 7726-95-6159.808VariesVaries
2-Sulfobenzoic acid cyclic anhydride 81-08-3184.17119.00/25g4.76

Note: Prices are subject to change and may vary between suppliers. The price for bromine can fluctuate and depends on purity and quantity.

The initial cost of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is significantly higher than that of Phenol Red, the starting material for the alternative synthesis. This immediately places Route A at a cost disadvantage.

Experimental Workflow and Efficiency

A direct comparison of the synthetic efficiency is hampered by the limited availability of a detailed, peer-reviewed protocol for the synthesis of Bromophenol Blue from Tetrabromo-2-sulfobenzoic acid cyclic anhydride with reported yields. However, we can outline the general steps and compare them to the well-documented alternative.

Workflow Comparison

G cluster_A Route A: From Tetrabromo-2-sulfobenzoic acid cyclic anhydride cluster_B Route B: From Phenol Red and Bromine A1 Tetrabromo-2-sulfobenzoic acid cyclic anhydride A2 Reaction with Phenolic Compound (Hypothetical) A1->A2 Details on specific reactant, conditions, and yield are not readily available A3 Bromophenol Blue A2->A3 B1 Phenol Red B2 Dissolve in Glacial Acetic Acid B1->B2 B3 Add Bromine in Glacial Acetic Acid B2->B3 B4 Heating and Reaction B3->B4 B5 Precipitation and Filtration B4->B5 B6 Purification B5->B6 B7 Bromophenol Blue (Yield: ~89%) B6->B7

Caption: Comparative workflows for Bromophenol Blue synthesis.

Route B: Synthesis from Phenol Red and Bromine

A common and well-documented method for synthesizing Bromophenol Blue involves the bromination of Phenol Red.[8][9][10] A typical protocol is as follows:

  • Dissolve Phenol Red in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the Phenol Red solution with stirring.

  • Heat the reaction mixture to facilitate the bromination reaction.

  • After the reaction is complete, the product is precipitated, filtered, and washed.

  • The crude product is then purified, often by recrystallization.

This method is reported to have a yield of approximately 89%.[8]

Cost-Effectiveness Analysis

Given the high cost of Tetrabromo-2-sulfobenzoic acid cyclic anhydride and the lack of a readily available, high-yield protocol for its conversion to Bromophenol Blue, the synthesis from Phenol Red and Bromine is demonstrably more cost-effective for producing Bromophenol Blue in a research setting. The starting materials for Route B are significantly cheaper, and the procedure is well-established with a good reported yield.

The Utility of the Non-Brominated Analog: 2-Sulfobenzoic acid cyclic anhydride

While the tetrabrominated form has a niche application, its non-brominated counterpart, 2-Sulfobenzoic acid cyclic anhydride (CAS 81-08-3), is a more versatile and cost-effective reagent for other research applications, primarily as an acylating agent.[11][12]

Applications in Organic Synthesis

2-Sulfobenzoic acid cyclic anhydride is used to introduce the o-sulfobenzoyl group into molecules. This is particularly useful for modifying alcohols, amines, and other nucleophiles. The resulting sulfonic acid group can impart desirable properties to the modified molecule, such as increased water solubility.

Acylation Reaction Workflow

G cluster_C Acylation using 2-Sulfobenzoic acid cyclic anhydride C1 Nucleophile (e.g., Alcohol, Amine) C3 Reaction in suitable solvent (e.g., pyridine, THF) C1->C3 C2 2-Sulfobenzoic acid cyclic anhydride C2->C3 C4 Acylated Product with Sulfonic Acid Group C3->C4

Caption: General workflow for acylation reactions.

Performance and Alternatives

The performance of 2-Sulfobenzoic acid cyclic anhydride as an acylating agent is generally reliable, offering a balance of reactivity and stability. It is a solid, making it easier to handle than some liquid acylating agents.

However, it is important to consider other common acylating agents, each with its own advantages and disadvantages:

  • Acetic Anhydride: Highly reactive and inexpensive, but can be corrosive and moisture-sensitive.

  • Succinic Anhydride: Used to introduce a carboxylic acid group, often employed in protein modification.

  • Phthalic Anhydride: Another common cyclic anhydride used for introducing a carboxyl group.

The choice of acylating agent will depend on the specific requirements of the synthesis, including the desired functional group to be introduced, the reactivity of the substrate, and the desired properties of the final product.

Cost-Benefit Summary

The following table summarizes the key cost-benefit considerations for Tetrabromo-2-sulfobenzoic acid cyclic anhydride and its non-brominated analog.

ReagentPrimary ApplicationCostBenefitsDrawbacks
Tetrabromo-2-sulfobenzoic acid cyclic anhydride Synthesis of Bromophenol BlueVery HighSpecific precursor for a widely used dye.Extremely high cost; lack of readily available, high-yield synthetic protocols.
2-Sulfobenzoic acid cyclic anhydride Acylating AgentModerateVersatile for introducing a sulfonic acid group; solid and relatively stable.May not be as reactive as other acylating agents like acyl chlorides.
Phenol Red (as an alternative starting material) Synthesis of Bromophenol BlueLowVery low cost; well-established, high-yield synthetic protocol available.Requires handling of bromine, which is a hazardous substance.

Conclusion and Recommendations

Based on this analysis, the use of Tetrabromo-2-sulfobenzoic acid cyclic anhydride in research is difficult to justify from a cost-benefit perspective for its primary application of synthesizing Bromophenol Blue. The exorbitant cost of the starting material, coupled with the lack of readily available and optimized synthetic protocols, makes the alternative synthesis from the inexpensive and readily available Phenol Red a far more practical and economical choice for any research laboratory.

For applications requiring the introduction of a sulfonic acid group via acylation, 2-Sulfobenzoic acid cyclic anhydride presents a viable and moderately priced option. Its solid form and relative stability are advantageous for handling and storage. Researchers should, however, consider the specific needs of their synthesis and compare its performance with other common acylating agents to determine the most suitable reagent for their particular application.

References

  • Pure Chemistry Scientific Inc. Tetrabromo-2-sulfobenzoic acid cyclic anhydride 68460-01-5 Purity 96 United States.
  • MANUAL OF RESEARCH METHODS FOR MARINE INVERTEBRATE REPRODUCTION. Eprints@CMFRI. Available from: [Link]

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  • Google Patents. CN102351839A - Preparation method of water-soluble bromophenol blue.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetrabromo-2-sulfobenzoic Acid Cyclic Anhydride

Core Principles: Hazard Identification and Regulatory Imperative Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a halogenated organic compound that presents significant handling and disposal challenges.[1][2] Its cla...

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles: Hazard Identification and Regulatory Imperative

Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a halogenated organic compound that presents significant handling and disposal challenges.[1][2] Its classification as a "Dangerous Good for transport" underscores the necessity for stringent safety protocols.[2] The primary hazards stem from its reactivity and its chemical composition.

Causality of Hazards:

  • Corrosivity and Reactivity: As an acid anhydride, this compound reacts with water and other nucleophiles.[3] It is hygroscopic and moisture-sensitive, readily hydrolyzing to form tetrabromo-2-sulfobenzoic acid, a strong acid.[4] This reactivity is responsible for its corrosive properties (Risk Code R34: Causes burns).[1]

  • Halogenated Nature: The presence of four bromine atoms places this compound under strict environmental regulations. Halogenated organic compounds are subject to specific disposal requirements under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[5][6] Mixing this waste with non-halogenated streams can result in the entire volume being classified as more expensive and difficult to manage hazardous waste.[7][8]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, sulfur oxides, and hydrogen bromide.[9]

Table 1: Physicochemical Properties of Tetrabromo-2-sulfobenzoic acid cyclic anhydride

PropertyValueSource
CAS Number 68460-01-5[1][10]
Molecular Formula C₇Br₄O₄S[1][2]
Molecular Weight 499.75 g/mol [1][2]
Appearance Beige to grey-brown crystalline powder[1][10]
Melting Point 215-220 °C[1][10]
UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.)[1]
Hazard Class Corrosive (C)[1]

Mandatory Safety Protocols: Personnel and Environmental Protection

Before handling or initiating any disposal-related procedures, a thorough understanding and implementation of safety measures are non-negotiable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following must be worn at all times when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against dust particles and potential splashes.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always check the glove manufacturer's specifications for compatibility.[7]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For handling larger quantities or during spill cleanup, chemical-resistant coveralls may be necessary.[11]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is required.[11]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of Tetrabromo-2-sulfobenzoic acid cyclic anhydride is a multi-step process that prioritizes waste segregation and regulatory compliance. The following workflow must be followed.

Disposal Decision Workflow Diagram

The diagram below outlines the critical decision points for managing waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for Tetrabromo-2-sulfobenzoic acid cyclic anhydride A Waste Generated B Is waste pure compound or concentrated residue? A->B Evaluate Waste Type C Is waste dilute solution or contaminated material (e.g., PPE, paper towels)? B->C No D Containerize in dedicated, acid-resistant, labeled 'Halogenated Organic Waste' B->D Yes C->D Yes G Is material a small spill (<5g) on a surface? C->G No E Store in Satellite Accumulation Area (SAA) D->E F Arrange for pickup by licensed hazardous waste contractor E->F G->C No H Follow Spill Decontamination Protocol (Section 4) G->H Yes I Collect all cleanup materials (absorbents, PPE) H->I I->D

Caption: Decision workflow for proper segregation and disposal.

Protocol 1: Waste Segregation and Containerization

The cardinal rule for managing this waste is strict segregation. Never mix waste containing Tetrabromo-2-sulfobenzoic acid cyclic anhydride with non-halogenated chemical waste.[8]

  • Select an Appropriate Container: Use only designated, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) containers are a suitable choice. Ensure the container is dry, as the compound is moisture-sensitive.[11]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[7] The label must clearly state:

    • "Hazardous Waste"

    • "Tetrabromo-2-sulfobenzoic acid cyclic anhydride"

    • List all other chemical constituents and their approximate percentages.

    • Identify the hazards: "Corrosive," "Toxic," "Halogenated Organic."

    • The date accumulation started.

  • Collect Waste: Collect all waste streams—including pure compound, reaction residues, and contaminated materials (e.g., gloves, weigh boats, pipette tips)—in this dedicated container.

  • Keep Container Closed: The container must be securely closed at all times, except when adding waste.[7]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA must be in a cool, dry, well-ventilated location, away from incompatible materials like strong bases or oxidizing agents, and within secondary containment.[7][11]

Protocol 2: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash. Disposal must be handled by a licensed environmental management company.

  • Contact EHS: Follow your institution's protocol by contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide the waste manifest, which includes the accurately completed hazardous waste label information.

  • Maintain Records: Keep a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Decontamination and Spill Management

Accidental spills must be treated as an emergency. The primary goal is to contain the spill, neutralize the reactive hazard, and then clean and collect the residue as hazardous waste.

Protocol 3: Small Spill Cleanup (<5 grams)

This procedure should only be performed by trained personnel wearing full PPE in a well-ventilated area or fume hood.

  • Restrict Access: Immediately alert others in the area and restrict access.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels at this stage.

  • Neutralize (with extreme caution): Slowly and carefully add a weak base, such as sodium bicarbonate or a 50/50 mixture of soda ash and slaked lime, to the contained spill. Avoid adding water directly, as this can cause a violent reaction with the anhydride. The base will react with the compound as it slowly hydrolyzes with ambient moisture.

  • Wait and Test: Allow the mixture to sit for at least one hour. Check the pH of the mixture by carefully adding a small amount of water to a sample and testing with a pH strip. The target pH is between 6.0 and 8.0. Add more neutralizer if necessary.

  • Collect Residue: Once neutralized, carefully sweep or scoop the mixture into the designated halogenated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Wipe again with a clean wet cloth, and finally with a dry cloth.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent, gloves, and wipes, must be placed in the hazardous waste container.[7]

References

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  • SAFETY DATA SHEET: Tetrabromophthalic anhydride. Fisher Scientific.

  • SAFETY DATA SHEET: 2-Sulfobenzoic acid cyclic anhydride. Fisher Scientific.

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